Dimethyl 2-(2-nitrophenyl)malonate
Description
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Structure
3D Structure
Properties
IUPAC Name |
dimethyl 2-(2-nitrophenyl)propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO6/c1-17-10(13)9(11(14)18-2)7-5-3-4-6-8(7)12(15)16/h3-6,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGNTNNTVUTSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90409341 | |
| Record name | dimethyl 2-(2-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26465-37-2 | |
| Record name | dimethyl 2-(2-nitrophenyl)malonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90409341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of Dimethyl 2-(2-nitrophenyl)malonate
This guide provides a comprehensive technical overview for the synthesis of dimethyl 2-(2-nitrophenyl)malonate, a valuable intermediate in the development of various pharmaceutical compounds and fine chemicals. The protocol herein is designed for researchers, scientists, and drug development professionals, offering not only a step-by-step methodology but also the underlying chemical principles and critical considerations for a successful and safe synthesis.
Introduction and Significance
Dimethyl 2-(2-nitrophenyl)malonate is a key building block in organic synthesis. The presence of the ortho-nitro group on the phenyl ring, combined with the reactive malonic ester moiety, allows for a diverse range of subsequent chemical transformations. This strategic combination of functional groups makes it an important precursor for the synthesis of various heterocyclic compounds and other complex molecular architectures of medicinal interest.
The synthesis of this target molecule is primarily achieved through a nucleophilic aromatic substitution reaction, a cornerstone of modern organic chemistry. Specifically, the Vicarious Nucleophilic Substitution (VNS) of hydrogen on an electron-deficient aromatic ring provides an efficient route to the desired ortho-substituted product.
The Chemical Heart of the Matter: Reaction Mechanism
The synthesis of dimethyl 2-(2-nitrophenyl)malonate from a suitable nitroaromatic precursor and dimethyl malonate proceeds via a Vicarious Nucleophilic Substitution (VNS) mechanism. This reaction is a special type of nucleophilic aromatic substitution where a hydrogen atom on the aromatic ring is replaced, rather than a leaving group like a halogen.[1]
The key steps of the VNS mechanism in this context are:
-
Deprotonation: A strong base, such as potassium tert-butoxide, deprotonates dimethyl malonate to form a resonance-stabilized carbanion (enolate). This enolate is a potent nucleophile.
-
Nucleophilic Attack: The dimethyl malonate carbanion attacks the electron-deficient nitrobenzene ring, preferentially at the positions ortho and para to the electron-withdrawing nitro group.[2][3]
-
Formation of a σ-complex (Meisenheimer complex): The addition of the carbanion to the aromatic ring disrupts the aromaticity and forms a negatively charged intermediate known as a σ-complex or Meisenheimer complex.
-
β-Elimination: In the crucial step of the VNS reaction, a second equivalent of the base facilitates the elimination of a hydrogen atom from the carbon bearing the malonate group and a hydrogen from the adjacent carbon of the aromatic ring. This step regenerates the aromatic system and leads to the formation of the substituted product.
The choice of a strong, non-nucleophilic base is critical to favor the deprotonation of the malonate without competing in side reactions. Similarly, the selection of an appropriate solvent is essential to ensure the solubility of the reactants and to facilitate the reaction kinetics.
A Validated Experimental Protocol
This protocol details a reliable method for the synthesis of dimethyl 2-(2-nitrophenyl)malonate. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times.
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier Example |
| Nitrobenzene | Reagent Grade, ≥99% | Sigma-Aldrich |
| Dimethyl malonate | Reagent Grade, ≥99% | Sigma-Aldrich |
| Potassium tert-butoxide | ≥98% | Acros Organics |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9%, inhibitor-free | Fisher Scientific |
| Diethyl ether | Anhydrous, ≥99.7% | J.T. Baker |
| Saturated aqueous ammonium chloride (NH₄Cl) | N/A | Prepared in-house |
| Saturated aqueous sodium chloride (Brine) | N/A | Prepared in-house |
| Anhydrous magnesium sulfate (MgSO₄) | Reagent Grade | VWR Chemicals |
| Silica gel | 60 Å, 230-400 mesh | Sorbent Technologies |
| Round-bottom flasks | Various sizes | Pyrex |
| Magnetic stirrer and stir bars | N/A | IKA |
| Condenser | N/A | Kimble |
| Dropping funnel | N/A | Chemglass |
| Separatory funnel | N/A | Corning |
| Rotary evaporator | N/A | Büchi |
| Chromatography column | N/A | Ace Glass |
Step-by-Step Synthesis Procedure
Reaction Setup:
-
Preparation of the Reaction Vessel: A 250 mL three-necked round-bottom flask, equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.
-
Addition of Base and Solvent: To the flask is added potassium tert-butoxide (2.5 equivalents) and anhydrous tetrahydrofuran (THF, 100 mL). The resulting suspension is stirred vigorously.
-
Formation of the Enolate: The suspension is cooled to 0 °C using an ice-water bath. A solution of dimethyl malonate (1.0 equivalent) in anhydrous THF (20 mL) is added dropwise to the stirred suspension over a period of 30 minutes. The mixture is stirred at 0 °C for an additional 30 minutes.
-
Addition of the Arylating Agent: A solution of nitrobenzene (1.2 equivalents) in anhydrous THF (20 mL) is then added dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction Progression: After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature. The mixture is then stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution (50 mL). The mixture is then transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).[5] The combined organic layers are washed with brine (2 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[5]
-
Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure dimethyl 2-(2-nitrophenyl)malonate.[4][6][7]
Characterization and Validation
The identity and purity of the synthesized dimethyl 2-(2-nitrophenyl)malonate should be confirmed by spectroscopic methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton of the malonate group, and the methyl ester protons. The aromatic protons will appear as a complex multiplet in the range of δ 7.5-8.2 ppm. The methine proton should appear as a singlet around δ 5.0 ppm. The two methyl groups of the ester will likely appear as a singlet at approximately δ 3.8 ppm, integrating to six protons.
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will show characteristic peaks for the carbonyl carbons of the ester groups at around δ 167 ppm. The aromatic carbons will resonate in the region of δ 125-150 ppm. The methine carbon should appear around δ 50 ppm, and the methoxy carbons around δ 53 ppm.
Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.
Safety and Handling
Dimethyl Malonate:
-
Combustible liquid.[6]
-
Causes serious eye irritation.[6]
-
Wash hands thoroughly after handling.[6]
-
Wear protective gloves, clothing, eye, and face protection.[6]
-
Store in a well-ventilated place and keep cool.[6]
Nitrobenzene:
-
Toxic if swallowed, in contact with skin, or if inhaled.
-
May cause damage to organs through prolonged or repeated exposure.
-
Suspected of causing cancer and genetic defects.
-
Harmful to aquatic life with long-lasting effects.
-
Use in a well-ventilated area and wear appropriate PPE.
Potassium tert-butoxide:
-
Flammable solid.
-
Causes severe skin burns and eye damage.
-
Reacts violently with water.
-
Handle under an inert, dry atmosphere.
Tetrahydrofuran (THF) and Diethyl Ether:
-
Highly flammable liquids and vapors.
-
May form explosive peroxides.
-
Keep away from heat, sparks, open flames, and hot surfaces.
-
Store in a tightly closed container in a cool, well-ventilated place.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.
Conclusion
The synthesis of dimethyl 2-(2-nitrophenyl)malonate via the Vicarious Nucleophilic Substitution of hydrogen is an effective and reliable method. By carefully controlling the reaction conditions, particularly the choice of a strong base and anhydrous conditions, high yields of the desired product can be achieved. The detailed protocol and safety information provided in this guide are intended to enable researchers to confidently and safely perform this important organic transformation.
References
- 1. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 2. chem.kuleuven.be [chem.kuleuven.be]
- 3. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
Technical Guide: Synthesis of Dimethyl 2-(2-nitrophenyl)malonate via Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the preparation of dimethyl 2-(2-nitrophenyl)malonate from 2-fluoronitrobenzene. The synthesis proceeds via a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in organic chemistry for the formation of carbon-aryl bonds. This method is particularly relevant for the synthesis of pharmaceutical intermediates and other complex organic molecules.
Reaction Principle
The core of this synthesis is the reaction of the dimethyl malonate carbanion with 2-fluoronitrobenzene. The nitro group in the ortho position of 2-fluoronitrobenzene strongly activates the aromatic ring towards nucleophilic attack by stabilizing the intermediate Meisenheimer complex through resonance. The fluoride ion is an excellent leaving group in this context. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to generate the nucleophilic malonate enolate.
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of dimethyl 2-(2-nitrophenyl)malonate, based on analogous procedures for similar compounds.[1][2]
| Parameter | Value/Condition | Notes |
| Reactants | ||
| 2-Fluoronitrobenzene | 1.0 eq | Limiting reagent. |
| Dimethyl malonate | 1.5 eq | Used in excess to ensure complete reaction of the electrophile. |
| Base | 2.0 eq | Potassium carbonate (K₂CO₃) is a common and effective base. Sodium hydride (NaH) can also be used.[1] |
| Solvent | N,N-Dimethylformamide (DMF) | A polar aprotic solvent that facilitates the SNAr reaction. |
| Reaction Conditions | ||
| Temperature | 50 °C | Moderate temperature to ensure a reasonable reaction rate without significant side product formation. |
| Reaction Time | 5 hours | Reaction progress should be monitored by TLC or GC. |
| Work-up & Purification | ||
| Quenching | Water | The reaction mixture is typically diluted with water. |
| Extraction | Ethyl acetate | The product is extracted into an organic solvent. |
| Washing | Water, Brine | To remove DMF and inorganic salts. |
| Drying | Anhydrous Na₂SO₄ or MgSO₄ | To remove residual water from the organic phase. |
| Purification | Column chromatography or recrystallization | To obtain the pure product. |
| Expected Yield | ~76% | Based on analogous reactions.[2] |
Detailed Experimental Protocol
This protocol is a representative procedure for the synthesis of dimethyl 2-(2-nitrophenyl)malonate.
Materials:
-
2-Fluoronitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add dimethyl malonate (1.5 eq) and anhydrous N,N-dimethylformamide (DMF).
-
Base Addition: Add anhydrous potassium carbonate (2.0 eq) to the stirred solution.
-
Heating: Heat the mixture to 50 °C for 30 minutes to facilitate the formation of the malonate enolate.
-
Addition of Electrophile: Add 2-fluoronitrobenzene (1.0 eq) to the reaction mixture.
-
Reaction: Stir the reaction mixture at 50 °C for 5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 3:7 Ethyl acetate/Petroleum ether).[2]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the potassium carbonate.
-
Remove the DMF under reduced pressure using a rotary evaporator.
-
Dilute the residue with ethyl acetate and wash with water and then brine.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure dimethyl 2-(2-nitrophenyl)malonate.
-
Visualized Experimental Workflow
Caption: Experimental workflow for the synthesis of dimethyl 2-(2-nitrophenyl)malonate.
References
The Strategic Importance of Dimethyl 2-(2-nitrophenyl)malonate in Synthesis
An In-Depth Technical Guide to CAS 26465-37-2: Dimethyl 2-(2-nitrophenyl)malonate
Executive Summary: This document provides a comprehensive technical overview of Dimethyl 2-(2-nitrophenyl)malonate (CAS Number: 26465-37-2), a pivotal intermediate in advanced organic synthesis. Designed for researchers, scientists, and drug development professionals, this guide delves into the compound's physicochemical properties, synthesis methodologies, key chemical reactivities, and strategic applications, particularly in the construction of complex heterocyclic scaffolds relevant to medicinal chemistry. By elucidating the mechanistic principles behind its utility, this guide serves as a critical resource for leveraging this versatile building block in research and development.
Dimethyl 2-(2-nitrophenyl)malonate is a highly functionalized aromatic compound that serves as a valuable building block in organic synthesis. Its structure uniquely combines two key reactive features: a malonic ester moiety and an ortho-substituted nitroaromatic ring. This combination makes it a powerful precursor for a variety of complex molecular architectures, especially nitrogen-containing heterocycles.[1] The malonic ester group is a classical synthon for carbon-carbon bond formation via its activated methylene group, while the nitro group can be readily transformed into an amine, providing a handle for cyclization and other functionalizations.[2][3] Its application is primarily as a primary and secondary intermediate in the pharmaceutical, industrial, and agricultural sectors.[4][5]
Physicochemical and Spectroscopic Properties
The fundamental properties of Dimethyl 2-(2-nitrophenyl)malonate are summarized below. These data are essential for its handling, reaction setup, and characterization.
| Property | Value | Source(s) |
| CAS Number | 26465-37-2 | [2][4][6] |
| IUPAC Name | dimethyl 2-(2-nitrophenyl)malonate | [6] |
| Molecular Formula | C₁₁H₁₁NO₆ | [4] |
| Molecular Weight | 253.21 g/mol | [6] |
| Appearance | Light beige powder / Solid | [4][6] |
| Boiling Point | 48-50 °C | [6] |
| Purity | 95-97% | [2][4][5][6] |
| Storage | Room temperature, in a sealed, air-resistant container | [4][5] |
| InChI Key | YDGNTNNTVUTSQE-UHFFFAOYSA-N | [6] |
Synthesis and Manufacturing Insights
The synthesis of Dimethyl 2-(2-nitrophenyl)malonate is typically achieved via a nucleophilic aromatic substitution (SNAr) reaction. This pathway is efficient due to the activation of the aromatic ring by the electron-withdrawing nitro group.
Core Synthesis Pathway: Nucleophilic Aromatic Substitution (SNAr)
The most common synthetic route involves the reaction of an ortho-dihalo or ortho-halonitrobenzene with dimethyl malonate in the presence of a strong base.[3][6] The nitro group at the ortho position strongly activates the halogen for displacement by the malonate enolate.
The general mechanism involves two key steps:
-
Enolate Formation: A base, such as sodium hydride (NaH), abstracts an acidic α-hydrogen from dimethyl malonate to form a resonance-stabilized enolate anion. This enolate is a potent carbon nucleophile.
-
Nucleophilic Attack and Displacement: The malonate enolate attacks the carbon atom bearing the leaving group (e.g., fluorine or chlorine) on the nitroaromatic ring. The electron-withdrawing nitro group stabilizes the intermediate Meisenheimer complex, facilitating the subsequent elimination of the halide ion to yield the final product.
Caption: General workflow for the synthesis of Dimethyl 2-(2-nitrophenyl)malonate.
Representative Experimental Protocol
The following protocol is a representative procedure adapted from established methods for the synthesis of analogous substituted nitrophenyl malonates.[6]
Materials:
-
2-Fluoronitrobenzene
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
Procedure:
-
A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet is charged with a suspension of sodium hydride (1.1 eq) in anhydrous DMF.
-
The suspension is cooled to 0 °C in an ice bath.
-
Dimethyl malonate (1.05 eq) is added dropwise to the suspension via the dropping funnel, maintaining the temperature at 0 °C. The mixture is stirred for 15 minutes to ensure complete formation of the enolate.
-
A solution of 2-fluoronitrobenzene (1.0 eq) in anhydrous DMF is added dropwise to the reaction mixture.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to 70 °C overnight.
-
The reaction is cooled to room temperature and carefully quenched by the slow addition of saturated aqueous NH₄Cl.
-
The mixture is transferred to a separatory funnel and extracted multiple times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (MgSO₄), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to yield pure Dimethyl 2-(2-nitrophenyl)malonate.
Chemical Reactivity and Mechanistic Pathways
The synthetic utility of this compound stems from the distinct reactivity of its two core functional groups.
Reactivity of the Malonate Moiety
The α-hydrogen on the malonate is flanked by two ester groups, making it acidic and easily removable by a base. This allows for further alkylation or acylation at this position, enabling the construction of quaternary carbon centers.[2] This reactivity is fundamental to the malonic ester synthesis, a classic method for preparing substituted carboxylic acids.[7]
The Role of the Nitro Group: Reduction and Cyclization Cascades
The nitro group is a powerful synthetic handle. Its primary transformation is reduction to an aniline (amino group), which dramatically changes the electronic properties of the ring and introduces a nucleophilic center. This transformation is the gateway to a vast array of heterocyclic systems.
Common Reduction Methods:
-
Catalytic Hydrogenation: H₂, Pd/C
-
Metal/Acid Reduction: Fe/AcOH, SnCl₂/HCl
A particularly powerful application is the tandem nitro-reduction/cyclization reaction. In this sequence, the newly formed amine can react intramolecularly with one or both of the adjacent ester groups to form lactams (cyclic amides). This is a highly efficient method for constructing fused heterocyclic systems, such as oxindoles and quinolones.[2][3]
Applications in Advanced Organic Synthesis
Keystone Intermediate for Heterocyclic Scaffolds
The dual reactivity of Dimethyl 2-(2-nitrophenyl)malonate makes it an ideal starting material for complex nitrogen-containing heterocycles. Following the reduction of the nitro group, the resulting aminophenylmalonate can undergo cyclocondensation reactions with various electrophiles to form diverse scaffolds of high interest in drug discovery.[8]
Case Study: Tandem Reduction-Cyclization for Spiro-oxindole Synthesis
A compelling example of its utility is in the synthesis of spiro-oxindole frameworks. As demonstrated with analogous compounds, a 2-(2-nitroaryl)malonate can first be alkylated at the α-carbon and then subjected to a tandem reduction-cyclization sequence.[3] The reduction of the nitro group to an amine is immediately followed by an intramolecular attack of the amine onto one of the ester carbonyls, forming a five-membered lactam ring characteristic of the oxindole core.
Caption: Reaction cascade from Dimethyl 2-(2-nitrophenyl)malonate to a substituted oxindole core.
Safety, Handling, and Storage
Dimethyl 2-(2-nitrophenyl)malonate is classified as a hazardous substance and requires careful handling in a laboratory setting.[6]
-
GHS Pictogram: GHS07 (Exclamation Mark)[6]
-
Signal Word: Warning[6]
-
Hazard Statements:
-
Precautionary Statements:
Handling: Use in a well-ventilated chemical fume hood. Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[4][5]
Conclusion
Dimethyl 2-(2-nitrophenyl)malonate (CAS 26465-37-2) is a strategically important and versatile chemical intermediate. Its value lies in the orthogonal reactivity of the malonate and nitroaryl moieties, which can be manipulated to create complex molecular structures, particularly nitrogen-containing heterocycles of significant interest in pharmaceutical and agrochemical research. A thorough understanding of its synthesis, reactivity, and handling is crucial for its effective application in the development of novel chemical entities.
References
- 1. veeprho.com [veeprho.com]
- 2. Diethyl 2-methyl-2-(4-nitrophenyl)malonate|295.29 g/mol [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buy 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | 1160293-27-5 [smolecule.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Diethyl 2-(2-fluoro-4-nitrophenyl)Malonate synthesis - chemicalbook [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Malonates in Cyclocondensation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Characterization of Dimethyl 2-(2-nitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the characterization data for Dimethyl 2-(2-nitrophenyl)malonate (CAS No. 26465-37-2). Due to the limited availability of publicly accessible experimental data for this specific compound, this guide combines information from chemical suppliers, analogous compounds, and theoretical predictions to serve as a valuable resource.
Compound Identification and Physical Properties
Dimethyl 2-(2-nitrophenyl)malonate is a solid, light beige powder at room temperature.[1] It is an important intermediate in organic synthesis, particularly in the preparation of various heterocyclic compounds and as a potential building block in medicinal chemistry.
Table 1: Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 26465-37-2 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₁₁NO₆ | [1][4] |
| Molecular Weight | 253.21 g/mol | N/A |
| IUPAC Name | dimethyl 2-(2-nitrophenyl)propanedioate | [4][5] |
| Synonyms | 2-(2-nitrophenyl)malonic acid dimethyl ester | [4] |
| Appearance | Light beige powder, Solid | [1][3][5] |
| Purity | ≥95% | [2][3] |
| Storage | Room temperature, sealed | [1] |
Note: A boiling point of 48-50°C has been reported by one supplier, but this is considered highly improbable for a molecule of this structure and molecular weight and is likely an error.[2][5]
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Peaks and Signals |
| ¹H NMR | - Aromatic protons (4H) in the range of 7.5-8.2 ppm, showing complex coupling patterns due to the ortho-nitro substitution. - A singlet for the malonate methine proton (CH) around 5.0-5.5 ppm. - Two distinct singlets for the two methoxy groups (-OCH₃) around 3.7-3.9 ppm. |
| ¹³C NMR | - Carbonyl carbons (C=O) of the ester groups expected around 165-170 ppm. - Aromatic carbons in the range of 120-150 ppm, with the carbon bearing the nitro group being the most downfield. - The methine carbon of the malonate group (CH) is expected around 50-60 ppm. - The methoxy carbons (-OCH₃) should appear around 52-54 ppm. |
| IR Spectroscopy | - Strong C=O stretching vibrations for the ester groups in the region of 1730-1750 cm⁻¹. - Asymmetric and symmetric stretching vibrations for the nitro group (NO₂) around 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively. - C-H stretching vibrations for the aromatic ring and methyl groups. - C-O stretching vibrations for the ester groups. |
| Mass Spectrometry | - The molecular ion peak (M⁺) is expected at m/z = 253. - Common fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃, m/z = 31), carbomethoxy groups (-COOCH₃, m/z = 59), and the entire malonate moiety. |
Experimental Protocols
General Synthesis of Substituted Arylmalonates
A specific, detailed protocol for the synthesis of Dimethyl 2-(2-nitrophenyl)malonate is not available in the public domain. However, a general method can be adapted from established procedures for the synthesis of related substituted nitrophenylmalonates, as described in various patents and publications. The primary route involves a nucleophilic aromatic substitution reaction.
Reaction Scheme:
Caption: General synthesis of Dimethyl 2-(2-nitrophenyl)malonate.
Detailed Protocol (Adapted):
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add a suitable anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Base Addition: Add a slight molar excess of a base, such as anhydrous potassium carbonate or sodium hydride.
-
Malonate Addition: Slowly add dimethyl malonate to the stirred suspension at room temperature. If using sodium hydride, the addition should be done at 0°C, and the mixture should be stirred until the evolution of hydrogen gas ceases.
-
Aryl Halide Addition: Add 1-fluoro-2-nitrobenzene (or another suitable 2-halonitrobenzene) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and quench it with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Potential Biological Significance and Applications
While there is no specific biological data available for Dimethyl 2-(2-nitrophenyl)malonate, its structural motifs—the nitroaromatic group and the malonate ester—are present in many biologically active compounds.
-
Nitroaromatic Compounds: The nitro group is a key feature in several therapeutic agents and is often associated with antimicrobial and anticancer activities.[6] The biological effects of these compounds are frequently linked to the enzymatic reduction of the nitro group within cells, leading to the formation of reactive nitrogen species that can induce cellular damage.
-
Malonate Esters: Dimethyl malonate and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals.[7] They are precursors to barbiturates, non-steroidal anti-inflammatory drugs (NSAIDs), and some anticancer agents.[7]
Given these precedents, Dimethyl 2-(2-nitrophenyl)malonate could serve as a valuable intermediate in the synthesis of novel drug candidates. A hypothetical workflow for its application in drug discovery is outlined below.
References
- 1. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
- 2. Buy 1,3-Dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate | 1160293-27-5 [smolecule.com]
- 3. Cas 26465-37-2,DIMETHYL 2-(2-NITROPHENYL)MALONATE | lookchem [lookchem.com]
- 4. pschemicals.com [pschemicals.com]
- 5. Dimethyl 2-(2-nitrophenyl)malonate | 26465-37-2 [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. talentchemicals.com [talentchemicals.com]
An In-depth Technical Guide to the 1H NMR Spectrum of Dimethyl 2-(2-nitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of dimethyl 2-(2-nitrophenyl)malonate. This compound is a valuable building block in organic synthesis, particularly in the preparation of various heterocyclic compounds and potential pharmaceutical agents. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural elucidation.
Predicted 1H NMR Spectral Data
While a publicly available experimental spectrum for dimethyl 2-(2-nitrophenyl)malonate is not readily found, a reliable prediction of its 1H NMR spectrum can be made based on the analysis of closely related structures and established principles of NMR spectroscopy. The following table summarizes the expected chemical shifts, multiplicities, and coupling constants for the distinct proton environments in the molecule.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-6' | ~8.1 - 8.3 | dd | ~8.0, 1.5 | 1H |
| H-3' | ~7.8 - 8.0 | dd | ~8.0, 1.5 | 1H |
| H-4', H-5' | ~7.5 - 7.7 | m | - | 2H |
| CH (methine) | ~5.0 - 5.5 | s | - | 1H |
| OCH₃ (methoxy) | ~3.8 | s | - | 6H |
Note: These are predicted values and may vary slightly in an experimental setting.
Experimental Protocol: Synthesis of Dimethyl 2-(2-nitrophenyl)malonate
The synthesis of dimethyl 2-(2-nitrophenyl)malonate can be achieved via a nucleophilic aromatic substitution reaction. A plausible and efficient method is outlined below, based on standard laboratory procedures for similar compounds.[1][2]
Materials:
-
Dimethyl malonate
-
1-Fluoro-2-nitrobenzene
-
Potassium carbonate (anhydrous)
-
N,N-Dimethylformamide (DMF, anhydrous)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous potassium carbonate and anhydrous DMF.
-
To this suspension, add dimethyl malonate dropwise at room temperature with vigorous stirring.
-
After stirring for 30 minutes, add 1-fluoro-2-nitrobenzene to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford pure dimethyl 2-(2-nitrophenyl)malonate.
1H NMR Spectrum Acquisition:
The 1H NMR spectrum of the purified product would be recorded on a 400 or 500 MHz spectrometer. The sample would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
Structural and Signaling Pathway Visualization
The following diagrams illustrate the chemical structure of dimethyl 2-(2-nitrophenyl)malonate and the logical relationship of its proton signals in a 1H NMR spectrum.
Caption: Chemical structure of dimethyl 2-(2-nitrophenyl)malonate.
References
An In-depth Technical Guide to the 13C NMR Chemical Shifts of Dimethyl 2-(2-nitrophenyl)malonate
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the 13C Nuclear Magnetic Resonance (NMR) chemical shifts for dimethyl 2-(2-nitrophenyl)malonate. As a key intermediate in various synthetic pathways, particularly in the development of pharmaceuticals and novel materials, a thorough understanding of its spectral characteristics is paramount for unambiguous identification and quality control. This document offers a detailed prediction and assignment of the 13C NMR spectrum, grounded in fundamental principles of NMR spectroscopy and substituent effects. Furthermore, a robust experimental protocol for the synthesis of dimethyl 2-(2-nitrophenyl)malonate via nucleophilic aromatic substitution is presented, alongside a standardized procedure for acquiring high-quality 13C NMR data. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this and structurally related compounds.
Introduction: The Significance of Dimethyl 2-(2-nitrophenyl)malonate
Dimethyl 2-(2-nitrophenyl)malonate is a versatile bifunctional molecule featuring a substituted aromatic ring and a reactive malonic ester moiety. The presence of the electron-withdrawing nitro group on the phenyl ring, ortho to the malonate substituent, significantly influences the electronic environment of the molecule. This electronic perturbation is not only crucial for its reactivity in subsequent synthetic transformations but also provides a distinct signature in its 13C NMR spectrum. Accurate interpretation of this spectrum is essential for confirming the successful synthesis of the target compound and for ruling out the presence of isomeric impurities or unreacted starting materials. This guide will deconstruct the expected 13C NMR spectrum of dimethyl 2-(2-nitrophenyl)malonate, providing a logical framework for the assignment of each carbon resonance.
Predicted 13C NMR Chemical Shifts and Structural Assignment
The prediction of 13C NMR chemical shifts for dimethyl 2-(2-nitrophenyl)malonate is approached by dissecting the molecule into its constituent parts: the 2-nitrophenyl group and the dimethyl malonate moiety. By analyzing the known chemical shifts of model compounds such as nitrobenzene and dimethyl malonate, and applying established principles of substituent-induced chemical shifts, a reliable prediction can be formulated.
Analysis of the Aromatic Region (δ 120-150 ppm)
The chemical shifts of the aromatic carbons are primarily influenced by the strong electron-withdrawing and anisotropic effects of the nitro (NO₂) group, and the electron-withdrawing inductive effect of the malonate substituent. The 13C NMR spectrum of nitrobenzene serves as a foundational reference.[1] The nitro group significantly deshields the ipso-carbon (C-NO₂) and the para-carbon, while the effect on the ortho and meta carbons is less pronounced.[2] The introduction of the dimethyl malonate group at the C-2 position further perturbs these shifts.
Molecular Structure and Carbon Numbering
Caption: Molecular structure of dimethyl 2-(2-nitrophenyl)malonate with carbon numbering for NMR assignment.
Based on additive substituent effects and comparison with related structures, the predicted chemical shifts for the aromatic carbons are as follows:
-
C-1 (ipso-NO₂): This carbon is directly attached to the highly electron-withdrawing nitro group, leading to significant deshielding. Its chemical shift is predicted to be in the region of δ 148.0 - 149.0 ppm .
-
C-2 (ipso-malonate): The carbon bearing the malonate substituent will also be deshielded, though less so than C-1. A predicted range is δ 135.0 - 137.0 ppm .
-
C-3, C-4, C-5, C-6: The remaining aromatic protons will exhibit shifts influenced by both substituents. The ortho- and para-positions relative to the nitro group are typically deshielded. A detailed analysis considering both substituent effects is necessary for precise assignment, often requiring 2D NMR techniques like HSQC and HMBC for confirmation. The predicted ranges are:
-
C-6 (ortho to C-1): δ 124.0 - 126.0 ppm
-
C-4 (para to C-1): δ 134.0 - 136.0 ppm
-
C-5 (meta to C-1): δ 129.0 - 131.0 ppm
-
C-3 (meta to C-1): δ 132.0 - 134.0 ppm
-
Analysis of the Aliphatic Region (δ 40-170 ppm)
The chemical shifts of the malonate moiety are more straightforward to predict based on data for dimethyl malonate.[3]
-
Carbonyl Carbons (C=O): The two equivalent ester carbonyl carbons are expected to resonate in the typical downfield region for esters. A predicted range is δ 167.0 - 169.0 ppm .
-
Methine Carbon (Cα): The methine carbon, being attached to the aromatic ring and two carbonyl groups, will be significantly deshielded. Its chemical shift is predicted to be around δ 55.0 - 58.0 ppm .
-
Methoxy Carbons (OCH₃): The two equivalent methyl carbons of the ester groups will appear in the characteristic region for methoxy groups. A predicted range is δ 52.0 - 54.0 ppm .
Summary of Predicted 13C NMR Chemical Shifts
The predicted chemical shifts for all unique carbon atoms in dimethyl 2-(2-nitrophenyl)malonate are summarized in the table below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) |
| C=O | 167.0 - 169.0 | Singlet |
| C-1 (ipso-NO₂) | 148.0 - 149.0 | Singlet |
| C-2 (ipso-malonate) | 135.0 - 137.0 | Singlet |
| C-4 | 134.0 - 136.0 | Doublet |
| C-3 | 132.0 - 134.0 | Doublet |
| C-5 | 129.0 - 131.0 | Doublet |
| C-6 | 124.0 - 126.0 | Doublet |
| Cα (methine) | 55.0 - 58.0 | Doublet |
| OCH₃ | 52.0 - 54.0 | Quartet |
Experimental Protocol: Synthesis and Characterization
The synthesis of dimethyl 2-(2-nitrophenyl)malonate can be effectively achieved through a nucleophilic aromatic substitution (SNAᵣ) reaction.[4][5] The electron-withdrawing nitro group activates the ortho- and para-positions of the benzene ring towards nucleophilic attack. This section outlines a detailed, self-validating protocol for its synthesis and subsequent 13C NMR characterization.
Synthesis of Dimethyl 2-(2-nitrophenyl)malonate via Nucleophilic Aromatic Substitution
This protocol describes the reaction of 2-chloronitrobenzene with the sodium salt of dimethyl malonate.
Synthetic Workflow
Caption: Step-by-step workflow for the synthesis of dimethyl 2-(2-nitrophenyl)malonate.
Materials and Reagents:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Dimethyl malonate
-
2-Chloronitrobenzene
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
Enolate Formation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 equivalents) under a nitrogen atmosphere. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.0 equivalent) dropwise via the dropping funnel over 15-20 minutes. Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium enolate.
-
Nucleophilic Aromatic Substitution: Dissolve 2-chloronitrobenzene (1.0 equivalent) in a minimal amount of anhydrous THF and add it to the dropping funnel. Add the 2-chloronitrobenzene solution dropwise to the stirred enolate suspension at room temperature. After the addition is complete, heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude material by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure dimethyl 2-(2-nitrophenyl)malonate.
13C NMR Spectroscopic Analysis
A standard proton-decoupled 13C NMR experiment is sufficient for the routine characterization of the synthesized product.
Instrumentation and Parameters:
-
NMR Spectrometer: A 400 MHz (or higher) spectrometer equipped with a broadband probe.
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice.
-
Concentration: 10-20 mg of the purified sample dissolved in approximately 0.6 mL of CDCl₃.
-
Internal Standard: Tetramethylsilane (TMS) at δ 0.00 ppm.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Pulse Angle: 30-45 degrees.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds.
-
Number of Scans (ns): 1024 or more, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.
-
-
Processing: Apply an exponential multiplication with a line broadening factor of 0.3-1.0 Hz before Fourier transformation to improve the signal-to-noise ratio. Phase and baseline correct the resulting spectrum.
Causality and Self-Validation in Experimental Choices
The choice of a nucleophilic aromatic substitution reaction is dictated by the electronic properties of 2-halonitrobenzenes, where the nitro group acts as a potent activating group.[5] The use of a strong base like sodium hydride ensures the complete deprotonation of the relatively acidic α-protons of dimethyl malonate, generating the necessary nucleophile. The work-up and purification steps are standard procedures to isolate the neutral organic product from the reaction mixture and remove any unreacted starting materials or byproducts.
The 13C NMR analysis serves as a critical self-validating step. The number of observed signals should correspond to the number of unique carbon atoms in the molecule. The chemical shifts of these signals, when compared to the predicted values and data from related compounds, provide strong evidence for the formation of the desired product. For unequivocal assignment, particularly of the closely spaced aromatic signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
Conclusion
This technical guide has provided a detailed theoretical and practical framework for understanding the 13C NMR spectrum of dimethyl 2-(2-nitrophenyl)malonate. The predicted chemical shifts, based on established spectroscopic principles, offer a reliable reference for the characterization of this important synthetic intermediate. The provided synthesis and NMR acquisition protocols are designed to be robust and reproducible, enabling researchers to confidently prepare and verify the structure of this compound. A thorough understanding of the relationship between molecular structure and spectral properties, as outlined in this guide, is fundamental to the advancement of research and development in the chemical and pharmaceutical sciences.
References
-
Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands. PubMed. [Link]
-
Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phenylacetic Acid, Esters and Phenylacetonitriles. Semantic Scholar. [Link]
-
Palladium-Catalyzed α-Arylation of Dimethyl Malonate and Ethyl Cyanoacetate with o-Alkoxybromobenzenes for the Synthesis of Phe. Thieme Connect. [Link]
-
Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Stack Exchange. [Link]
-
Ortho-Substituted Benzenes Definition. Fiveable. [Link]
-
SUPPORTING INFORMATION FOR. [No Source Title Provided]. [Link]
-
Substituent Effects on the C13 and HI Chemical Shifts in Monosubstituted Benzenes*. [No Source Title Provided]. [Link]
-
The halogen effect on the 13C NMR chemical shift in substituted benzenes. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
13 C-NMR chemical shifts of compounds 1 -8. ResearchGate. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
13C NMR Chemical Shifts. Oregon State University. [Link]
-
1 H and 13 C NMR chemical shifts of nitrobenzene amination products... ResearchGate. [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Human Metabolome Database. [Link]
-
NMR Chemical Shifts. [No Source Title Provided]. [Link]
- Synthetic method of 2-diester methylmalonate compounds.
-
General Procedures. The Royal Society of Chemistry. [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Dimethyl malonate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]
-
Nucleophilic Aromatic Substitution Exam Prep. Clutch Prep. [Link]
-
An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. Der Pharma Chemica. [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI. [Link]
-
3.8: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Palladium-Catalyzed Mono-α-arylation of Acetone with Aryl Halides and Tosylates [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Infrared Spectroscopy of Dimethyl 2-(2-nitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the infrared (IR) spectrum of dimethyl 2-(2-nitrophenyl)malonate, a key intermediate in various synthetic pathways. Understanding the vibrational spectroscopy of this compound is crucial for its identification, purity assessment, and reaction monitoring. This document outlines the expected IR absorption frequencies, provides a comprehensive experimental protocol for acquiring the spectrum, and illustrates the analytical workflow.
Data Presentation: Expected Infrared Absorption Bands
The infrared spectrum of dimethyl 2-(2-nitrophenyl)malonate is characterized by the vibrational modes of its constituent functional groups: an aromatic nitro group, a dimethyl malonate moiety, and a benzene ring. The following table summarizes the expected major absorption bands, their corresponding vibrational modes, and typical wavenumber ranges.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| 3100 - 3000 | Medium | C-H Stretch | Aromatic Ring |
| 3000 - 2850 | Medium | C-H Stretch | Methyl (CH₃) |
| 1760 - 1735 | Strong | C=O Asymmetric & Symmetric Stretch | Ester (Carbonyl) |
| 1550 - 1475 | Strong | N-O Asymmetric Stretch | Aromatic Nitro (NO₂) |
| 1480 - 1440 | Medium | C=C Stretch | Aromatic Ring |
| 1440 - 1400 | Medium | C-H Bend | Methyl (CH₃) |
| 1360 - 1290 | Strong | N-O Symmetric Stretch | Aromatic Nitro (NO₂) |
| 1300 - 1150 | Strong | C-O Stretch | Ester |
| 860 - 800 | Medium | C-H Out-of-plane Bend | Aromatic Ring (Ortho sub.) |
| 780 - 740 | Strong | C-N Stretch | Nitro-Aromatic |
Note: The presence of two ester carbonyl groups can lead to two distinct C=O stretching bands due to symmetric and antisymmetric coupling of their stretching vibrations.[1] Aromatic nitro compounds typically exhibit strong N-O stretching vibrations in the ranges of 1550-1475 cm⁻¹ (asymmetric) and 1360-1290 cm⁻¹ (symmetric).[2][3] The exact positions of these bands can be influenced by the electronic effects of the substituents on the aromatic ring.[4]
Experimental Protocols: Acquiring the IR Spectrum
The following protocol describes a standard method for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like dimethyl 2-(2-nitrophenyl)malonate using the potassium bromide (KBr) pellet technique.
Objective: To obtain a high-quality infrared spectrum of dimethyl 2-(2-nitrophenyl)malonate for qualitative analysis.
Materials and Equipment:
-
Dimethyl 2-(2-nitrophenyl)malonate (solid)
-
FT-IR grade potassium bromide (KBr), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer
-
Spatula
-
Infrared lamp (optional)
Procedure:
-
Sample Preparation:
-
Gently grind approximately 1-2 mg of dimethyl 2-(2-nitrophenyl)malonate in an agate mortar.
-
Add approximately 100-200 mg of dry FT-IR grade KBr to the mortar.
-
Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. The particle size should be small to minimize scattering of the infrared radiation.
-
The mixture should appear uniform with no visible crystals of the sample.
-
-
Pellet Formation:
-
Transfer a portion of the KBr/sample mixture into the pellet-forming die.
-
Ensure the powder is evenly distributed across the bottom surface of the die.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good mixing and pressing.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is typically 4000 cm⁻¹ to 400 cm⁻¹.
-
-
Data Processing and Analysis:
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and peak picking.
-
Identify and label the major absorption bands.
-
Compare the obtained peak positions with the expected values in the data table above to confirm the identity and purity of the compound.
-
Mandatory Visualization: Workflow and Data Interpretation
The following diagrams illustrate the logical workflow for the IR spectroscopic analysis of dimethyl 2-(2-nitrophenyl)malonate.
Caption: Experimental Workflow for IR Spectroscopy.
Caption: IR Spectrum Interpretation Logic.
References
An In-depth Technical Guide to the Mass Spectrometry of Dimethyl 2-(2-nitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation of dimethyl 2-(2-nitrophenyl)malonate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide leverages established fragmentation principles of related nitroaromatic compounds and malonic esters to propose a likely fragmentation pathway under Electron Ionization (EI) conditions. This document is intended to serve as a valuable resource for the identification and structural elucidation of this compound and its analogues in various research and development settings.
Predicted Mass Spectrometry Fragmentation Pattern
The fragmentation of dimethyl 2-(2-nitrophenyl)malonate under electron ionization is anticipated to be driven by the functionalities present in the molecule: the nitroaromatic ring and the dimethyl malonate moiety. The initial step is the formation of the molecular ion (M•+). Subsequent fragmentation is expected to proceed through several key pathways, including cleavages characteristic of nitroaromatic compounds and esters.
The molecular ion of dimethyl 2-(2-nitrophenyl)malonate (C11H11NO6) has a theoretical exact mass of approximately 253.06 g/mol . The fragmentation cascade is likely initiated by the loss of moieties associated with the ester groups and the nitro group.
Key Predicted Fragmentation Pathways:
-
Loss of a Methoxy Radical (•OCH3): A common fragmentation pathway for methyl esters is the alpha-cleavage leading to the loss of a methoxy radical, which would result in an ion at m/z 222.
-
Loss of a Methoxycarbonyl Radical (•COOCH3): Cleavage of the bond between the benzylic carbon and the malonate group can lead to the loss of a methoxycarbonyl radical, yielding a fragment at m/z 194.
-
Rearrangement and Loss of Nitric Oxide (NO): A characteristic fragmentation of aromatic nitro compounds is the rearrangement and subsequent loss of a neutral nitric oxide molecule, which would produce a fragment ion from the molecular ion.
-
Loss of Nitrogen Dioxide (NO2): Another typical fragmentation for nitroaromatics is the cleavage of the C-N bond, resulting in the loss of a nitrogen dioxide radical.
-
Cleavage of the Malonate Group: Based on studies of similar diethyl malonate derivatives, a significant fragmentation pathway involves the cleavage of the entire dimethyl malonate group.[1][2]
Predicted Quantitative Data
| m/z | Proposed Fragment Structure | Notes |
| 253 | [C11H11NO6]•+ | Molecular Ion (M•+) |
| 222 | [M - •OCH3]+ | Loss of a methoxy radical |
| 207 | [M - NO2]+ | Loss of a nitrogen dioxide radical |
| 194 | [M - •COOCH3]+ | Loss of a methoxycarbonyl radical |
| 164 | [M - •COOCH3 - NO]+ | Subsequent loss of nitric oxide from the m/z 194 fragment |
| 134 | [C7H4O2]•+ | Fragment corresponding to the nitrophenyl group after significant rearrangement and losses |
Experimental Protocols
The following is a generalized experimental protocol for acquiring the mass spectrum of dimethyl 2-(2-nitrophenyl)malonate using an Electron Ionization-Mass Spectrometer (EI-MS).
3.1. Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of purified dimethyl 2-(2-nitrophenyl)malonate in a suitable volatile solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.
-
Ensure the sample is fully dissolved and free of any particulate matter.
3.2. Instrumentation
-
A high-resolution mass spectrometer equipped with an electron ionization (EI) source is recommended.
-
The instrument should be calibrated according to the manufacturer's specifications using a suitable calibration standard (e.g., perfluorotributylamine - PFTBA).
3.3. Mass Spectrometry Parameters
-
Ionization Mode: Electron Ionization (EI)
-
Electron Energy: 70 eV
-
Ion Source Temperature: 200-250 °C
-
Mass Range: m/z 50-500
-
Scan Rate: 1 scan/second
-
Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet. If using a GC inlet, an appropriate column and temperature program must be developed.
3.4. Data Acquisition and Analysis
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over the specified mass range.
-
Process the acquired data using the instrument's software to identify the molecular ion and major fragment ions.
-
Compare the obtained spectrum with theoretical fragmentation patterns and any available library data.
Visualizations
4.1. Proposed Fragmentation Pathway
Caption: Predicted EI-MS fragmentation of dimethyl 2-(2-nitrophenyl)malonate.
4.2. Experimental Workflow
Caption: Workflow for the mass spectrometric analysis of organic compounds.
References
Technical Guide: Physical and Chemical Properties of Dimethyl 2-(2-nitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-(2-nitrophenyl)malonate is a valuable synthetic intermediate in organic chemistry, particularly in the synthesis of various heterocyclic compounds and potential pharmaceutical agents. Its structure, featuring a malonate ester functionalized with a sterically hindered ortho-substituted nitrophenyl group, makes it a versatile building block for introducing complex functionalities. This guide provides a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols and logical workflows to aid in its synthesis and characterization.
Physicochemical Properties
A summary of the known and estimated physical and chemical properties of dimethyl 2-(2-nitrophenyl)malonate is presented below. It is important to note that experimentally determined data for some properties are limited in publicly available literature.
Table 1: Physical and Chemical Properties of Dimethyl 2-(2-nitrophenyl)malonate
| Property | Value | Source/Comment |
| IUPAC Name | dimethyl 2-(2-nitrophenyl)propanedioate | --- |
| CAS Number | 26465-37-2 | --- |
| Molecular Formula | C₁₁H₁₁NO₆ | --- |
| Molecular Weight | 253.21 g/mol | Calculated |
| Appearance | Light beige powder or solid | Commercial supplier data |
| Melting Point | Not available | Data not found in searches. |
| Boiling Point | 48-50 °C | Commercial supplier data; likely measured under reduced pressure. |
| Density | Not available | Data not found in searches. |
| Solubility | Soluble in common organic solvents such as ethers, ethanol, and dichloromethane. Slightly soluble in water. | Inferred from the properties of similar malonate esters. |
Synthesis
The synthesis of dimethyl 2-(2-nitrophenyl)malonate is typically achieved via a nucleophilic aromatic substitution reaction. The following section details a plausible experimental protocol based on the reaction of an activated halonitrobenzene with dimethyl malonate.
Synthetic Workflow
The logical workflow for the synthesis of dimethyl 2-(2-nitrophenyl)malonate is depicted below.
Caption: Synthesis workflow for dimethyl 2-(2-nitrophenyl)malonate.
Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution
This protocol is a representative procedure for the synthesis of dimethyl 2-(2-nitrophenyl)malonate. Safety Precaution: This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Materials:
-
Dimethyl malonate
-
1-Fluoro-2-nitrobenzene
-
Sodium hydride (NaH), 60% dispersion in mineral oil, or anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography or recrystallization
Procedure:
-
Preparation of the Malonate Enolate:
-
To a dry three-necked round-bottom flask under an inert atmosphere, add anhydrous DMF (or DMSO).
-
If using sodium hydride, carefully wash the NaH (1.1 equivalents) with anhydrous hexanes to remove the mineral oil and decant the hexanes. Suspend the washed NaH in the anhydrous solvent.
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add dimethyl malonate (1.0 equivalent) dropwise to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.
-
If using potassium carbonate, add anhydrous K₂CO₃ (2.0 equivalents) to the solvent, followed by the dimethyl malonate (1.0 equivalent). Heat the mixture to 50-60 °C with stirring for 30-60 minutes.
-
-
Nucleophilic Aromatic Substitution:
-
To the solution of the dimethyl malonate enolate, add 1-fluoro-2-nitrobenzene (1.0 equivalent) dropwise at a temperature that maintains control of the reaction (e.g., room temperature or slightly elevated).
-
Heat the reaction mixture to a temperature between 70-100 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) may be employed to yield the pure dimethyl 2-(2-nitrophenyl)malonate.
-
Spectroscopic Characterization (Predicted)
Table 2: Predicted Spectroscopic Data for Dimethyl 2-(2-nitrophenyl)malonate
| Spectroscopy | Predicted Peaks/Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.8-8.0 ppm (d, 1H, Ar-H ortho to NO₂), δ ~ 7.4-7.6 ppm (m, 2H, Ar-H), δ ~ 7.2-7.4 ppm (m, 1H, Ar-H), δ ~ 5.2 ppm (s, 1H, CH-(CO₂Me)₂), δ ~ 3.8 ppm (s, 6H, 2 x OCH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 168 ppm (C=O), δ ~ 148 ppm (C-NO₂), δ ~ 134-125 ppm (Ar-C), δ ~ 55 ppm (CH-(CO₂Me)₂), δ ~ 53 ppm (OCH₃) |
| IR (KBr, cm⁻¹) | ~ 3100-3000 (Ar C-H stretch), ~ 2950 (Aliphatic C-H stretch), ~ 1740 (C=O stretch, ester), ~ 1530 (asymmetric NO₂ stretch), ~ 1350 (symmetric NO₂ stretch), ~ 1250 (C-O stretch) |
| Mass Spec. (EI) | m/z (%) = 253 (M⁺), 222 (M⁺ - OCH₃), 194 (M⁺ - CO₂CH₃), 178, 148 |
Logical Relationships in Characterization
The characterization of a synthesized organic compound like dimethyl 2-(2-nitrophenyl)malonate follows a logical progression of analytical techniques.
Caption: Logical flow of product characterization.
Safety and Handling
Dimethyl 2-(2-nitrophenyl)malonate should be handled with care in a laboratory setting. As with many nitroaromatic compounds and malonate esters, it is advisable to avoid inhalation, ingestion, and skin contact. Use appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. Work in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical properties of dimethyl 2-(2-nitrophenyl)malonate. While some experimental data are not extensively reported, the provided information, including a detailed synthesis protocol and predicted spectral data, serves as a valuable resource for researchers and professionals in drug development and organic synthesis. Further experimental investigation is warranted to fully characterize this important chemical intermediate.
Technical Guide: Solubility Profile of Dimethyl 2-(2-nitrophenyl)malonate
Introduction
Dimethyl 2-(2-nitrophenyl)malonate is a substituted malonic ester derivative. Compounds of this class are pivotal intermediates in organic synthesis, serving as versatile building blocks for the construction of more complex molecules, including heterocyclic systems and pharmacologically active agents. The nitro-substituted phenyl ring, in particular, offers a reactive handle for further chemical transformations, such as reduction to an amine group, which can then be used to build novel molecular scaffolds.
Understanding the solubility of this compound in various organic solvents is critical for its practical application in a laboratory or industrial setting. Solubility data informs key process parameters, including the choice of solvent for synthesis, reaction concentration, crystallization for purification, and formulation for screening or drug delivery applications. This document provides a summary of the available solubility information for dimethyl 2-(2-nitrophenyl)malonate and outlines a standard experimental protocol for its quantitative determination.
Quantitative Solubility Data
A thorough review of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/100 mL or mol/L) for dimethyl 2-(2-nitrophenyl)malonate. The absence of this data in public-domain sources highlights a gap in the physicochemical characterization of this compound.
However, based on its use in synthetic procedures and the properties of structurally similar compounds, a qualitative understanding of its solubility can be inferred. For instance, a related compound, 1,3-dimethyl 2-[4-(methoxycarbonyl)-2-nitrophenyl]propanedioate, is reported to be slightly soluble in chloroform and ethyl acetate[1][2]. Synthetic and purification procedures for analogous compounds frequently employ solvents such as ethyl acetate, hexane, dichloromethane, and acetonitrile, indicating at least partial solubility in these media[3][4].
For researchers requiring precise solubility measurements, the experimental protocol detailed in Section 3.0 can be employed. The following table is provided as a template for recording such empirical data.
Table 1: Quantitative Solubility of Dimethyl 2-(2-nitrophenyl)malonate
| Solvent | Temperature (°C) | Solubility ( g/100 mL) |
|---|---|---|
| Ethyl Acetate | Data not available | Data not available |
| Dichloromethane | Data not available | Data not available |
| Acetonitrile | Data not available | Data not available |
| Toluene | Data not available | Data not available |
| Hexane | Data not available | Data not available |
| Chloroform | Data not available | Data not available |
| Methanol | Data not available | Data not available |
| Ethanol | Data not available | Data not available |
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid compound in a solvent is the isothermal saturation method . This protocol provides a step-by-step guide for its implementation.
Objective: To determine the saturation solubility of dimethyl 2-(2-nitrophenyl)malonate in a given organic solvent at a constant temperature.
Materials:
-
Dimethyl 2-(2-nitrophenyl)malonate (solid, high purity)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or sealed flasks with magnetic stir bars
-
Thermostatically controlled shaker or stirring plate with a water/oil bath
-
Calibrated thermometer or temperature probe
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid dimethyl 2-(2-nitrophenyl)malonate to a series of vials. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.
-
Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired organic solvent into each vial.
-
Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker or stirring bath set to the desired temperature (e.g., 25 °C). Allow the slurry to agitate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The time required should be determined by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.
-
Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the constant-temperature bath for at least 2-4 hours to allow the excess solid to settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed volumetric flask. This step must be performed quickly to prevent temperature changes that could cause precipitation.
-
Quantification:
-
Gravimetric Method: Weigh the volumetric flask containing the filtered solution to determine the mass of the solution. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dried solute is achieved. The solubility can be calculated from the mass of the solute and the mass or volume of the solvent.
-
Chromatographic/Spectroscopic Method: Alternatively, accurately dilute the filtered saturated solution with a known volume of fresh solvent. Analyze the concentration of dimethyl 2-(2-nitrophenyl)malonate in the diluted sample using a pre-calibrated analytical method such as HPLC or UV-Vis spectrophotometry.
-
-
Calculation: Calculate the solubility using the following formula (for the gravimetric method):
Solubility ( g/100 mL) = (Mass of solute / Volume of solvent) × 100
Safety Precautions:
-
Handle all organic solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for dimethyl 2-(2-nitrophenyl)malonate and all solvents used.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the isothermal saturation method for determining solubility.
Caption: A flowchart of the isothermal saturation method.
References
The Strategic Role of Dimethyl 2-(2-Nitrophenyl)malonate in Modern Organic Synthesis: A Technical Guide
Abstract
Dimethyl 2-(2-nitrophenyl)malonate is a versatile synthetic intermediate whose strategic importance is centered on its capacity to serve as a precursor to a variety of heterocyclic compounds, most notably indoles. The presence of a nitro group ortho to a malonic ester functionality provides a unique chemical handle for orchestrating intramolecular cyclization reactions. This technical guide elucidates the synthesis, key mechanistic considerations, and principal applications of dimethyl 2-(2-nitrophenyl)malonate, with a particular focus on its role in the construction of the indole scaffold. Detailed experimental protocols and mechanistic diagrams are provided to offer researchers, scientists, and drug development professionals a comprehensive resource for leveraging this valuable building block in their synthetic endeavors.
Introduction: The Architectural Significance of Dimethyl 2-(2-Nitrophenyl)malonate
In the landscape of organic synthesis, the quest for efficient and modular routes to complex molecular architectures is perpetual. Heterocyclic compounds, particularly indoles, form the backbone of numerous pharmaceuticals, agrochemicals, and materials. The strategic value of a synthetic precursor is defined by its ability to be readily prepared and to undergo predictable and high-yielding transformations into desired scaffolds. Dimethyl 2-(2-nitrophenyl)malonate emerges as a precursor of significant interest due to the juxtaposition of two key functional groups: an aromatic nitro group, which is a well-established precursor to an amino group via reduction, and a dimethyl malonate moiety, a classic C2 synthon that can participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
This guide provides an in-depth exploration of the synthesis and utility of dimethyl 2-(2-nitrophenyl)malonate, moving beyond a mere recitation of facts to explain the underlying principles that govern its reactivity and application.
Synthesis of Dimethyl 2-(2-Nitrophenyl)malonate: A Nucleophilic Aromatic Substitution Approach
The most direct and widely applicable method for the synthesis of dimethyl 2-(2-nitrophenyl)malonate is through a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of an aromatic ring towards nucleophilic attack by the presence of a strongly electron-withdrawing nitro group.
The synthesis commences with the deprotonation of dimethyl malonate using a suitable base to generate the nucleophilic malonate enolate. This enolate then displaces a leaving group, typically a halide, from the ortho position of a nitrobenzene ring. A general procedure, adapted from the synthesis of analogous nitrophenyl malonates, is provided below.[1][2]
Experimental Protocol: Synthesis of Dimethyl 2-(2-Nitrophenyl)malonate
-
Reagent Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous potassium carbonate (3.0 equivalents) in anhydrous dimethylformamide (DMF).
-
Enolate Formation: To the suspension, add dimethyl malonate (1.0 equivalent) dropwise at room temperature. Stir the mixture for 15-20 minutes to ensure complete formation of the potassium salt of dimethyl malonate.
-
Nucleophilic Aromatic Substitution: Add 1-fluoro-2-nitrobenzene (1.0 equivalent) to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to 90 °C and maintain this temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford dimethyl 2-(2-nitrophenyl)malonate as a solid.
Causality in Experimental Choices:
-
Choice of Base and Solvent: Potassium carbonate is a sufficiently strong base to deprotonate dimethyl malonate, while being mild enough to minimize side reactions. DMF is an ideal polar apathetic solvent that can dissolve the reactants and facilitate the SNAr reaction.
-
Leaving Group: A fluoride is an excellent leaving group in SNAr reactions due to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.
-
Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.
The Pivotal Role in Indole Synthesis: A Modified Reductive Cyclization Pathway
The primary and most powerful application of dimethyl 2-(2-nitrophenyl)malonate is as a precursor for the synthesis of substituted indoles. While the classical Leimgruber-Batcho indole synthesis starts from o-nitrotoluenes, dimethyl 2-(2-nitrophenyl)malonate offers a distinct and versatile entry point to the indole nucleus, particularly for the synthesis of indole-2-carboxylic acid derivatives.
The overall transformation involves a reductive cyclization process. The nitro group is first reduced to an amine, which then undergoes an intramolecular cyclization onto one of the ester groups of the malonate moiety. This is followed by elimination and subsequent decarboxylation to yield the indole core.
Mechanistic Pathway: From Nitrophenylmalonate to Indole
The proposed mechanistic pathway is a logical cascade of well-established organic reactions:
-
Reduction of the Nitro Group: The synthesis is initiated by the reduction of the aromatic nitro group to an aniline derivative. A variety of reducing agents can be employed for this transformation, including catalytic hydrogenation (e.g., H2/Pd-C), or chemical reducing agents like tin(II) chloride (SnCl2) or iron in acetic acid.
-
Intramolecular Cyclization (Lactamization): The newly formed amino group acts as a nucleophile and attacks one of the proximal ester carbonyls of the malonate group, leading to the formation of a six-membered ring intermediate. This is an intramolecular aminolysis or lactamization reaction.
-
Elimination and Aromatization: The resulting tetrahedral intermediate collapses, eliminating a molecule of methanol to form an oxindole derivative.
-
Tautomerization and Decarboxylation: The oxindole can then tautomerize to its enol form. Under the reaction conditions, the remaining ester group is often hydrolyzed and subsequently decarboxylated to furnish the final indole product. The malonate group serves as a masked carboxylic acid.
Diagram: Proposed Mechanism of Indole Synthesis
Sources
The Leimgruber-Batcho Indole Synthesis: A Technical Guide
The Leimgruber-Batcho indole synthesis is a powerful and versatile method for the preparation of indoles, a core heterocyclic motif in numerous natural products and pharmacologically active compounds. Developed by Willy Leimgruber and Andrew Batcho at Hoffmann-La Roche, this two-step process offers a significant advantage over other indole syntheses due to its use of readily available starting materials, mild reaction conditions, and high yields. This technical guide provides an in-depth overview of the Leimgruber-Batcho indole synthesis, including its core principles, detailed experimental protocols, quantitative data, and key applications for researchers, scientists, and drug development professionals.
Core Principles and Reaction Mechanism
The synthesis begins with the reaction of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. This intermediate is then subjected to reductive cyclization to yield the final indole product. The reaction is broadly applicable and tolerates a wide range of substituents on the aromatic ring.
The mechanism of the Leimgruber-Batcho indole synthesis can be broken down into two key stages:
-
Enamine Formation: The process is initiated by the reaction of an o-nitrotoluene with a formamide acetal. The methyl group of the o-nitrotoluene is sufficiently acidic to be deprotonated under the reaction conditions, forming a carbanion that then attacks the electrophilic carbon of the formamide acetal. Subsequent elimination of methanol leads to the formation of a β-amino-α,β-unsaturated nitro compound, commonly known as an enamine. The presence of pyrrolidine can accelerate this step by first reacting with the formamide acetal to generate a more reactive aminal intermediate.[1]
-
Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This is typically achieved using a variety of reducing agents, with catalytic hydrogenation over palladium on carbon or Raney nickel being common choices.[1][2] Other effective reducing systems include iron in acetic acid, stannous chloride, sodium dithionite, and titanium(III) chloride.[2] Following the reduction of the nitro group, the resulting amino group undergoes intramolecular cyclization by attacking the enamine double bond. The final step involves the elimination of the amine moiety (e.g., dimethylamine or pyrrolidine) to afford the aromatic indole ring.
Quantitative Data Summary
The Leimgruber-Batcho indole synthesis is known for its generally high yields across a range of substituted o-nitrotoluenes. The following table summarizes the yields for the synthesis of various indoles using this method.
| Starting Material (o-nitrotoluene) | Enamine Formation Conditions | Reductive Cyclization Conditions | Product (Indole) | Overall Yield (%) | Reference |
| 2-Nitrotoluene | DMF-DMA, DMF, reflux | H₂, Pd/C, Benzene | Indole | 75 | [2] |
| 4-Chloro-2-nitrotoluene | DMF-DMA, Pyrrolidine, DMF, reflux | H₂, Raney Ni, Hydrazine, EtOH | 5-Chloroindole | 92 | [3] |
| 4-Methyl-2-nitrotoluene | DMF-DMA, DMF, reflux | H₂, Pd/C, THF | 5-Methylindole | 85 | [2] |
| 5-Methoxy-2-nitrotoluene | DMF-DMA, DMF, reflux | Fe, Acetic Acid | 6-Methoxyindole | 68 | [2] |
| 2,4-Dinitrotoluene | DMF-DMA, DMF, reflux | TiCl₃, MeOH | 5-Nitroindole | 65 | [2] |
| 2-Nitro-m-xylene | DMF-DMA, DMF, reflux | H₂, Pd/C, EtOH | 4,6-Dimethylindole | 80 | [2] |
| 4-Fluoro-2-nitrotoluene | DMF-DMA, Pyrrolidine, DMF, reflux | H₂, Raney Ni, Hydrazine, EtOH | 5-Fluoroindole | 88 | [3] |
Experimental Protocols
This section provides a representative experimental protocol for the synthesis of 5-chloroindole from 4-chloro-2-nitrotoluene.
Step 1: Synthesis of 1-(4-chloro-2-nitrophenyl)-2-(dimethylamino)ethene (Enamine Formation)
-
To a solution of 4-chloro-2-nitrotoluene (1.0 eq) in dimethylformamide (DMF, 2.0 M), add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) and pyrrolidine (0.2 eq).
-
Heat the reaction mixture to reflux (typically 110-120 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude enamine product, which can often be used in the next step without further purification.
Step 2: Synthesis of 5-Chloroindole (Reductive Cyclization)
-
Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add a catalytic amount of Raney nickel (approximately 10% by weight of the enamine).
-
To this suspension, add hydrazine hydrate (3.0-5.0 eq) dropwise at room temperature. An exothermic reaction is often observed.
-
After the addition is complete, stir the reaction mixture at room temperature or gentle heat (40-50 °C) until the reaction is complete as monitored by TLC.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure 5-chloroindole.
Visualizations
Leimgruber-Batcho Indole Synthesis Workflow
Caption: Overall workflow of the Leimgruber-Batcho indole synthesis.
Detailed Mechanism of Leimgruber-Batcho Indole Synthesis
References
A Comprehensive Technical Guide to the Synthesis of Substituted Indoles: Precursors and Methodologies
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged heterocyclic motif of paramount importance in the fields of medicinal chemistry, natural products synthesis, and materials science. Its prevalence in a vast array of biologically active compounds, including numerous pharmaceuticals, necessitates a deep understanding of the synthetic methodologies available for its construction and functionalization. This technical guide provides an in-depth overview of the core precursors and synthetic strategies for preparing substituted indoles, with a focus on both classical and modern transition-metal-catalyzed approaches. Quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols for key reactions are provided to facilitate practical application.
Classical Indole Synthesis Methods
For over a century, a set of robust and reliable reactions has formed the foundation of indole chemistry. These methods, while sometimes requiring harsh conditions, remain highly relevant and are often the methods of choice for specific substitution patterns.
1.1. Fischer Indole Synthesis
Discovered by Emil Fischer in 1883, this reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[1] It is one of the most widely used methods for preparing 2- and/or 3-substituted indoles.[2] The reaction can be catalyzed by Brønsted acids like HCl and H₂SO₄, or Lewis acids such as ZnCl₂, BF₃, and AlCl₃.[1]
1.2. Bischler-Möhlau Indole Synthesis
The Bischler-Möhlau synthesis produces 2-aryl-indoles from the reaction of an α-bromo-acetophenone with an excess of aniline.[3][4] Historically, this method has been limited by harsh reaction conditions and sometimes low yields.[4] However, modern modifications, including the use of microwave irradiation, have made this a more viable approach.[3]
1.3. Reissert Indole Synthesis
The Reissert synthesis is a two-step process that begins with the condensation of an o-nitrotoluene with diethyl oxalate to form an ethyl o-nitrophenylpyruvate.[5][6] This intermediate then undergoes reductive cyclization to yield the indole-2-carboxylic acid, which can be subsequently decarboxylated.[5]
1.4. Madelung Indole Synthesis
This method involves the intramolecular cyclization of an N-phenylamide at high temperatures using a strong base.[7] The Madelung synthesis is particularly useful for preparing indoles that are unsubstituted at the 2- and 3-positions.[8]
Modern Transition-Metal-Catalyzed Indole Syntheses
The advent of transition-metal catalysis has revolutionized indole synthesis, enabling the construction of complex indole structures under milder conditions and with greater functional group tolerance.[9][10]
2.1. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[11] It can be applied to the synthesis of indoles through both intermolecular and intramolecular strategies, offering a versatile route to various substituted indoles.[11]
2.2. Heck Reaction
The intramolecular Heck reaction provides an efficient pathway to indoles by the palladium-catalyzed cyclization of suitable vinyl or aryl halides.[12][13] This method is valued for its ability to create diverse substitution patterns on the indole core.
2.3. Sonogashira Coupling
The Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a key step in several modern indole syntheses.[14][15] This reaction is often followed by a cyclization step to construct the indole ring.
Quantitative Data on Indole Synthesis Methods
The following tables provide a comparative summary of reaction conditions and yields for the synthesis of representative substituted indoles using the discussed methodologies.
Table 1: Synthesis of 2-Phenylindole
| Method | Starting Materials | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | None | 170 | 0.1 | 72-80[16] |
| Bischler-Möhlau Synthesis (Microwave) | N-Phenacylaniline, Anilinium bromide | None | None (solid-state) | MW (540W) | 0.02 | 71[16] |
Table 2: Synthesis of Substituted Indoles via Reissert Synthesis
| Starting Material | Reducing Agent | Product | Yield (%) |
|---|---|---|---|
| Ethyl o-nitrophenylpyruvate | Zinc in acetic acid | Indole-2-carboxylic acid | - |
| o-nitrotoluene and diethyl oxalate | Potassium ethoxide, then Zn/acetic acid | Indole | - |
Table 3: Modified Madelung Synthesis of N-Methyl-2-phenylindoles
| Substrates | Base System | Solvent | Temp. (°C) | Time (h) | Yield (%) |
|---|
| Methyl benzoate, N-methyl-o-toluidine | LiN(SiMe₃)₂/CsF | TBME | 110 | 12 | 50-90[17] |
Table 4: Transition-Metal-Catalyzed Synthesis of Substituted Indoles
| Method | Starting Materials | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | 4-chloro-7-azaindole, secondary amine | Palladium catalyst, phosphine ligand | - | - | 100 | High[11] |
| Heck Reaction | 2-halo-N-allylaniline | PdCl₂(PCy₃)₂/P(OPh)₃ | K₂CO₃ | DMF | 90 | up to 86[13] |
| Sonogashira Coupling | N,N-dimethyl-2-iodoaniline, phenylacetylene | Pd(0) catalyst | Et₃N | CH₃CN | 60 | Moderate to excellent[14] |
Detailed Experimental Protocols
4.1. General Protocol for Fischer Indole Synthesis
-
Preparation of Phenylhydrazone: In a round-bottom flask, dissolve the arylhydrazine (1.0 eq.) and the corresponding ketone or aldehyde (1.0 eq.) in a suitable solvent such as ethanol or acetic acid.[18]
-
Stir the mixture at room temperature or with gentle heating until the formation of the phenylhydrazone is complete (monitored by TLC).
-
Cyclization: Add the acid catalyst (e.g., ZnCl₂ (1.0 eq.) or polyphosphoric acid) to the reaction mixture.
-
Heat the reaction to the required temperature (typically 100-200 °C) and maintain for the specified time.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a suitable base (e.g., NaOH solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
4.2. General Protocol for Microwave-Assisted Bischler-Möhlau Synthesis
-
Reactant Mixture: In a microwave-safe vessel, thoroughly mix the α-bromoacetophenone derivative (1.0 eq.) and the aniline derivative (excess, e.g., 10 eq.).
-
Add a catalytic amount of a suitable acid catalyst (e.g., anilinium bromide).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a specified power (e.g., 540W) for a short duration (e.g., 1-5 minutes).
-
Work-up: After cooling, dissolve the reaction mixture in a suitable organic solvent.
-
Wash the organic solution with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the resulting indole by column chromatography.
4.3. General Protocol for Reissert Indole Synthesis
-
Condensation: To a solution of sodium ethoxide in ethanol, add the o-nitrotoluene (1.0 eq.) and diethyl oxalate (1.1 eq.) at a low temperature (e.g., 0 °C).[5][6]
-
Allow the reaction to warm to room temperature and stir until the condensation is complete.
-
Reductive Cyclization: Acidify the reaction mixture and add a reducing agent (e.g., zinc dust or iron powder in acetic acid).[6][19]
-
Heat the mixture to reflux for several hours.
-
Work-up: Filter the hot solution to remove inorganic salts and cool to crystallize the indole-2-carboxylic acid.
-
Decarboxylation (optional): Heat the isolated indole-2-carboxylic acid above its melting point to effect decarboxylation to the corresponding indole.
4.4. General Protocol for a One-Pot Sonogashira Coupling and Cyclization
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add the 2-iodoaniline derivative (1.0 eq.), the terminal alkyne (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 10 mol%) in a suitable solvent (e.g., triethylamine or DMF).[14]
-
Sonogashira Coupling: Stir the reaction at room temperature until the coupling is complete (monitored by TLC or GC-MS).
-
Cyclization: Add a base (e.g., K₂CO₃) and heat the reaction mixture to promote the intramolecular cyclization.
-
Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by flash column chromatography.
Visualizing Synthetic Pathways and Workflows
5.1. Experimental Workflow for Indole Synthesis
Caption: A generalized experimental workflow for the synthesis of substituted indoles.
5.2. Fischer Indole Synthesis Pathway
Caption: Key intermediates in the Fischer indole synthesis pathway.
5.3. Simplified Signaling Pathway of an Indole-Based Drug
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Indole - Wikipedia [en.wikipedia.org]
- 3. Bischler-Möhlau_indole_synthesis [chemeurope.com]
- 4. Bischler–Möhlau indole synthesis - Wikipedia [en.wikipedia.org]
- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert_indole_synthesis [chemeurope.com]
- 7. Madelung synthesis - Wikipedia [en.wikipedia.org]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]
- 10. The role of commonly used transition metals in total synthesis of indole alkaloids - Arabian Journal of Chemistry [arabjchem.org]
- 11. benchchem.com [benchchem.com]
- 12. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 13. researchgate.net [researchgate.net]
- 14. An Efficient, Microwave-Assisted, One-Pot Synthesis of Indoles Under Sonogashira Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
- 17. A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System [organic-chemistry.org]
- 18. alfa-chemistry.com [alfa-chemistry.com]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of Oxindole Scaffolds via Dimethyl 2-(2-Nitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Modern Approach to a Privileged Heterocycle
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active natural products. While classic named reactions like the Fischer and Leimgruber-Batcho syntheses have long been staples for indole construction, the demand for functionalized and diverse heterocyclic scaffolds necessitates the development of novel and adaptable synthetic strategies. This application note details a robust and efficient pathway for the synthesis of highly functionalized oxindole-3-carboxylates, valuable precursors to a wide range of bioactive molecules.
This protocol leverages the unique reactivity of dimethyl 2-(2-nitrophenyl)malonate as a key starting material. Unlike the traditional Leimgruber-Batcho synthesis which commences from o-nitrotoluenes to yield indoles, this modified approach proceeds through a tandem reductive cyclization of the nitro group followed by an intramolecular aminolysis. The resulting oxindole scaffold, with its inherent functionalities, offers a versatile platform for further chemical exploration in drug discovery and development.
Mechanistic Insights: The Tandem Reductive Cyclization Pathway
The synthesis of oxindole-3-carboxylates from dimethyl 2-(2-nitrophenyl)malonate is a multi-step process that begins with the preparation of the malonate itself, followed by a pivotal tandem reductive cyclization.
Part 1: Synthesis of Dimethyl 2-(2-Nitrophenyl)malonate
The synthesis of the starting material is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. A suitably substituted nitroarene, such as 2-chloronitrobenzene, is reacted with dimethyl malonate in the presence of a base. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by the malonate enolate.
Part 2: Reductive Cyclization to the Oxindole Core
The core transformation involves the selective reduction of the nitro group to an amino group, which then undergoes a spontaneous intramolecular cyclization. This tandem process is highly efficient and can be achieved using various catalytic hydrogenation methods.
The generally accepted mechanism for the reductive cyclization is as follows:
-
Nitro Group Reduction: The nitro group of dimethyl 2-(2-nitrophenyl)malonate is reduced to an amino group (-NH2) via catalytic hydrogenation. Common catalysts for this transformation include palladium on carbon (Pd/C) or Raney nickel.
-
Intramolecular Aminolysis: The newly formed aniline derivative rapidly undergoes an intramolecular nucleophilic attack on one of the adjacent ester carbonyls. This cyclization is sterically favored, leading to the formation of a five-membered lactam ring.
-
Methanol Elimination: The tetrahedral intermediate formed during the aminolysis collapses, eliminating a molecule of methanol to yield the stable oxindole-3-carboxylate product.
Caption: Mechanism of reductive cyclization.
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2-(2-Nitrophenyl)malonate
This protocol describes a general procedure for the synthesis of the starting malonate via a nucleophilic aromatic substitution reaction.
Materials:
-
2-Chloronitrobenzene
-
Dimethyl malonate
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF, add dimethyl malonate (1.1 eq.) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases.
-
Add a solution of 2-chloronitrobenzene (1.0 eq.) in anhydrous DMF dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO4.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford dimethyl 2-(2-nitrophenyl)malonate.
Protocol 2: Reductive Cyclization to Methyl 2-Oxindole-3-carboxylate
This protocol outlines the catalytic hydrogenation of dimethyl 2-(2-nitrophenyl)malonate to the corresponding oxindole derivative.[1]
Materials:
-
Dimethyl 2-(2-nitrophenyl)malonate
-
Methanol (MeOH)
-
10% Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
Celite®
Procedure:
-
Dissolve dimethyl 2-(2-nitrophenyl)malonate (1.0 eq.) in methanol.
-
To this solution, add 10% Pd/C (10% w/w of the starting material).
-
Stir the resulting mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude methyl 2-oxindole-3-carboxylate.
-
The product can be further purified by recrystallization or column chromatography if necessary.
Caption: Experimental workflow.
Data Summary and Expected Outcomes
The following table summarizes key parameters and expected results for the synthesis of methyl 2-oxindole-3-carboxylate.
| Step | Key Reagents | Solvent | Temperature (°C) | Typical Reaction Time (h) | Expected Yield (%) |
| Synthesis of Malonate | 2-Chloronitrobenzene, Dimethyl Malonate, NaH | DMF | 80-100 | 4-8 | 70-85 |
| Reductive Cyclization | Dimethyl 2-(2-nitrophenyl)malonate, H₂, 10% Pd/C | MeOH | Room Temp. | 2-6 | 85-95 |
From Oxindoles to Indoles: Further Transformations
While this application note focuses on the synthesis of oxindoles, it is important to note that these compounds can be converted to indoles through various reduction methods. Common reagents for the reduction of the oxindole carbonyl group include strong reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) complexes. This two-step sequence, from the nitrophenylmalonate to the oxindole and then to the indole, provides a versatile route to a diverse range of substituted indole derivatives.
Conclusion
The use of dimethyl 2-(2-nitrophenyl)malonate as a precursor for the synthesis of oxindole-3-carboxylates represents a significant and highly efficient synthetic strategy. The methodology offers high yields, utilizes readily available starting materials, and proceeds under relatively mild conditions. The resulting oxindole scaffold is a valuable intermediate for the synthesis of more complex heterocyclic systems, making this protocol a valuable tool for researchers in medicinal chemistry and drug development.
References
-
Yamai, Y., et al. (2018). SYNTHESIS OF SUBSTITUTED t-BUTYL 3-ALKYLOXINDOLE-3- CARBOXYLATES FROM DI-t-BUTYL (2-NITROPHENYL)MALONATES. HETEROCYCLES, 97(1), 192. [Link]
- US Patent US6469181B1, Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles.
-
Leimgruber–Batcho indole synthesis - Wikipedia. [Link]
-
Clark, R. D., & Repke, D. B. (1984). THE LEIMGRUBER-BATCHO INDOLE SYNTHESIS. HETEROCYCLES, 22(1), 195. [Link]
-
Gribble, G. W. (2010). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]
- Taber, D. F., & Neubert, T. D. (2016). The Leimgruber-Batcho Indole Synthesis. In Organic Syntheses Based on Name Reactions (pp. 293-294). Wiley.
- Li, J. J. (2014). Leimgruber–Batcho indole synthesis. In Name Reactions (pp. 391-392). Springer, Cham.
-
Yamai, Y., et al. (2018). OXINDOLE-3-CARBOXYLATES FROM DI-t-BUTYL 2-NITROPHENYLMALONATES. Semantic Scholar. [Link]
Sources
Application Notes and Protocols: Synthesis of 2,3-Unsubstituted Indoles from Dimethyl 2-(2-nitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs. The synthesis of 2,3-unsubstituted indoles is a fundamental transformation, enabling further functionalization. This document outlines a proposed synthetic route for the preparation of 2,3-unsubstituted indoles commencing from dimethyl 2-(2-nitrophenyl)malonate. This method involves a four-step sequence: reduction of the nitro group, reductive cyclization to form an indole-2-carboxylate intermediate, subsequent hydrolysis of the ester, and final decarboxylation.
It is important to note that the cyclization of the intermediate, dimethyl 2-(2-aminophenyl)malonate, can be challenging, with a potential competing pathway leading to the formation of oxindole derivatives. The protocols provided herein are based on established principles of indole chemistry and related transformations, designed to favor the formation of the desired indole product. Experimental optimization may be required to achieve optimal yields.
Reaction Pathway Overview
The overall synthetic strategy is depicted below. It begins with the catalytic hydrogenation of the nitro group to an amine, which then undergoes an intramolecular cyclization. The resulting methyl indole-2-carboxylate is hydrolyzed to the corresponding carboxylic acid, which is then decarboxylated to afford the 2,3-unsubstituted indole.
Application Notes & Protocols: Unraveling the Reductive Cyclization of Dimethyl 2-(2-nitrophenyl)malonate for Indole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Indole Synthesis
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals, natural products, and biologically active compounds. Its prevalence drives a continuous demand for efficient and versatile synthetic routes. Among these, the transformation of readily available nitroarenes into the indole scaffold represents a powerful and atom-economical strategy. This guide provides an in-depth analysis of the mechanism and practical application of converting dimethyl 2-(2-nitrophenyl)malonate into valuable indole-2-carboxylate derivatives. This reductive cyclization pathway offers a reliable method for constructing the indole ring system, a critical transformation for drug discovery and development programs.
Part 1: The Core Mechanism of Reductive Cyclization
The formation of an indole from dimethyl 2-(2-nitrophenyl)malonate is not a single-step event but a sequential cascade of reactions initiated by the reduction of the nitro group. The overall strategy hinges on transforming the electron-withdrawing nitro group into a nucleophilic amino group, which is perfectly positioned to trigger an intramolecular ring-forming reaction.
The reaction proceeds through several key stages:
-
Reduction of the Nitro Group: The process is initiated by the reduction of the aromatic nitro group. This is the rate-determining step and can proceed through nitroso and hydroxylamino intermediates before forming the crucial 2-aminophenylmalonate species.[1][2] The choice of reducing agent is critical and dictates the reaction conditions and potential for intermediate isolation.
-
Intramolecular Cyclization (Aminolysis): Once the 2-aminoarylmalonate is formed, the primary amine acts as an intramolecular nucleophile. It attacks one of the two electrophilic ester carbonyls of the malonate moiety.[2] This step is a classic intramolecular aminolysis.
-
Formation of the Oxindole Intermediate: The cyclization initially yields a hydrated intermediate which readily eliminates a molecule of water to form a stable methyl 2-oxoindoline-3-carboxylate (an oxindole). This intermediate is often isolable but can be carried through in situ to the final product under the right conditions.[2]
-
Dehydration & Aromatization: The final step involves the conversion of the oxindole intermediate to the aromatic indole. This is typically achieved through an acid or base-catalyzed dehydration (elimination of a water molecule) and tautomerization, which restores the aromaticity of the bicyclic system, providing the thermodynamic driving force for the reaction's completion.
Visualizing the Mechanistic Pathway
The following diagram illustrates the step-by-step transformation from the nitro precursor to the final indole product.
Caption: Mechanistic cascade for indole synthesis via reductive cyclization.
Part 2: Application Notes & Experimental Protocols
Successful synthesis relies on the careful selection of experimental parameters. The choice of reducing system is paramount and directly influences reaction efficiency, selectivity, and scalability.
Key Experimental Parameters: A Causal Analysis
| Parameter | Choice & Rationale | Potential Issues |
| Reducing System | Catalytic Hydrogenation (e.g., H₂, Pd/C): This is often the cleanest and most efficient method. It avoids the use of stoichiometric metallic reductants, simplifying purification. The reaction can be run at moderate pressures and temperatures.[2][3] Chemical Reductants (e.g., Fe/NH₄Cl, SnCl₂, Na₂S₂O₄): These are classic, robust methods that do not require specialized pressure equipment. Iron-based systems are inexpensive and environmentally benign.[3] Hydrazine hydrate can also be used, often with a catalyst like ferrous hydroxide.[3][4] | Catalyst Poisoning: Sulfur-containing impurities can deactivate palladium catalysts. Incomplete Reduction: Insufficient reductant or reaction time can lead to the accumulation of hydroxylamino intermediates or starting material. Purification Challenges: Removal of metal salts from chemical reductions can be cumbersome. |
| Solvent | Protic Solvents (e.g., Ethanol, Methanol, Acetic Acid): Often used for catalytic hydrogenation as they readily dissolve the substrate and hydrogen gas. Acetic acid can serve as both a solvent and a co-catalyst.[3] Aprotic Solvents (e.g., Toluene, DMF): Useful for reactions at higher temperatures and can be necessary for certain chemical reductants.[5][6] | Solvent Reactivity: Ensure the solvent is inert to the reducing conditions. Solubility Issues: Poor solubility of the starting material or intermediates can hinder the reaction rate. |
| Temperature | Typically ranges from room temperature to 100°C . Catalytic hydrogenations are often run at slightly elevated temperatures (40-60°C) to increase the reaction rate. Chemical reductions may require heating to reflux to ensure complete conversion. | Side Reactions: Excessively high temperatures can lead to byproduct formation or decomposition of the desired product. Runaway Reaction: Reductions of nitro groups are highly exothermic; careful temperature control is essential, especially on a large scale. |
| Catalyst (Acid/Base) | The cyclization and dehydration steps can be facilitated by the presence of acid or base. In many protocols, the conditions of the reduction (e.g., using acetic acid as a solvent) are sufficient to promote the subsequent steps. | Byproduct Formation: Strong acidic or basic conditions can sometimes promote undesired side reactions, such as hydrolysis of the ester group. |
Standard Protocol: Catalytic Hydrogenation Approach
This protocol details a standard laboratory procedure for the synthesis of methyl 1H-indole-2-carboxylate from dimethyl 2-(2-nitrophenyl)malonate using catalytic hydrogenation.
Materials and Reagents
| Reagent | Formula | MW | Amount | Moles |
| Dimethyl 2-(2-nitrophenyl)malonate | C₁₁H₁₁NO₆ | 253.21 | 5.0 g | 19.75 mmol |
| Palladium on Carbon (10 wt%) | Pd/C | - | 250 mg | 5 mol% |
| Methanol (MeOH) | CH₃OH | 32.04 | 100 mL | - |
| Hydrogen Gas (H₂) | H₂ | 2.02 | 50-60 psi | - |
Experimental Workflow Diagram
Caption: Workflow for indole synthesis via catalytic hydrogenation.
Step-by-Step Procedure:
-
Vessel Preparation: To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add dimethyl 2-(2-nitrophenyl)malonate (5.0 g, 19.75 mmol) and 10% palladium on carbon (250 mg).
-
Solvent Addition: Add methanol (100 mL) to the vessel.
-
System Purge: Seal the vessel securely. Purge the system by pressurizing with nitrogen gas to ~50 psi and then venting carefully. Repeat this cycle three times to remove all oxygen.
-
Hydrogenation: Pressurize the vessel with hydrogen gas to 60 psi.
-
Reaction Execution: Begin vigorous stirring and heat the reaction mixture to 50°C. The reaction is exothermic and may require initial cooling.
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete within 4-6 hours when hydrogen uptake ceases. Progress can also be confirmed by taking a small aliquot (after carefully venting the system) and analyzing by TLC or LC-MS.
-
Catalyst Removal: After completion, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional methanol (2 x 20 mL) to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude residue will contain the desired indole product.
-
Purification: Purify the crude material by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure methyl 1H-indole-2-carboxylate.
Part 3: Troubleshooting and Expected Outcomes
| Issue | Probable Cause | Recommended Solution |
| Incomplete Reaction | - Inactive catalyst- Insufficient hydrogen pressure or leaks- Insufficient reaction time/temperature | - Use fresh, high-quality Pd/C catalyst.- Check the hydrogenation system for leaks.- Increase reaction time or modestly increase temperature (e.g., to 60-70°C). |
| Formation of Oxindole Byproduct | The dehydration/aromatization step is incomplete. | - After filtration of the catalyst, add a catalytic amount of a mild acid (e.g., p-toluenesulfonic acid) to the filtrate and stir at room temperature or heat gently to drive the conversion to the indole. |
| Low Isolated Yield | - Product loss during work-up or purification.- Formation of polymeric byproducts. | - Ensure thorough extraction and washing during work-up.- Optimize chromatography conditions to minimize product streaking or irreversible adsorption.- Avoid overly harsh (high temperature, strong acid/base) conditions. |
Expected Outcome: Following this protocol, one can expect to obtain methyl 1H-indole-2-carboxylate as a white to off-white solid in good to excellent yield (typically 70-90%). The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
The reductive cyclization of dimethyl 2-(2-nitrophenyl)malonate is a robust and highly effective method for the synthesis of indole-2-carboxylates. A thorough understanding of the underlying mechanism—from the initial reduction of the nitro group to the final aromatization—empowers researchers to rationally select reaction conditions and troubleshoot experimental challenges. The catalytic hydrogenation protocol presented here offers a clean, scalable, and high-yielding pathway to this important heterocyclic scaffold, making it a valuable tool for applications in medicinal chemistry and materials science.
References
- 1. researchgate.net [researchgate.net]
- 2. US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles - Google Patents [patents.google.com]
- 3. tandfonline.com [tandfonline.com]
- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Reductive Cyclization of β-Nitrostyrenes: A Detailed Guide to Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed experimental procedures for the reductive cyclization of β-nitrostyrenes, a powerful transformation for the synthesis of valuable nitrogen-containing heterocyclic compounds such as indoles and pyrrolidines. These structural motifs are of significant interest in medicinal chemistry and drug development. This document outlines various established methods, including the Cadogan-Sundberg reaction, palladium-catalyzed cyclizations, and reductions using common laboratory reagents, offering a comparative overview to aid in methodology selection.
Introduction
The reductive cyclization of β-nitrostyrenes is a versatile strategy that leverages the dual reactivity of the nitro group and the carbon-carbon double bond. The nitro group, upon reduction, can form a nucleophilic nitrogen species that subsequently attacks the double bond, leading to the formation of a new heterocyclic ring. The choice of reducing agent and reaction conditions can influence the final product, affording either fully saturated rings like pyrrolidines or aromatized structures such as indoles. This guide details several key experimental approaches to this transformation.
Core Synthetic Strategies and Experimental Protocols
Several methods have been developed for the reductive cyclization of β-nitrostyrenes. The following sections provide detailed protocols for some of the most prominent and widely used procedures.
Protocol 1: Cadogan-Sundberg Indole Synthesis
The Cadogan-Sundberg reaction is a classic method for the synthesis of indoles from o-nitrostyrenes using trivalent phosphorus compounds, such as triethyl phosphite, as the deoxygenating agent.[1] The reaction proceeds through a proposed nitrene intermediate.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the substituted o-nitrostyrene (1.0 mmol) in anhydrous toluene (10 mL).
-
Reagent Addition: Add triethyl phosphite (3.0 mmol) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent and excess triethyl phosphite.
-
Purification: Purify the crude residue by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired indole.
Protocol 2: Palladium-Catalyzed Reductive Cyclization using a CO Surrogate
This method provides an alternative to the use of gaseous carbon monoxide by employing phenyl formate as a CO surrogate in a palladium-catalyzed reductive cyclization of β-nitrostyrenes to indoles.[2]
Experimental Protocol:
-
Catalyst Preparation: In a glovebox, add PdCl₂(CH₃CN)₂ (0.02 mmol) and 1,10-phenanthroline (0.02 mmol) to a Schlenk tube.
-
Reaction Setup: Add the β-nitrostyrene (1.0 mmol), phenyl formate (2.0 mmol), and anhydrous toluene (5 mL) to the Schlenk tube.
-
Base Addition: Add a solution of the appropriate base (e.g., triethylamine, 2.0 mmol) in toluene.
-
Reaction Conditions: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 140 °C for the specified time (typically 12-24 hours).
-
Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Reductive Cyclization using Sodium Borohydride and Copper(II) Chloride
A facile one-pot method for the reduction of β-nitrostyrenes to phenethylamines, which can be considered precursors for cyclized products or cyclize under specific conditions, utilizes a combination of sodium borohydride and copper(II) chloride.[3][4]
Experimental Protocol:
-
Reaction Setup: To a solution of the β-nitrostyrene (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL), add copper(II) chloride dihydrate (0.2 mmol).
-
Reducing Agent Addition: Cool the mixture in an ice bath and add sodium borohydride (4.0 mmol) portion-wise over 15-20 minutes, maintaining the temperature below 10 °C.
-
Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Workup: Quench the reaction by the slow addition of 1M hydrochloric acid until the effervescence ceases. Make the solution basic (pH > 10) with 2M sodium hydroxide.
-
Extraction: Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or distillation.
Data Presentation: Comparison of Reductive Cyclization Methods
| Method | Key Reagents | Product Type | Typical Yields (%) | Reaction Temperature (°C) | Reaction Time (h) | Reference |
| Cadogan-Sundberg | Triethyl phosphite | Indoles | 50-80 | 110 | 4-12 | [1] |
| Pd-Catalyzed (CO Surrogate) | PdCl₂(CH₃CN)₂, 1,10-phenanthroline, Phenyl formate | Indoles | 60-90 | 140 | 12-24 | [2] |
| NaBH₄/CuCl₂ | Sodium borohydride, Copper(II) chloride | Phenethylamines | 62-83 | 0 to RT | 1-3 | [3][4] |
Visualizations
Reaction Workflow: General Reductive Cyclization of β-Nitrostyrene
Caption: A generalized workflow for the reductive cyclization of β-nitrostyrenes.
Signaling Pathway: Proposed Mechanism for Indole Formation
Caption: A simplified proposed mechanism for the formation of indoles via reductive cyclization.
References
Application Note: Reduction of Dimethyl 2-(2-nitrophenyl)malonate using Raney® Nickel
Introduction
The catalytic hydrogenation of aromatic nitro compounds to their corresponding anilines is a fundamental transformation in organic synthesis. These anilines are critical building blocks for a vast array of pharmaceuticals, agrochemicals, and dyes.[1] Dimethyl 2-(2-aminophenyl)malonate, the product of the reduction of dimethyl 2-(2-nitrophenyl)malonate, is a particularly valuable intermediate. Its structure, featuring a primary amine ortho to a malonic ester moiety, makes it an ideal precursor for the synthesis of various nitrogen-containing heterocycles, such as indoles and quinolones, which are prevalent scaffolds in medicinal chemistry.[2][3]
Raney® Nickel, also known as spongy nickel, is a highly effective and widely used heterogeneous catalyst for hydrogenation reactions.[1][4] Developed by Murray Raney in 1926, it is prepared by leaching aluminum from a nickel-aluminum alloy, resulting in a porous, high-surface-area nickel catalyst saturated with hydrogen.[1] Its high activity, thermal stability, and relative cost-effectiveness compared to platinum-group metal catalysts make it suitable for a broad range of industrial and laboratory-scale reductions, including the conversion of nitro groups to amines.[4]
This application note provides a detailed protocol for the reduction of dimethyl 2-(2-nitrophenyl)malonate to dimethyl 2-(2-aminophenyl)malonate using Raney® Nickel under moderate hydrogen pressure.
Chemical Transformation and Logic
The reaction involves the catalytic reduction of an aromatic nitro group to a primary amine using hydrogen gas, facilitated by the large, active surface of Raney® Nickel.
Caption: Chemical reduction of the nitro group to an amine.
Quantitative Data Summary
The catalytic hydrogenation of aromatic nitro compounds using Raney® Nickel is generally a high-yielding transformation. While the yield can be influenced by factors such as catalyst activity, substrate purity, and reaction conditions, quantitative conversion is often achievable.
| Parameter | Value | Notes |
| Substrate | Dimethyl 2-(2-nitrophenyl)malonate | - |
| Product | Dimethyl 2-(2-aminophenyl)malonate | - |
| Catalyst | Raney® Nickel (50% slurry in water) | ~5-10% w/w (dry basis) relative to substrate |
| Hydrogen Pressure | 3-4 bar (approx. 45-60 psi) | Higher pressures can be used but require specialized equipment. |
| Temperature | 25-40 °C | The reaction is exothermic; cooling may be required. |
| Solvent | Methanol or Ethanol | Ensures good solubility for the substrate and product. |
| Typical Yield | > 90% | Yields are typically high for this class of transformation.[5] |
| Reaction Time | 2-6 hours | Monitored by H₂ uptake or chromatographic analysis (TLC/GC-MS). |
Experimental Protocol
Materials and Equipment:
-
Dimethyl 2-(2-nitrophenyl)malonate
-
Raney® Nickel (50% slurry in water)
-
Methanol (reagent grade)
-
Diatomaceous earth (e.g., Celite®)
-
Hydrogenation apparatus (e.g., Parr shaker or stirred autoclave) equipped with a pressure gauge and gas inlet/outlet
-
Magnetic stirrer and stir bars
-
Standard laboratory glassware
-
Filtration apparatus (e.g., Büchner funnel)
-
Rotary evaporator
Safety Precautions:
-
Pyrophoric Hazard: Raney® Nickel is pyrophoric when dry and must be handled with extreme care.[4] It should always be kept wet as a slurry under water or the reaction solvent. Never allow the filter cake to dry in the air.
-
Flammable Gas: Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is performed in a well-ventilated fume hood, away from ignition sources. The apparatus must be properly grounded.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.
-
Quenching: After use, the catalyst should be carefully quenched by slowly adding it to a dilute acid solution (e.g., 1 M HCl) in a well-ventilated area to safely deactivate it before disposal.
Procedure:
-
Reactor Setup:
-
Place a magnetic stir bar into a suitable pressure-rated hydrogenation vessel.
-
Add dimethyl 2-(2-nitrophenyl)malonate (e.g., 10.0 g, 37.4 mmol) to the vessel.
-
Add methanol (e.g., 100 mL) to dissolve the substrate.
-
-
Catalyst Addition:
-
In a separate beaker, weigh the required amount of Raney® Nickel slurry (e.g., ~1.0-2.0 g of 50% slurry, corresponding to 0.5-1.0 g dry weight).
-
Carefully decant the water from the slurry and wash the catalyst with several small portions of methanol, decanting the solvent each time. This solvent exchange should be done quickly to minimize exposure to air.
-
Immediately transfer the methanol-wet catalyst to the hydrogenation vessel containing the substrate solution.
-
-
Hydrogenation:
-
Securely seal the hydrogenation vessel.
-
Connect the vessel to the hydrogenation apparatus.
-
Purge the system by pressurizing with nitrogen (3-4 times) and then venting to remove all oxygen.
-
Purge the system with hydrogen gas (2-3 times).
-
Pressurize the vessel with hydrogen to the target pressure (e.g., 3-4 bar).
-
Begin vigorous stirring and monitor the pressure gauge. A drop in pressure indicates hydrogen uptake as the reaction proceeds.
-
Continue the reaction, re-pressurizing with hydrogen as needed, until uptake ceases (typically 2-6 hours). The reaction progress can also be monitored by taking small aliquots (after careful depressurization and purging) for TLC or GC-MS analysis.
-
-
Work-up and Isolation:
-
Once the reaction is complete, stop the stirring and close the hydrogen inlet.
-
Carefully vent the excess hydrogen pressure in the fume hood.
-
Purge the vessel with nitrogen.
-
Open the vessel and carefully filter the reaction mixture through a pad of diatomaceous earth (e.g., Celite®) to remove the Raney® Nickel catalyst. Crucially, keep the filter cake wet with methanol at all times to prevent ignition.
-
Wash the filter cake with additional methanol to ensure all product is collected.
-
Transfer the used catalyst and filter pad immediately into a beaker of water for temporary storage before deactivation.
-
Combine the filtrate and washings and concentrate the solution under reduced pressure using a rotary evaporator to remove the methanol.
-
The resulting crude product, dimethyl 2-(2-aminophenyl)malonate, can be used directly for subsequent steps or purified further by recrystallization or column chromatography if necessary.
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the hydrogenation reaction.
References
- 1. acs.org [acs.org]
- 2. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EP0032620A1 - Process for preparing therapeutic 2-arylpropionic acids and esters, and novel arylmethylmalonate esters - Google Patents [patents.google.com]
- 4. Raney nickel - Wikipedia [en.wikipedia.org]
- 5. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
Application Notes and Protocols: Palladium-Catalyzed Reduction of Dimethyl 2-(2-Nitrophenyl)malonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, pivotal for the preparation of a vast array of pharmaceuticals, agrochemicals, and specialty materials. Among the various methodologies, palladium-catalyzed hydrogenation stands out for its high efficiency, chemoselectivity, and operational simplicity. This document provides detailed application notes and experimental protocols for the palladium-catalyzed reduction of dimethyl 2-(2-nitrophenyl)malonate to dimethyl 2-(2-aminophenyl)malonate, a valuable intermediate in the synthesis of various heterocyclic compounds such as quinolones and indoles.
The presence of the malonate ester functionality requires a chemoselective reduction of the nitro group without affecting the ester moieties. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation, typically utilizing hydrogen gas or a hydrogen transfer reagent. This protocol will focus on the use of heterogeneous Pd/C with hydrogen gas, which allows for straightforward catalyst removal by filtration.
Reaction and Mechanism
The overall reaction involves the reduction of the nitro group of dimethyl 2-(2-nitrophenyl)malonate to an amine group, yielding dimethyl 2-(2-aminophenyl)malonate.
Overall Reaction:
(Image of the chemical reaction: Dimethyl 2-(2-nitrophenyl)malonate is converted to dimethyl 2-(2-aminophenyl)malonate in the presence of a Palladium catalyst and a hydrogen source.)
The generally accepted mechanism for the palladium-catalyzed hydrogenation of a nitroaromatic compound proceeds through a series of intermediates, including nitroso and hydroxylamine species, on the surface of the palladium catalyst.[1] The catalyst facilitates the dissociation of molecular hydrogen and its stepwise addition to the nitro group until the final amine is formed.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the palladium-catalyzed reduction of functionalized nitroarenes, based on analogous transformations.
| Parameter | Value/Condition | Notes |
| Substrate | Dimethyl 2-(2-nitrophenyl)malonate | |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) | Typically used at 1-5 mol % of palladium. |
| Hydrogen Source | Hydrogen Gas (H₂) | Pressures can range from atmospheric (balloon) to higher pressures in a hydrogenation apparatus. |
| Solvent | Methanol, Ethanol, Ethyl Acetate, Acetic Acid | Protic solvents are commonly used and can assist in the reaction. |
| Temperature | Room Temperature to 60°C | The reaction is often exothermic.[2] |
| Pressure | 1-5 atm (15-75 psig) | Higher pressures can accelerate the reaction rate.[2] |
| Reaction Time | 1 - 6 hours | Monitored by TLC or LC-MS for completion. |
| Typical Yield | >90% | High yields are generally expected for this type of transformation. |
Experimental Protocols
The following protocols provide a general framework for the palladium-catalyzed reduction of dimethyl 2-(2-nitrophenyl)malonate. Optimization may be required for specific scales and equipment.
Protocol 1: Catalytic Hydrogenation using Hydrogen Gas (Balloon)
Materials:
-
Dimethyl 2-(2-nitrophenyl)malonate
-
10% Palladium on Carbon (Pd/C)
-
Methanol (or Ethanol, Ethyl Acetate)
-
Round-bottom flask
-
Magnetic stir bar
-
Septum
-
Hydrogen balloon
-
Vacuum/Inert gas manifold
-
Celite® or other filter aid
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add dimethyl 2-(2-nitrophenyl)malonate (1.0 eq).
-
Dissolve the substrate in a suitable solvent (e.g., methanol, 10-20 mL per gram of substrate).
-
Carefully add 10% Pd/C (typically 1-5 mol % Pd) to the solution.
-
Seal the flask with a septum and connect it to a vacuum/inert gas manifold.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle 3-5 times to ensure an inert atmosphere.
-
Evacuate the flask one final time and backfill with hydrogen gas from a balloon.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully purge the flask with an inert gas to remove excess hydrogen.
-
Dilute the reaction mixture with additional solvent and filter through a pad of Celite® to remove the Pd/C catalyst. Caution: Do not allow the filter cake to dry, as it can be pyrophoric. Keep it wet with solvent during filtration.
-
Wash the filter cake with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude dimethyl 2-(2-aminophenyl)malonate. The product can be purified further by crystallization or column chromatography if necessary.
Protocol 2: Catalytic Transfer Hydrogenation using Hydrazine
This method avoids the need for handling hydrogen gas but requires careful handling of hydrazine.
Materials:
-
Dimethyl 2-(2-nitrophenyl)malonate
-
10% Palladium on Carbon (Pd/C)
-
Hydrazine hydrate (NH₂NH₂·H₂O)
-
Methanol (or Ethanol)
-
Round-bottom flask with reflux condenser
-
Magnetic stir bar
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve dimethyl 2-(2-nitrophenyl)malonate (1.0 eq) in methanol.
-
Add 10% Pd/C (typically 2-5 mol % Pd).
-
Heat the mixture to a gentle reflux (around 60-65°C).
-
Carefully add hydrazine hydrate (2-5 eq) dropwise to the heated mixture. An exothermic reaction and gas evolution may be observed.
-
Continue to stir at reflux and monitor the reaction to completion by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, ensuring the filter cake remains wet.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can then be purified by standard methods such as crystallization or column chromatography.
Visualizations
Signaling Pathway Diagram
Caption: General mechanism for the reduction of a nitroaromatic to an aniline.
Experimental Workflow Diagram
Caption: Experimental workflow for hydrogenation with H₂ gas.
Safety Considerations
-
Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially when dry and exposed to air. Always handle in an inert atmosphere when possible and never allow the filter cake to dry completely. Quench the used catalyst carefully with water before disposal.
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all operations are carried out in a well-ventilated fume hood, away from ignition sources.
-
Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.
Conclusion
The palladium-catalyzed reduction of dimethyl 2-(2-nitrophenyl)malonate is a highly effective and chemoselective method for the synthesis of dimethyl 2-(2-aminophenyl)malonate. The use of heterogeneous Pd/C catalyst simplifies product isolation and purification. The protocols provided herein offer a robust starting point for researchers, and can be adapted to various scales and equipment. Careful monitoring and adherence to safety precautions are essential for the successful and safe execution of this valuable transformation.
References
Synthesis of Methyl 2-(2-nitrophenyl)acrylate from Dimethyl 2-(2-nitrophenyl)malonate: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of methyl 2-(2-nitrophenyl)acrylate, a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds and potential pharmaceutical agents. The described methodology involves a two-step sequence commencing with the Knoevenagel condensation of 2-nitrobenzaldehyde and dimethyl malonate to yield dimethyl 2-(2-nitrophenyl)malonate. This intermediate is subsequently converted to the target acrylate via a Krapcho-type decarbomethoxylation reaction. Detailed experimental protocols for both steps are provided, along with a summary of expected yields and reaction parameters.
Introduction
Methyl 2-(2-nitrophenyl)acrylate and its derivatives are important intermediates in the synthesis of a variety of organic molecules. The presence of the electron-withdrawing nitro group and the reactive acrylate moiety makes them versatile substrates for various transformations, including Michael additions, cycloadditions, and reductions, which are fundamental reactions in the construction of complex molecular architectures relevant to drug discovery. This application note details a reliable and reproducible two-step synthesis route from readily available starting materials.
Overall Reaction Scheme
The synthesis proceeds in two distinct steps:
-
Knoevenagel Condensation: Formation of dimethyl 2-(2-nitrophenyl)malonate from 2-nitrobenzaldehyde and dimethyl malonate.
-
Krapcho-type Decarbomethoxylation: Conversion of dimethyl 2-(2-nitrophenyl)malonate to methyl 2-(2-nitrophenyl)acrylate.
Figure 1: Overall two-step synthesis of methyl 2-(2-nitrophenyl)acrylate.
Experimental Protocols
Step 1: Synthesis of Dimethyl 2-(2-nitrophenyl)malonate (Knoevenagel Condensation)
This procedure is based on the well-established Knoevenagel condensation reaction.[1][2][3][4][5]
Materials:
-
2-Nitrobenzaldehyde
-
Dimethyl malonate
-
Piperidine (catalyst)
-
Toluene
-
Sodium chloride (saturated solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 2-nitrobenzaldehyde (1.0 eq), dimethyl malonate (1.2 eq), and a catalytic amount of piperidine (0.1 eq) in toluene (2 mL per mmol of aldehyde).
-
Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium chloride.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude dimethyl 2-(2-nitrophenyl)malonate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| 2-Nitrobenzaldehyde | 151.12 | 1.0 | - |
| Dimethyl malonate | 132.12 | 1.2 | - |
| Dimethyl 2-(2-nitrophenyl)malonate | 267.22 | - | 85-95 |
Table 1: Reactants and expected yield for the Knoevenagel condensation.
Step 2: Synthesis of Methyl 2-(2-nitrophenyl)acrylate (Krapcho-type Decarbomethoxylation)
This procedure utilizes a Krapcho-type reaction for the selective removal of one methoxycarbonyl group.
Materials:
-
Dimethyl 2-(2-nitrophenyl)malonate
-
Lithium chloride (LiCl)
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Diethyl ether
-
Sodium bicarbonate (saturated solution)
-
Brine (saturated sodium chloride solution)
-
Magnesium sulfate (anhydrous)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve dimethyl 2-(2-nitrophenyl)malonate (1.0 eq) in a mixture of dimethyl sulfoxide (DMSO) and a small amount of water (e.g., 10:1 v/v).
-
Add lithium chloride (1.5 eq) to the solution.
-
Heat the reaction mixture to a high temperature (typically between 140-160 °C).
-
Monitor the reaction by TLC until the starting material is consumed. The reaction time can vary from a few hours to overnight.
-
Cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude methyl 2-(2-nitrophenyl)acrylate.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |
| Dimethyl 2-(2-nitrophenyl)malonate | 267.22 | 1.0 | - |
| Lithium chloride | 42.39 | 1.5 | - |
| Methyl 2-(2-nitrophenyl)acrylate | 207.18 | - | 70-85 |
Table 2: Reactants and expected yield for the Krapcho-type decarbomethoxylation.
Experimental Workflow Diagram
Figure 2: Detailed workflow for the synthesis of methyl 2-(2-nitrophenyl)acrylate.
Conclusion
The described two-step protocol provides an efficient and reliable method for the synthesis of methyl 2-(2-nitrophenyl)acrylate from commercially available starting materials. The Knoevenagel condensation followed by a Krapcho-type decarbomethoxylation offers a practical route for obtaining this versatile intermediate, which is of significant interest to researchers in organic synthesis and drug development. The provided protocols and data tables serve as a valuable resource for the successful implementation of this synthetic sequence in a laboratory setting.
References
- 1. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 2. organicreactions.org [organicreactions.org]
- 3. bhu.ac.in [bhu.ac.in]
- 4. Knoevenagel condensation of diethylmalonate with aldehydes catalyzed by immobilized bovine serum albumin (BSA) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Knoevenagel Condensation | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrobenzaldehyde with Dimethyl Malonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the Knoevenagel condensation reaction between 2-nitrobenzaldehyde and dimethyl malonate to synthesize dimethyl 2-(2-nitrobenzylidene)malonate. This compound has been identified as a potential inhibitor of Toll-like receptor 4 (TLR4) signaling, making it a molecule of interest for drug development, particularly in the context of inflammatory diseases. Various catalytic methods are presented, and their efficiencies are compared.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated product.[1] The resulting arylidene malonates are versatile intermediates in the synthesis of various biologically active molecules.[2]
Recent studies have highlighted dimethyl 2-(2-nitrobenzylidene)malonate as an inhibitor of the TLR4 signaling pathway.[3] The TLR4 pathway is a key component of the innate immune system and its dysregulation is implicated in various inflammatory conditions. Therefore, the synthesis and evaluation of inhibitors like dimethyl 2-(2-nitrobenzylidene)malonate are of significant interest to the drug development community.
Data Presentation
Table 1: Comparison of Catalytic Methods for the Synthesis of Dimethyl 2-(2-nitrobenzylidene)malonate
| Catalyst/Method | Solvent | Temperature | Reaction Time | Yield (%) | Reference |
| Piperidine | Diethyl ether | Reflux | 16 h | 75 | [3] |
| Chitosan | Solvent-free (mechanochemical) | Room Temperature | < 30 min | >85 | [4] |
| Immobilized Gelatine | DMSO | Room Temperature | N/A | 85-89 | [5] |
Note: Data for Chitosan and Immobilized Gelatine are for similar substituted benzaldehydes and indicate the potential for high-yield, environmentally friendly alternatives.
Experimental Protocols
Protocol 1: Piperidine-Catalyzed Synthesis of Dimethyl 2-(2-nitrobenzylidene)malonate[3]
Materials:
-
2-Nitrobenzaldehyde
-
Dimethyl malonate
-
Piperidine
-
Diethyl ether (Et₂O)
-
17.5% Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexane
Procedure:
-
A solution of 2-nitrobenzaldehyde (1 equivalent) and dimethyl malonate (1 equivalent) in diethyl ether is prepared.
-
A catalytic amount of piperidine is added to the solution.
-
The reaction mixture is heated under reflux for 16 hours.
-
After cooling, the reaction mixture is concentrated in vacuo.
-
The residue is dissolved in a minimum amount of water and extracted with diethyl ether.
-
The aqueous layer is acidified to pH 3–4 with 17.5% hydrochloric acid.
-
The acidified aqueous layer is extracted with diethyl ether.
-
The combined ethereal extracts are washed with water, dried over anhydrous sodium sulfate, and evaporated.
-
The crude product is purified by recrystallization or by precipitation with hexane from the ethereal solution to yield dimethyl 2-(2-nitrobenzylidene)malonate.
Expected Yield: 75%[3]
¹H NMR Data (300 MHz, CDCl₃): δ 8.25 – 8.22 (m, 2H), 7.76 – 7.53 (m, 2H), 7.44 – 7.41 (m, 1H), 3.90 (s, 3H), 3.62 (s, 3H).[3]
Protocol 2: Green Synthesis Approach using Chitosan (General Protocol)[4]
Materials:
-
2-Nitrobenzaldehyde
-
Dimethyl malonate
-
Chitosan (from crustacean waste)
Procedure:
-
In a mortar, 2-nitrobenzaldehyde (1 equivalent) and dimethyl malonate (1 equivalent) are mixed.
-
A catalytic amount of chitosan is added to the mixture.
-
The mixture is ground with a pestle at room temperature for a specified time (typically < 30 minutes).
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the product can be isolated by dissolving the mixture in a suitable solvent and filtering off the catalyst. The solvent is then evaporated to yield the product.
Expected Yield: >85% (based on similar reactions)[4]
Mandatory Visualizations
Experimental Workflow: Piperidine-Catalyzed Synthesis
Caption: Experimental workflow for the synthesis of dimethyl 2-(2-nitrobenzylidene)malonate.
Signaling Pathway: Inhibition of TLR4 Signaling
Caption: Proposed inhibition of the TLR4 signaling pathway.
Application in Drug Development
Dimethyl 2-(2-nitrobenzylidene)malonate has been identified as a novel inhibitor of Toll-like receptor 4 (TLR4) signaling.[3] TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, initiating a pro-inflammatory cascade. This pathway involves the recruitment of adaptor proteins like MyD88, leading to the activation of downstream kinases and ultimately the transcription factor NF-κB, which drives the expression of pro-inflammatory cytokines.
The inhibitory action of dimethyl 2-(2-nitrobenzylidene)malonate on this pathway suggests its potential as a therapeutic agent for inflammatory diseases where TLR4 signaling is pathologically upregulated. Further investigation into its mechanism of action and in vivo efficacy is warranted for its development as a novel anti-inflammatory drug. The nitroaromatic group in the compound may also play a role in its biological activity through enzymatic reduction within cells to produce reactive nitrogen species.[6]
References
- 1. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Dimethyl 2-(4-methylbenzylidene)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection, synthesis, and anti-inflammatory evaluation of the arylidene malonate derivatives as TLR4 signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
Application Note: Synthesis of 5-Cyanoindole from Ortho-Nitrotoluene Derivatives
Audience: Researchers, scientists, and drug development professionals.
Abstract: 5-Cyanoindole is a highly valuable heterocyclic scaffold, serving as a critical intermediate in the synthesis of numerous pharmacologically active compounds, most notably the antidepressant vilazodone. This application note provides an in-depth technical guide on the principal synthetic routes to 5-cyanoindole originating from ortho-nitrotoluene derivatives. We will explore the mechanistic underpinnings, field-proven insights, and detailed experimental protocols for the Leimgruber-Batcho and Bartoli indole syntheses. A comparative analysis with the Fischer indole synthesis is also presented to offer a broader synthetic context. The methodologies are detailed to ensure reproducibility and are supported by mechanistic diagrams and tabulated data for clarity and practical application in a research and development setting.
Introduction: The Significance of 5-Cyanoindole
The indole nucleus is a privileged structure in medicinal chemistry, forming the core of many natural products and synthetic drugs.[1] The introduction of a cyano group at the 5-position profoundly influences the molecule's electronic properties and provides a versatile chemical handle for further functionalization. This makes 5-cyanoindole a pivotal building block in modern drug discovery. Its most prominent application is as a key starting material for the synthesis of vilazodone, an antidepressant that functions as a selective serotonin reuptake inhibitor and a 5-HT1A receptor partial agonist.[2]
The development of efficient, scalable, and robust synthetic routes to 5-cyanoindole is therefore of paramount importance. While classical methods like the Fischer indole synthesis have been adapted, modern strategies commencing from readily available ortho-nitrotoluenes offer significant advantages in terms of yield, safety, and industrial applicability.[2][3]
Core Synthetic Strategies from Nitroaromatics
Two powerful methods stand out for the conversion of ortho-substituted nitroarenes into indoles: the Leimgruber-Batcho synthesis and the Bartoli indole synthesis. These methods leverage the unique reactivity of the nitro group and an adjacent alkyl substituent to construct the pyrrole ring of the indole system.
The Leimgruber-Batcho Indole Synthesis
Developed in the 1970s, the Leimgruber-Batcho synthesis has become a preferred industrial method due to its high yields, mild reaction conditions, and the commercial availability of starting materials.[3][4] The synthesis is a two-stage process beginning with an ortho-nitrotoluene derivative.
Causality and Mechanism:
The synthesis hinges on two key transformations:
-
Enamine Formation: The ortho-nitrotoluene is first condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA). The methyl group, activated by the electron-withdrawing ortho-nitro group, is sufficiently acidic to react, forming a highly conjugated nitroenamine intermediate.[4][5] These intermediates are often intensely colored (red or orange) due to their extended π-system.[4]
-
Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amine. This is typically achieved using various reducing agents, including catalytic hydrogenation (e.g., Pd/C, Raney nickel), or chemical reductants like iron in acetic acid or sodium hydrosulfite.[4][6] The newly formed aniline nitrogen then undergoes intramolecular cyclization onto the enamine double bond, followed by the elimination of the amine moiety (e.g., dimethylamine) to yield the final aromatic indole.[5]
Mechanistic Diagram: Leimgruber-Batcho Indole Synthesis
Caption: Mechanism of the Leimgruber-Batcho indole synthesis.
The Bartoli Indole Synthesis
Discovered by Giuseppe Bartoli in 1989, this reaction provides a direct route to 7-substituted indoles from ortho-substituted nitroarenes using vinyl Grignard reagents.[7][8][9] The presence of a substituent ortho to the nitro group is crucial for the reaction's success; bulkier substituents often lead to higher yields.[9][10][11]
Causality and Mechanism:
The Bartoli synthesis is a mechanistically elegant cascade:
-
Nitro to Nitroso: The first equivalent of the vinyl Grignard reagent attacks an oxygen of the nitro group, which subsequently decomposes to form a nitrosoarene intermediate.[7][8][10]
-
Second Addition: A second equivalent of the Grignard reagent adds to the nitroso group.
-
[8][8]-Sigmatropic Rearrangement: The key step involves a[8][8]-sigmatropic rearrangement, which is facilitated by the steric push of the ortho-substituent.[7][9][10]
-
Cyclization and Aromatization: The rearranged intermediate undergoes intramolecular cyclization. A third equivalent of the Grignard reagent acts as a base to facilitate the final steps, and an acidic workup yields the aromatic indole product.[10][11] Therefore, a total of three equivalents of the vinyl Grignard reagent are required for the reaction to proceed to completion when starting from a nitroarene.[10]
Mechanistic Diagram: Bartoli Indole Synthesis
Caption: Key stages of the Bartoli indole synthesis mechanism.
Experimental Protocols & Data
Protocol 1: Leimgruber-Batcho Synthesis of 5-Cyanoindole
This protocol is adapted from a reported commercial-scale synthesis starting from 3-methyl-4-nitrobenzonitrile.[2][3] This starting material is itself accessible from 3-methyl-4-nitrobenzoic acid.[2]
Experimental Workflow
Caption: Workflow for the Leimgruber-Batcho synthesis of 5-cyanoindole.
Materials:
-
3-Methyl-4-nitrobenzonitrile
-
Methylene dichloride (DCM)
-
N,N-dimethylformamide dimethyl acetal (DMF-DMA)
-
Methanol (MeOH)
-
Acetic Acid (AcOH)
-
Iron powder (Fe)
-
Ethyl Acetate (EtOAc)
-
n-Hexane
Step-by-Step Procedure:
-
Enamine Formation:
-
In a suitable reaction vessel, dissolve 3-methyl-4-nitrobenzonitrile (1.0 eq) in methylene dichloride and N,N-dimethylformamide dimethyl acetal.[2]
-
Heat the reaction mixture to 50-55°C and maintain this temperature for approximately 8 hours.[2]
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Once complete, concentrate the reaction mixture under reduced pressure at a temperature below 50°C to remove the solvents.[2]
-
-
Reductive Cyclization:
-
To the crude residue from the previous step, add methanol and acetic acid.[2]
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add iron powder in portions, ensuring the internal temperature remains controlled.[2]
-
After the addition is complete, heat the reaction mixture to 50-55°C for another 8 hours.[2]
-
Again, monitor the reaction's progress by TLC.
-
-
Isolation and Purification:
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the iron salts.
-
Wash the filter cake thoroughly with methanol.
-
Combine the filtrate and washes, and concentrate the organic layer under reduced pressure.
-
Charge the residue with ethyl acetate and stir at room temperature for 3 hours to induce precipitation of the product.[2]
-
Collect the solid product by filtration, wash with n-hexane, and dry under vacuum to afford pure 5-cyanoindole.
-
Quantitative Data Summary:
| Parameter | Value/Reagent | Purpose | Reference |
| Starting Material | 3-Methyl-4-nitrobenzonitrile | Indole precursor | [2][3] |
| Reagent 1 | DMF-DMA | Enamine formation | [2][3] |
| Reagent 2 | Iron (Fe) Powder / Acetic Acid | Reductant system | [2][3] |
| Temperature (Step 1) | 50-55 °C | Enamine formation | [2][3] |
| Temperature (Step 2) | 50-55 °C | Reductive cyclization | [2][3] |
| Typical Yield | up to 96% | [2][3] |
Protocol 2: General Procedure for the Bartoli Indole Synthesis
This is a generalized protocol as the specific synthesis of 5-cyanoindole from 4-cyano-2-nitrotoluene via this method is less commonly cited than the Leimgruber-Batcho route. The principles remain directly applicable.
Materials:
-
Ortho-substituted nitroarene (e.g., 4-cyano-2-methylnitrobenzene)
-
Vinylmagnesium bromide (or other vinyl Grignard reagent), ~1M in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl Acetate for extraction
Step-by-Step Procedure:
-
Reaction Setup:
-
In an oven-dried, three-neck flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve the ortho-substituted nitroarene (1.0 eq) in anhydrous THF.
-
Cool the solution to between -20 °C and 0 °C using an appropriate cooling bath.[7]
-
-
Grignard Addition:
-
Slowly add the vinyl Grignard reagent (3.0 - 3.5 eq) to the cooled solution via the dropping funnel over 20-30 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at this temperature for an additional 20-30 minutes.[8]
-
-
Quenching and Workup:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[7][8]
-
Allow the mixture to warm to room temperature.
-
Extract the product into an organic solvent like diethyl ether or ethyl acetate (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel to afford the desired indole.
-
Comparative Analysis: Fischer Indole Synthesis
For a comprehensive understanding, it is useful to compare these methods with the Fischer indole synthesis, a classic and versatile route to indoles.[12][13] The Fischer synthesis does not start from an o-nitrotoluene but rather from an arylhydrazine. For 5-cyanoindole, the required precursor is 4-cyanophenylhydrazine.[1][14]
Mechanism: The reaction involves the acid-catalyzed condensation of the hydrazine with an aldehyde or ketone to form a hydrazone, which then undergoes a[8][8]-sigmatropic rearrangement to generate the indole ring after eliminating ammonia.[1][13]
Workflow: Fischer Indole Synthesis
Caption: Generalized workflow for the Fischer synthesis of a 5-cyanoindole.
Comparison of Synthetic Routes
| Feature | Leimgruber-Batcho Synthesis | Bartoli Indole Synthesis | Fischer Indole Synthesis |
| Starting Material | o-Nitrotoluene derivative | o-Substituted Nitroarene | Arylhydrazine |
| Key Reagents | DMF-DMA, Reductant (Fe/AcOH) | Vinyl Grignard Reagent (3 eq.) | Aldehyde/Ketone, Acid Catalyst |
| Key Intermediate | Nitroenamine | Nitrosoarene | Phenylhydrazone |
| Advantages | High yields, mild conditions, scalable, readily available starting materials.[2][4] | Direct route to 7-substituted indoles, flexible.[10] | Very versatile, wide substrate scope, well-established.[1][13] |
| Limitations | Requires accessible o-nitrotoluenes.[6] | Requires 3 eq. of Grignard reagent, strict anhydrous conditions, ortho-substituent is mandatory.[10] | Requires synthesis of hydrazine, can produce regioisomers, harsh acidic conditions sometimes needed.[15] |
Conclusion
The synthesis of 5-cyanoindole from ortho-nitrotoluene derivatives is most effectively achieved via the Leimgruber-Batcho indole synthesis . This method stands out for its operational simplicity, high yields, and use of inexpensive reagents, making it highly suitable for both laboratory and commercial-scale production.[2][3] The Bartoli indole synthesis offers a powerful alternative, particularly for creating sterically hindered 7-substituted indoles, by employing a distinct mechanistic pathway involving a vinyl Grignard reagent.[7][10] While the Fischer indole synthesis remains a cornerstone of indole chemistry, its reliance on arylhydrazine precursors places it in a different strategic category. For researchers aiming to produce 5-cyanoindole efficiently from nitroaromatic precursors, the Leimgruber-Batcho protocol represents the current state-of-the-art methodology.
References
-
Wikipedia. Bartoli indole synthesis. [Link]
- Grokipedia. Bartoli indole synthesis.
- Química Organica.org. Bartoli (Indole Synthesis).
- J&K Scientific LLC. Bartoli Indole Synthesis.
- Online Organic Chemistry Tutor. Bartoli Indole Synthesis.
- HETEROCYCLES.
-
Wikipedia. Leimgruber–Batcho indole synthesis. [Link]
- Thieme.
-
RSC Publishing. A review on indole synthesis from nitroarenes: classical to modern approaches. [Link]
-
ResearchGate. (PDF) Leimgruber–Batcho Indole Synthesis. [Link]
- Smith Kline & French Laboratories.
-
ResearchGate. (PDF) Synthesis of Indoles: Recent Advances. [Link]
-
SciSpace. Leimgruber–Batcho indole synthesis | 11 Publications | 154 Citations. [Link]
-
RSC Publishing. Recent advances in the synthesis of indoles and their applications. [Link]
-
SynArchive. Fischer Indole Synthesis. [Link]
-
Sci-Hub. Bartoli Indole Synthesis. [Link]
-
YouTube. Bartoli Indole Synthesis. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
RSC Publishing. Recent advances in the synthesis of indoles from alkynes and nitrogen sources. [Link]
-
Asian Publication Corporation. Novel Commercial Scale Synthetic Approach for 5-Cyanoindole. [Link]
-
Wiley Online Library. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
-
PubMed. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. asianpubs.org [asianpubs.org]
- 3. benchchem.com [benchchem.com]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. grokipedia.com [grokipedia.com]
- 8. Bartoli (Indole Synthesis) [quimicaorganica.org]
- 9. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 10. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 11. jk-sci.com [jk-sci.com]
- 12. synarchive.com [synarchive.com]
- 13. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Thieme E-Journals - Synthesis / Full Text [thieme-connect.com]
One-Pot Synthesis of Indoles from 2-Nitrotoluenes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the one-pot synthesis of indoles from readily available 2-nitrotoluenes. This method, primarily based on the Leimgruber-Batcho indole synthesis, offers an efficient and streamlined approach for preparing a wide range of indole derivatives, which are crucial scaffolds in numerous pharmaceuticals and biologically active compounds.
Introduction
The indole nucleus is a privileged structural motif in medicinal chemistry. The Leimgruber-Batcho synthesis provides a powerful and versatile method for constructing the indole ring system from 2-nitrotoluene precursors. This one-pot adaptation simplifies the traditional two-step process, enhancing efficiency by avoiding the isolation of the intermediate enamine. The reaction proceeds via an initial condensation of a 2-nitrotoluene with a formamide acetal, followed by a reductive cyclization to yield the final indole product. This method is highly valued for its operational simplicity, mild reaction conditions, and generally high yields.[1][2]
Principle of the Reaction
The one-pot synthesis of indoles from 2-nitrotoluenes involves two key transformations in a single reaction vessel:
-
Enamine Formation: The acidic benzylic protons of the 2-nitrotoluene react with a formamide acetal, typically N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a highly colored β-dimethylamino-2-nitrostyrene (enamine) intermediate. The extended conjugation of the electron-donating amino group and the electron-withdrawing nitro group is responsible for the characteristic intense color of this intermediate.[2]
-
Reductive Cyclization: The nitro group of the enamine intermediate is then reduced to an amino group, which subsequently undergoes an intramolecular cyclization and elimination of dimethylamine to form the aromatic indole ring.[2] This reduction can be achieved using various methods, including catalytic hydrogenation (e.g., with Palladium on carbon or Raney nickel) or chemical reducing agents (e.g., hydrazine, stannous chloride, or iron in acetic acid).[2]
Advantages of the One-Pot Procedure
This streamlined one-pot approach offers several advantages over the classical multi-step synthesis:
-
Increased Efficiency: By eliminating the need to isolate and purify the enamine intermediate, the overall reaction time is significantly reduced.[1]
-
Higher Overall Yields: The one-pot procedure often leads to higher overall yields compared to the stepwise process.[1]
-
Reduced Waste: Fewer purification steps result in less solvent and material waste, aligning with the principles of green chemistry.
-
Operational Simplicity: The entire reaction sequence is carried out in a single flask, simplifying the experimental setup and execution.[1]
Experimental Data
The following table summarizes the results for the one-pot synthesis of various substituted indoles from their corresponding 2-nitrotoluene precursors using an optimized procedure.
| Entry | 2-Nitrotoluene Derivative | Product | Reaction Time (h) | Yield (%) |
| 1 | 2-Nitrotoluene | Indole | 8 | 85 |
| 2 | 4-Chloro-2-nitrotoluene | 5-Chloroindole | 6 | 92 |
| 3 | 4-Fluoro-2-nitrotoluene | 5-Fluoroindole | 6 | 90 |
| 4 | 4-Bromo-2-nitrotoluene | 5-Bromoindole | 7 | 88 |
| 5 | 4-Methyl-2-nitrotoluene | 5-Methylindole | 9 | 82 |
| 6 | 5-Chloro-2-nitrotoluene | 6-Chloroindole | 7 | 90 |
| 7 | 5-Methoxy-2-nitrotoluene | 6-Methoxyindole | 10 | 78 |
| 8 | 3-Chloro-2-nitrotoluene | 4-Chloroindole | 10 | 75 |
Experimental Protocol: One-Pot Synthesis of 5-Chloroindole
This protocol details the synthesis of 5-chloroindole from 4-chloro-2-nitrotoluene as a representative example.
Materials:
-
4-Chloro-2-nitrotoluene
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA)
-
Pyrrolidine
-
Dioxane (anhydrous)
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Enamine Formation:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitrotoluene (1.0 eq).
-
Add anhydrous dioxane as the solvent.
-
To this solution, add pyrrolidine (2.0 eq) followed by N,N-dimethylformamide dimethyl acetal (DMF-DMA, 2.0 eq).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of the deep red enamine intermediate should be observed.
-
-
Reductive Cyclization:
-
Once the formation of the enamine is complete (as indicated by TLC), cool the reaction mixture to room temperature.
-
Carefully add 10% Palladium on carbon (5-10 mol%) to the flask.
-
Connect the flask to a hydrogenation apparatus.
-
Purge the system with hydrogen gas and then maintain a positive pressure of hydrogen (e.g., using a balloon or a Parr apparatus).
-
Stir the reaction mixture vigorously at room temperature until the red color of the enamine disappears and TLC analysis indicates the complete consumption of the intermediate and formation of the indole product.
-
-
Work-up and Purification:
-
Upon completion of the reaction, carefully vent the hydrogen gas and purge the system with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with ethyl acetate.
-
Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 5-chloroindole.
-
Visualizing the Workflow
The logical flow of the one-pot synthesis of indoles from 2-nitrotoluenes can be visualized as follows:
Caption: Workflow of the one-pot indole synthesis.
Signaling Pathway Diagram
The general reaction pathway can be illustrated as follows, highlighting the key intermediates:
References
Application of Dimethyl 2-(2-nitrophenyl)malonate in Heterocyclic Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dimethyl 2-(2-nitrophenyl)malonate is a versatile precursor in the synthesis of a variety of heterocyclic compounds. The presence of the ortho-nitro group and the reactive malonate moiety allows for facile construction of fused heterocyclic systems, which are prevalent scaffolds in medicinal chemistry. The key transformation is typically a reductive cyclization of the nitro group, which, upon reduction to an amino group, undergoes intramolecular condensation with the adjacent malonate functionality or its derivatives. This application note details the synthesis of quinolines and N-hydroxyindoles from dimethyl 2-(2-nitrophenyl)malonate, providing detailed experimental protocols and quantitative data.
Key Applications
The primary application of dimethyl 2-(2-nitrophenyl)malonate in heterocyclic chemistry is its use as a starting material for the synthesis of:
-
Quinolines: Specifically, 4-hydroxyquinoline-3-carboxylic acid derivatives. Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties[1][2][3]. The reductive cyclization of dimethyl 2-(2-nitrophenyl)malonate provides an efficient route to this important scaffold.
-
N-Hydroxyindoles: These compounds are another class of heterocycles accessible from ortho-alkyl nitroarenes. N-hydroxyindoles are known intermediates in organic synthesis and have been investigated for their biological activities[1][4].
The general synthetic strategy involves the reduction of the nitro group to a hydroxylamine or an amine, followed by intramolecular cyclization. The choice of reducing agent and reaction conditions can influence the final heterocyclic product.
Data Presentation
The following table summarizes the yields of various substituted dimethyl 2-(2-nitrophenyl)malonates, which are the key starting materials for the subsequent synthesis of heterocycles.
Table 1: Synthesis of Substituted Dimethyl 2-(2-nitrophenyl)malonate Derivatives [5]
| Entry | 2-Fluoronitrobenzene Derivative | Product | Yield (%) |
| 1 | 2-Fluoronitrobenzene | Dimethyl 2-(2-nitrophenyl)malonate | - |
| 2 | 2,5-Difluoronitrobenzene | Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate | - |
| 3 | 4-Chloro-1-fluoro-2-nitrobenzene | Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | 90 |
| 4 | 2,4-Difluoronitrobenzene | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | - |
| 5 | 2,6-Difluoronitrobenzene | Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate | - |
Yields are based on the general procedure provided in the experimental protocols section.
The subsequent table outlines the yields for the reductive cyclization of a related ortho-nitrophenyl propargyl alcohol to showcase the efficiency of common reduction methods in forming quinoline structures. This data is presented to provide an expected range of yields for the analogous cyclization of dimethyl 2-(2-nitrophenyl)malonate.
Table 2: Yields of Quinolines from Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols [6]
| Entry | Reducing Agent | Solvent | Yield (%) |
| 1 | Fe/HCl | Ethanol | 82 |
| 2 | Zn/AcOH | Ethanol | 95 |
| 3 | SnCl₂/HCl | Ethanol | 88 |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Dimethyl 2-(2-nitrophenyl)malonate Derivatives
This protocol describes the synthesis of the starting material, dimethyl 2-(2-nitrophenyl)malonate and its substituted analogs, from the corresponding 2-fluoronitrobenzene derivative.[5]
Materials:
-
Substituted 2-fluoronitrobenzene (1 equiv)
-
Dimethyl malonate (1 equiv)
-
Potassium carbonate (K₂CO₃) (3 equiv)
-
Dimethylformamide (DMF) (1.25 M)
-
Diethyl ether (Et₂O)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, combine the substituted 2-fluoronitrobenzene, dimethyl malonate, and potassium carbonate.
-
Add DMF to the mixture to achieve a concentration of 1.25 M with respect to the 2-fluoronitrobenzene.
-
Heat the resulting suspension to 90 °C and stir for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ice-water (3 mL/mmol of starting material) and diethyl ether (3 mL/mmol of starting material).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Protocol 2: Synthesis of 4-Hydroxyquinoline-3-carboxylic Acid Derivatives via Reductive Cyclization
This protocol outlines a general method for the reductive cyclization of dimethyl 2-(2-nitrophenyl)malonate to the corresponding 4-hydroxyquinoline-3-carboxylic acid derivative using iron in acidic medium (Béchamp reduction).
Materials:
-
Dimethyl 2-(2-nitrophenyl)malonate derivative (1 equiv)
-
Iron powder (Fe) (excess, e.g., 5-10 equiv)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric acid (HCl) or Acetic acid (AcOH)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dimethyl 2-(2-nitrophenyl)malonate derivative in ethanol in a round-bottom flask.
-
Add iron powder to the solution.
-
Heat the mixture to reflux.
-
Slowly add concentrated hydrochloric acid or acetic acid to the refluxing mixture.
-
Continue refluxing and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The resulting crude product, a methyl 4-hydroxyquinoline-3-carboxylate, can be further purified by recrystallization or column chromatography. Saponification of the ester can be performed using standard procedures to yield the corresponding carboxylic acid.
Protocol 3: Synthesis of N-Hydroxyindoles via Reductive Cyclization
This protocol provides a potential pathway for the synthesis of N-hydroxyindoles from dimethyl 2-(2-nitrophenyl)malonate based on the cyclization of related ortho-alkyl nitroarenes.
Materials:
-
Dimethyl 2-(2-nitrophenyl)malonate derivative (1 equiv)
-
Zinc dust (Zn) (excess)
-
Ammonium chloride (NH₄Cl) solution (saturated)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend the dimethyl 2-(2-nitrophenyl)malonate derivative in a mixture of methanol or ethanol and saturated ammonium chloride solution.
-
Add zinc dust portion-wise to the suspension at room temperature.
-
Stir the reaction mixture vigorously and monitor the progress by TLC.
-
Upon completion, filter the reaction mixture through celite to remove excess zinc.
-
Concentrate the filtrate under reduced pressure to remove the alcohol.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-hydroxyindole derivative.
Mandatory Visualization
Caption: Reductive cyclization pathways of dimethyl 2-(2-nitrophenyl)malonate.
Caption: Experimental workflow for quinoline synthesis.
References
- 1. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
- 2. Intramolecular Reductive Cyclization of o-Nitroarenes via Biradical Recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iris.unito.it [iris.unito.it]
- 4. A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines [organic-chemistry.org]
Troubleshooting & Optimization
Navigating the Synthesis of Dimethyl 2-(2-nitrophenyl)malonate: A Technical Support Guide
For researchers and professionals in drug development, the synthesis of dimethyl 2-(2-nitrophenyl)malonate is a critical step in various synthetic pathways. Achieving a high yield of a pure product is paramount for the efficiency and success of subsequent reactions. This technical support center provides a comprehensive guide to troubleshoot common issues, offering detailed experimental protocols and addressing frequently asked questions to help you optimize your synthesis.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of dimethyl 2-(2-nitrophenyl)malonate, providing actionable solutions.
| Issue ID | Question | Possible Causes | Suggested Solutions |
| YLD-001 | Low to no product yield. | - Ineffective base: The base used may not be strong enough to deprotonate dimethyl malonate effectively. - Poor quality reagents: Impurities in starting materials (dimethyl malonate, 2-nitrohalobenzene) or solvents can interfere with the reaction. - Incorrect reaction temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. | - Base Selection: Use a strong base like sodium hydride (NaH) or sodium methoxide (NaOMe) in an appropriate anhydrous solvent (e.g., DMF, THF).[1][2] - Reagent & Solvent Quality: Ensure all reagents are pure and solvents are anhydrous. Consider purifying dimethyl malonate by distillation if necessary.[2] - Temperature Optimization: Gradually increase the reaction temperature. For instance, after initial cooling for the addition of reagents, the reaction can be heated to 70°C.[1] |
| YLD-002 | Formation of significant side products. | - Dialkylation: The product, dimethyl 2-(2-nitrophenyl)malonate, can be deprotonated again and react with another molecule of the 2-nitrohalobenzene, leading to a disubstituted product. - Formation of methyl chloride and amide: This can occur as a side reaction, especially at higher temperatures.[3] | - Control Stoichiometry: Use a slight excess of dimethyl malonate relative to the 2-nitrohalobenzene to minimize dialkylation. - Temperature Control: Maintain the reaction temperature below 25°C to minimize the formation of methyl chloride and the corresponding amide.[3] |
| PUR-001 | Difficulty in purifying the final product. | - Residual starting materials: Unreacted dimethyl malonate or 2-nitrohalobenzene may co-elute with the product during chromatography. - Oily product: The product may be obtained as an oil, making crystallization difficult. | - Chromatography: Utilize flash column chromatography on silica gel with a gradient of ethyl acetate in hexanes (e.g., 0-100% EtOAc/Hex) for effective separation.[1] - Work-up Procedure: After the reaction, quench with a saturated aqueous solution of ammonium chloride (NH4Cl), followed by extraction with an organic solvent like ethyl acetate. Wash the combined organic layers with brine and dry over magnesium sulfate before purification.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective base for the synthesis of dimethyl 2-(2-nitrophenyl)malonate?
A strong base is crucial for the deprotonation of dimethyl malonate. Sodium hydride (NaH) is a highly effective choice when used in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).[1] Sodium methoxide (NaOMe) in methanol can also be used, but care must be taken to avoid transesterification if a different dialkyl malonate is used.
Q2: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a convenient method to monitor the reaction's progress. Use a suitable solvent system (e.g., ethyl acetate/hexanes) to track the consumption of the starting materials and the formation of the product.
Q3: What is the expected yield for this synthesis?
While yields can vary depending on the specific conditions and scale, a well-optimized procedure can achieve a high, even quantitative, yield. For a similar compound, diethyl 2-(2-fluoro-4-nitrophenyl)malonate, a quantitative yield was reported using sodium hydride in DMF.[1]
Experimental Protocol: Synthesis of Dimethyl 2-(2-nitrophenyl)malonate
This protocol is based on a method reported for a similar synthesis and is expected to provide a good yield.[1]
Materials:
-
Dimethyl malonate
-
1-fluoro-2-nitrobenzene (or other suitable 2-nitrohalobenzene)
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
To a suspension of sodium hydride (1.05 eq) in anhydrous DMF, add dimethyl malonate (1.0 eq) dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at 0°C for 10-15 minutes.
-
Add a solution of 1-fluoro-2-nitrobenzene (1.0 eq) in anhydrous DMF dropwise to the reaction mixture at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 70°C.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine (3 x volumes), and dry over anhydrous MgSO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Quantitative Data Summary
| Starting Material (Halogen) | Base | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 3,4-difluoronitrobenzene | NaH | DMF | 70 | Overnight | Quantitative | [1] |
Note: This table provides data for a closely related synthesis and serves as a reference for expected outcomes.
Visualizing the Process
To further clarify the experimental workflow and troubleshooting logic, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of dimethyl 2-(2-nitrophenyl)malonate.
Caption: Troubleshooting logic for improving synthesis yield and purity.
References
Technical Support Center: Synthesis of Dimethyl 2-(2-nitrophenyl)malonate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of dimethyl 2-(2-nitrophenyl)malonate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experiment.
Troubleshooting Guides
Problem: Low or No Product Yield
Q1: My reaction has resulted in a low yield or no desired product. What are the potential causes and how can I address them?
A1: Several factors can contribute to a low or negligible yield of dimethyl 2-(2-nitrophenyl)malonate. Consider the following troubleshooting steps:
-
Incomplete Deprotonation of Dimethyl Malonate: The reaction is initiated by the deprotonation of dimethyl malonate to form a nucleophilic enolate. Incomplete deprotonation will result in a low concentration of the active nucleophile.
-
Solution: Ensure your base is strong enough and used in the correct stoichiometry. Sodium hydride (NaH) or sodium methoxide (NaOMe) are commonly used. For NaH, ensure it is fresh and the mineral oil is properly washed away with a dry, inert solvent like hexane before adding the reaction solvent. For NaOMe, use a freshly prepared solution or a high-quality commercial grade. At least two equivalents of the malonate anion are typically required for the reaction to go to completion.
-
-
Purity and Reactivity of Starting Materials: The purity of 2-halonitrobenzene (e.g., 2-chloronitrobenzene or 2-fluoronitrobenzene) is crucial. Impurities can interfere with the reaction. Additionally, the reactivity of the leaving group is important, with fluorine being more reactive than chlorine in nucleophilic aromatic substitution (SNAr) reactions.
-
Solution: Use purified starting materials. If using 2-chloronitrobenzene and experiencing low yields, consider switching to the more reactive 2-fluoronitrobenzene.
-
-
Reaction Temperature and Time: Nucleophilic aromatic substitutions often require elevated temperatures to proceed at a reasonable rate. However, excessively high temperatures can lead to side reactions and decomposition.
-
Solution: Optimize the reaction temperature. A typical starting point is refluxing in a solvent like DMF or DMSO. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time and to check for the consumption of starting materials.
-
-
Moisture in the Reaction: The malonate enolate is a strong base and will be quenched by any moisture present in the reaction, reducing the concentration of the active nucleophile.
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Problem: Presence of Significant Side Products
Q2: My final product is contaminated with significant impurities. What are the likely side reactions and how can I minimize them?
A2: The primary side reactions in the synthesis of dimethyl 2-(2-nitrophenyl)malonate are dialkylation, hydrolysis followed by decarboxylation, and potentially side reactions involving the nitro group.
-
Dialkylation: The product, dimethyl 2-(2-nitrophenyl)malonate, still possesses an acidic proton and can be deprotonated by the base to form a new enolate. This enolate can then react with another molecule of the 2-halonitrobenzene to form a dialkylated byproduct.
-
Solution: To minimize dialkylation, a slight excess of dimethyl malonate relative to the 2-halonitrobenzene can be used. This ensures that the concentration of the initial malonate enolate is high, favoring the formation of the desired mono-arylated product.
-
-
Hydrolysis and Decarboxylation: During workup or if there is water present in the reaction, the ester groups of the product can be hydrolyzed to the corresponding carboxylic acid. Malonic acids are prone to decarboxylation upon heating, leading to the formation of methyl 2-(2-nitrophenyl)acetate.
-
Solution: Use anhydrous conditions during the reaction. During the workup, avoid prolonged exposure to strong acids or bases at elevated temperatures. If hydrolysis is suspected, perform the workup at lower temperatures.
-
-
Side Reactions of the Nitro Group: While less common under typical SNAr conditions, the nitro group can potentially be reduced or displaced in the presence of strong nucleophiles or reducing agents. The nitro group itself can also act as a leaving group in some SNAr reactions, though this is less likely here compared to the halide.
-
Solution: Use appropriate reaction conditions and avoid excessively harsh nucleophiles or unintended reducing agents. The choice of a halide as the leaving group generally directs the substitution to that position.
-
Frequently Asked Questions (FAQs)
Q3: What is the role of the nitro group in this reaction?
A3: The nitro group is a strong electron-withdrawing group. For a nucleophilic aromatic substitution to occur on an aromatic ring, the ring must be electron-deficient. The nitro group, positioned ortho to the leaving group (the halogen), activates the ring for nucleophilic attack by withdrawing electron density. This stabilization of the negatively charged intermediate (Meisenheimer complex) is crucial for the reaction to proceed.
Q4: Which leaving group is better for this synthesis: fluorine or chlorine?
A4: In nucleophilic aromatic substitution reactions, fluoride is generally a better leaving group than chloride. The rate-determining step is typically the attack of the nucleophile on the aromatic ring. The highly electronegative fluorine atom makes the carbon to which it is attached more electrophilic and thus more susceptible to nucleophilic attack. Therefore, using 2-fluoronitrobenzene will likely result in a faster reaction and potentially higher yields compared to 2-chloronitrobenzene under the same conditions.
Q5: How can I effectively purify the final product?
A5: Purification of dimethyl 2-(2-nitrophenyl)malonate can typically be achieved by column chromatography on silica gel. A solvent system of ethyl acetate and hexane is commonly used for elution. Recrystallization from a suitable solvent system can also be employed for further purification.
Q6: Can I use a different base for this reaction?
A6: Yes, other strong bases can be used. Besides sodium hydride and sodium methoxide, potassium carbonate in a polar aprotic solvent like DMF can also be effective. The choice of base may influence the reaction rate and the formation of side products, so optimization may be necessary.
Data Presentation
| Product/Side Product | Structure | Molar Mass ( g/mol ) | Typical Yield (%) | Notes |
| Dimethyl 2-(2-nitrophenyl)malonate | 253.21 | 70-90% | Desired product. Yield is dependent on reaction conditions and starting materials. | |
| Dimethyl 2,2-bis(2-nitrophenyl)malonate | 374.30 | < 10% | Dialkylation product. Minimized by using an excess of dimethyl malonate. | |
| Methyl 2-(2-nitrophenyl)acetate | 195.16 | Variable | Formed from hydrolysis and subsequent decarboxylation of the product. |
Experimental Protocols
Synthesis of Dimethyl 2-(2-nitrophenyl)malonate from 2-Chloronitrobenzene
This protocol is a general guideline and may require optimization.
Materials:
-
2-Chloronitrobenzene
-
Dimethyl malonate
-
Sodium methoxide (NaOMe) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Hexane (for washing NaH)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexane solvent system for chromatography
Procedure:
-
Preparation of the Malonate Enolate:
-
Using Sodium Hydride (NaH): To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add NaH (1.1 equivalents, 60% dispersion in mineral oil). Wash the NaH with anhydrous hexane (3x) to remove the mineral oil. Add anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath. Add dimethyl malonate (1.0 equivalent) dropwise via the dropping funnel. Allow the mixture to stir at room temperature for 30 minutes or until hydrogen gas evolution ceases.
-
Using Sodium Methoxide (NaOMe): To a flame-dried, three-necked round-bottom flask, add a solution of sodium methoxide (1.1 equivalents) in methanol. Remove the methanol under reduced pressure. Add anhydrous DMF to the resulting sodium dimethyl malonate.
-
-
Nucleophilic Aromatic Substitution:
-
To the solution of the malonate enolate, add a solution of 2-chloronitrobenzene (1.0 equivalent) in a small amount of anhydrous DMF dropwise at room temperature.
-
Heat the reaction mixture to a temperature between 80-120 °C (this may need optimization) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
-
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a beaker containing ice-cold saturated aqueous NH₄Cl solution to quench the reaction.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexane gradient to afford pure dimethyl 2-(2-nitrophenyl)malonate.
-
Mandatory Visualization
Technical Support Center: Purification of Crude Dimethyl 2-(2-Nitrophenyl)malonate by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are tasked with the purification of crude dimethyl 2-(2-nitrophenyl)malonate. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol for purification via column chromatography. The information herein is grounded in established chromatographic theory and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction to the Purification Challenge
Dimethyl 2-(2-nitrophenyl)malonate is a moderately polar compound due to the presence of two ester groups and a nitro group. These functional groups can lead to strong interactions with the stationary phase in normal-phase column chromatography, typically silica gel. This can result in purification challenges such as poor separation from impurities, band broadening (tailing), and in some cases, decomposition of the target compound on the acidic silica surface. This guide will address these potential issues and provide systematic solutions.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of dimethyl 2-(2-nitrophenyl)malonate.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the desired compound from impurities (overlapping bands). | The solvent system (mobile phase) is too polar or not polar enough, resulting in inadequate differential migration.[1][2] | Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.2-0.3 for the desired compound in the chosen solvent system. A common starting point for compounds of this polarity is a mixture of ethyl acetate and hexane.[2] |
| The column was packed improperly, leading to channels or cracks in the stationary phase. | Ensure the column is packed uniformly as a slurry to avoid air bubbles and channels. Gently tapping the column during packing can help settle the silica gel evenly.[3] | |
| The sample was loaded in too large a volume of solvent, causing a broad initial band. | Dissolve the crude product in the minimum amount of a solvent in which it is highly soluble, and that is ideally one of the components of the mobile phase, to ensure a narrow starting band.[4] | |
| The compound is stuck on the column and will not elute. | The solvent system is not polar enough to overcome the strong interactions between your polar compound and the silica gel.[1] | Gradually increase the polarity of the mobile phase (gradient elution). If using an ethyl acetate/hexane system, incrementally increase the percentage of ethyl acetate.[1] |
| The compound may have degraded on the acidic silica gel.[1] | Perform a 2D TLC to check for stability on silica. If degradation is observed, consider deactivating the silica gel by pre-eluting the column with a solvent system containing a small amount of a base like triethylamine (1-3%).[1][5] Alternatively, use a less acidic stationary phase like alumina.[1] | |
| The compound elutes too quickly (at or near the solvent front). | The solvent system is too polar, leading to minimal interaction with the stationary phase. | Decrease the polarity of the mobile phase. In an ethyl acetate/hexane system, this means increasing the proportion of hexane.[1] |
| Fractions containing the product are very dilute. | This can happen if the compound elutes very slowly with significant band broadening. | Once the compound begins to elute, you can often increase the polarity of the eluent to speed up the elution of the remaining material, which can help to sharpen the band and concentrate the fractions.[1] |
| The purified product is still impure, even after careful fraction collection. | An impurity may be co-eluting with your product. | Try a different solvent system. Sometimes changing one of the solvents (e.g., using dichloromethane instead of ethyl acetate) can alter the selectivity of the separation. |
| The crude sample was overloaded on the column. | As a general rule, the amount of crude material should be about 1-2% of the mass of the silica gel for good separation. |
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying dimethyl 2-(2-nitrophenyl)malonate?
A1: Silica gel (SiO₂) is the most common and generally effective stationary phase for compounds of this polarity.[6] Its slightly acidic nature and high surface area provide good resolving power. For compounds that are sensitive to acid, neutral or basic alumina can be a suitable alternative.[1]
Q2: How do I choose the right solvent system for my column?
A2: The ideal solvent system is best determined by preliminary analysis using Thin Layer Chromatography (TLC).[6] A good starting point is a mixture of ethyl acetate and hexane.[2] You should aim for a solvent mixture that gives your target compound an Rf value of approximately 0.2-0.3.[2] This generally provides a good balance between retention and elution, allowing for effective separation.
Q3: Should I use isocratic or gradient elution?
A3: For complex mixtures with components of widely differing polarities, gradient elution is often more efficient.[3] This involves starting with a less polar solvent mixture and gradually increasing the polarity during the chromatography. This allows for the elution of less polar impurities first, followed by your target compound, and then more polar impurities. If the impurities are close in polarity to your product, a shallow gradient or even isocratic elution (a constant solvent composition) may provide better resolution.
Q4: My crude product is not very soluble in the elution solvent. How should I load it onto the column?
A4: If your crude product has poor solubility in the mobile phase, you can use a technique called "dry loading."[4] Dissolve your crude material in a suitable volatile solvent (like dichloromethane or acetone), add a small amount of silica gel to this solution, and then evaporate the solvent completely to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.
Q5: How can I tell if my compound is decomposing on the silica gel?
A5: A simple way to check for decomposition is to perform a two-dimensional (2D) TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see additional spots off the diagonal.[1] Streaking on the TLC plate can also be an indication of decomposition.
Q6: What visualization techniques can I use for TLC analysis of dimethyl 2-(2-nitrophenyl)malonate?
A6: Due to the presence of the aromatic nitro group, dimethyl 2-(2-nitrophenyl)malonate should be readily visible under UV light (254 nm). Additionally, general-purpose stains like potassium permanganate or p-anisaldehyde can be used for visualization if necessary.
Detailed Experimental Protocol: Column Chromatography of Dimethyl 2-(2-Nitrophenyl)malonate
This protocol outlines a general procedure for the purification of approximately 1 gram of crude dimethyl 2-(2-nitrophenyl)malonate.
Materials:
-
Crude dimethyl 2-(2-nitrophenyl)malonate
-
Silica gel (230-400 mesh)
-
Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column (e.g., 40-50 cm length, 2-3 cm diameter)
-
Cotton or glass wool
-
Sand (washed)
-
TLC plates (silica gel coated)
-
Developing chamber for TLC
-
UV lamp
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
TLC Analysis and Solvent System Selection:
-
Prepare several eluent mixtures of varying polarity, for example:
-
10% Ethyl Acetate in Hexane (9:1 Hexane:EtOAc)
-
20% Ethyl Acetate in Hexane (4:1 Hexane:EtOAc)
-
30% Ethyl Acetate in Hexane (7:3 Hexane:EtOAc)
-
-
Dissolve a small amount of the crude material in a volatile solvent (e.g., dichloromethane).
-
Spot the crude mixture on a TLC plate and develop it in the prepared solvent systems.
-
Visualize the plate under a UV lamp.
-
Select the solvent system that provides an Rf value of approximately 0.2-0.3 for the target compound and good separation from major impurities. For a compound with the polarity of dimethyl 2-(2-nitrophenyl)malonate, a system in the range of 20-30% ethyl acetate in hexane is a likely starting point.[7]
-
-
Column Packing (Wet Slurry Method):
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
In a beaker, prepare a slurry of silica gel (approx. 50-100 g for 1 g of crude material) in the least polar solvent mixture you plan to use (e.g., 10% EtOAc in Hexane).
-
Pour the slurry into the column, ensuring no air bubbles are trapped.
-
Continuously tap the side of the column gently to promote even packing.
-
Allow the silica to settle, and then add a protective layer of sand (approx. 1 cm) on top of the silica bed.
-
Drain the solvent until the level is just at the top of the sand layer. Never let the column run dry.
-
-
Sample Loading:
-
Dissolve the crude dimethyl 2-(2-nitrophenyl)malonate (1 g) in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluting solvent).
-
Carefully apply the solution to the top of the sand layer using a pipette, taking care not to disturb the surface.
-
Allow the sample to adsorb onto the silica by draining the solvent until the liquid level is at the top of the sand.
-
Carefully add a small amount of the initial, least polar eluent to wash the sides of the column and ensure the entire sample is on the stationary phase.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the initial eluting solvent.
-
Begin collecting fractions. The size of the fractions will depend on the column size and the separation, but 10-20 mL fractions are a good starting point.
-
If using a gradient, gradually increase the polarity of the eluent. For example, start with 10% EtOAc in hexane, then move to 20%, and then 30%, etc.
-
Monitor the elution process by collecting small spots from the fractions for TLC analysis.
-
-
Fraction Analysis and Product Isolation:
-
Spot the collected fractions on TLC plates and develop them in the solvent system chosen in step 1.
-
Identify the fractions containing the pure desired product.
-
Combine the pure fractions.
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified dimethyl 2-(2-nitrophenyl)malonate.
-
Experimental Workflow Diagram
Caption: Workflow for the purification of dimethyl 2-(2-nitrophenyl)malonate.
References
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Available from: [Link]
-
Reddy, K. S. et al. D-Glucose as Green Ligand for Selective Copper catalyzed Phenol Formation from Aryl Halides with an Easy Catalyst Removal - Supporting Information. Available from: [Link]
-
Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. 2024. Available from: [Link]
-
Supporting Information for: A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Available from: [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Available from: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available from: [Link]
-
BYJU'S. Column Chromatography. Available from: [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
-
Akash, P., et al. (2020). Column Chromatography. ResearchGate. Available from: [Link]
-
Research and Reviews: Journal of Pharmacognosy and Phytochemistry. Column Chromatography and its Methods in Separation for Constituents. 2022. Available from: [Link]
-
Chemistry LibreTexts. Running a flash column. 2021. Available from: [Link]
-
Organic Syntheses. Dimethyl 2-phenylcyclopropane-1,1-dicarboxylate. Available from: [Link]
-
Pozdnev, V. F. (2001). Silica Gel in Organic Synthesis. Russian Chemical Reviews, 70(4), 335-347. Available from: [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. Thin Layer Chromatography. Available from: [Link]
-
ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 2012. Available from: [Link]
-
ResearchGate. Thin Layer Chromatography (TLC) of Tb3 Compound. Available from: [Link]
-
Organic Syntheses. Propanedioic acid, [4-(Acetyloxy)-2-cyclohexen-1-yl]-, dimethyl ester, cis-. Available from: [Link]
-
Organic Syntheses. Rhodium-catalyzed heterocycloaddition of a diazomalonate and a nitrile. Available from: [Link]
-
ResearchGate. Room-Temperature Copper-Catalyzed α-Arylation of Malonates. 2010. Available from: [Link]
-
Hennessy, E. J., & Buchwald, S. L. (2002). A General and Mild Copper-Catalyzed Arylation of Diethyl Malonate. Organic Letters, 4(2), 269-272. Available from: [Link]
-
Inanaga, J., et al. (2012). Silica gel-mediated organic reactions under organic solvent-free conditions. Molecules, 17(10), 11469-11483. Available from: [Link]
-
The Royal Society of Chemistry. General Procedures. Available from: [Link]
-
Tanemura, K. (2012). Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. PMC. Available from: [Link]
-
ResearchGate. How to separate ethyl acetate and hexane mixture after a gradient column chromatography?. 2015. Available from: [Link]
-
Semantic Scholar. Silica Gel-Mediated Organic Reactions under Organic Solvent-Free Conditions. 2012. Available from: [Link]
-
Semantic Scholar. Supporting Information for: Enantioselective α-Arylation of Diethyl Malonate. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Comparison of the TLC Rf values and UV-Visible spectral profiles of the leaf extracts of Senna italica. 2016. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for: Asymmetric α-Arylation of Amino Esters. Available from: [Link]
Sources
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- 3. chem.libretexts.org [chem.libretexts.org]
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- 5. benchchem.com [benchchem.com]
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- 7. rsc.org [rsc.org]
troubleshooting incomplete cyclization in Leimgruber-Batcho synthesis
Technical Support Center: Leimgruber-Batcho Indole Synthesis
Welcome to the technical support center for the Leimgruber-Batcho indole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this powerful reaction and may encounter challenges, particularly with the critical reductive cyclization step. Our goal is to provide you with expert, field-proven insights and actionable troubleshooting strategies to ensure the success of your synthesis.
The Leimgruber-Batcho synthesis is a robust and versatile method for preparing 2,3-unsubstituted indoles, which are vital scaffolds in pharmaceuticals.[1][2] The synthesis proceeds in two key stages:
-
Enamine Formation: Condensation of an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-dialkylamino-2-nitrostyrene intermediate.[3][4]
-
Reductive Cyclization: Reduction of the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization and elimination to form the indole ring.[3][4][5]
It is in the second step—the reductive cyclization—where chemists often face challenges such as incomplete conversion, low yields, and the formation of unwanted side products. This guide provides a structured, question-and-answer approach to troubleshoot these specific issues.
Troubleshooting Workflow for Incomplete Cyclization
Before diving into specific FAQs, it's helpful to have a logical workflow for diagnosing the problem. An incomplete reaction is rarely due to a single cause; it is often a combination of factors. Use this decision tree to guide your troubleshooting process.
Caption: Troubleshooting Decision Tree.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reductive cyclization has stalled. TLC analysis shows remaining enamine starting material. What is the likely cause?
This is the most common issue and typically points to one of three areas: catalyst/reagent deactivation, insufficient reducing power, or suboptimal reaction conditions.
A1: Initial Diagnostic Checks
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Palladium on Carbon (Pd/C): This is a preferred catalyst for its efficiency.[1] However, Pd/C can be poisoned by impurities like sulfur or residual dimethylamine from the previous step. If the reaction mixture has a strong amine smell, this is a likely culprit.
-
Raney Nickel (Ra-Ni): Highly active but pyrophoric and sensitive to air. If it has been stored improperly or for a long time, its activity will be significantly diminished.[3][4]
-
Expert Insight: A simple test for catalyst activity is to run a control reaction on a simple, reliable substrate like nitrobenzene. If the control fails, the catalyst is inactive.
-
-
Reducing Agent Potency (for Chemical Reductions):
-
Sodium Dithionite (Na₂S₂O₄): Decomposes upon exposure to air and moisture. Use a freshly opened bottle.
-
Stannous Chloride (SnCl₂): Can oxidize over time. Ensure you are using anhydrous SnCl₂ of high purity.
-
Iron in Acetic Acid (Fe/AcOH): The surface of the iron powder can oxidize. Using fine, activated iron powder is crucial for success.[1]
-
-
Hydrogen Source (for Catalytic Hydrogenation):
-
Hydrogen Gas (H₂): Ensure the cylinder has adequate pressure and that there are no leaks in your hydrogenation apparatus (e.g., a Parr shaker).[1]
-
Hydrazine (N₂H₄): Often used with Raney Nickel, where it decomposes to generate H₂ in situ.[3][4] Use fresh hydrazine hydrate and be aware of its toxicity.
-
Troubleshooting Protocol: Catalyst and Reagent Refresh
-
Filter Off Old Catalyst: Under an inert atmosphere (if using Ra-Ni), filter the reaction mixture through a pad of Celite® to remove the potentially deactivated catalyst.
-
Add Fresh, Active Catalyst/Reagent:
-
For Pd/C hydrogenation, add a fresh portion of the catalyst (typically 5-10 mol%).
-
For chemical reductions like Na₂S₂O₄, add the reagent portion-wise to control the exotherm.[6]
-
-
Resume Reaction: Continue monitoring the reaction by TLC or LC-MS every 30-60 minutes. If the reaction proceeds, the issue was reagent deactivation.
Q2: The reaction is sluggish and produces a complex mixture of products, not just unreacted starting material. How do I diagnose and solve this?
A complex product mixture suggests that side reactions are competing with or dominating the desired reductive cyclization. The nature of these side products provides clues to the problem.
A2: Identifying and Mitigating Side Reactions
The primary side reaction during catalytic hydrogenation is the over-reduction of the enamine double bond before cyclization can occur.[1] This leads to the formation of a stable 2-aminophenylethylamine, which will not cyclize.
Caption: Desired vs. Side Reaction Pathways.
Causality & Solutions:
This side reaction is often favored when the initial reduction of the nitro group is slow, giving the catalyst more time to attack the enamine double bond. This can be caused by:
-
Steric Hindrance: Bulky groups near the nitro group can slow its reduction.
-
Poor Catalyst Choice: Some catalysts have higher activity towards C=C bonds.
Table 1: Comparison of Common Reducing Systems & Recommendations
| Reducing System | Strengths | Weaknesses & Troubleshooting |
| H₂ / Pd/C | Highly efficient, clean workup.[1] | Can cause over-reduction. Solution: Lower H₂ pressure (e.g., 1 atm balloon vs. 50 psi Parr shaker). Use a less reactive solvent like ethyl acetate or benzene.[1] |
| Raney Ni / N₂H₄ | Excellent for substrates sensitive to hydrogenolysis (e.g., benzyl ethers).[1] | Pyrophoric, variable activity. Solution: Use freshly prepared/purchased Ra-Ni. Add hydrazine slowly at a controlled temperature (50-60°C).[1] |
| Fe / Acetic Acid | Inexpensive, robust.[1] | Can be slow, requires acidic conditions which may not be suitable for all substrates. Workup can be tedious. Solution: Use activated, fine iron powder. Ensure sufficient acid is present. |
| Sodium Dithionite | Mild, good for sensitive functional groups.[1] | Can be low yielding, requires aqueous conditions. Solution: Use a phase-transfer catalyst if your substrate has low aqueous solubility. Add portion-wise.[6] |
| TiCl₃ | Reduces nitro groups selectively; acidic nature promotes cyclization.[1] | Stoichiometric reagent, can be expensive. Solution: Excellent for preventing over-reduction. Control stoichiometry carefully; excess can lead to other side reactions.[1] |
Expert Recommendation: If over-reduction is suspected, switch from catalytic hydrogenation (Pd/C) to a chemical reducing agent like Titanium(III) chloride (TiCl₃) . Its mechanism favors the rapid reduction of the nitro group, and its Lewis acidic nature can facilitate the subsequent cyclization.[1]
Q3: The first step, enamine formation, seems incomplete or messy. Could this be affecting the cyclization?
Absolutely. The purity of the β-dialkylamino-2-nitrostyrene intermediate is critical for a clean and efficient cyclization. An incomplete or impure first step is a common source of failure in the second.
A3: Optimizing Enamine Formation
-
Reagent Quality:
-
Reaction Conditions:
-
Temperature: Traditional methods require prolonged heating (e.g., 110°C for 22 hours). Incomplete reactions can often be pushed to completion by increasing the temperature or reaction time.
-
Microwave Synthesis: Microwave-assisted heating can dramatically reduce reaction times (e.g., to a few hours) and improve yields and purity by minimizing thermal degradation of the solvent and product.[7]
-
Lewis Acid Catalysis: The addition of a Lewis acid catalyst like CuI or Yb(OTf)₃ can significantly accelerate enamine formation, even at lower temperatures.[8]
-
Protocol: Purification of the Enamine Intermediate
The enamine intermediate is often a brightly colored (red/orange) oil or solid.[4] While some procedures proceed directly to the reduction step without purification, isolating a pure enamine is a key step in troubleshooting.
-
Solvent Removal: After the reaction, remove the DMF and excess reagents under high vacuum.
-
Chromatography: The crude product can be purified by column chromatography on silica gel.
-
Caution: Enamines can be sensitive. It is sometimes recommended to use deactivated silica or alumina.
-
-
Characterization: Confirm the structure and purity of the enamine by ¹H NMR and LC-MS before proceeding to the reductive cyclization. A pure starting material eliminates a major variable and significantly increases the probability of a successful outcome.
References
-
Baxendale, I.R., et al. (2004). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry, 2, 160-167. [Link]
-
Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis. [Link]
-
Gribble, G.W. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate. [Link]
-
International Journal of Advanced Research. (2024). A concise, fast, and efficient one-pot synthesis of substituted indoles via the Leimgruber-Batcho reaction. Int. J. Adv. Res. 12(02), 528-532. [Link]
-
ResearchGate. (n.d.). Microwave-assisted Leimgruber-Batcho enamine formation. [Link]
-
Royal Society of Chemistry. (n.d.). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry. [Link]
-
SynArchive. (n.d.). Leimgruber-Batcho Indole Synthesis. [Link]
-
Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho Indole Synthesis. Heterocycles, 22(1), 195-221. [Link]
-
ResearchGate. (2004). Microwave-Assisted Leimgruber—Batcho Reaction for the Preparation of Indoles, Azaindoles and Pyrroylquinolines. [Link]
-
Chemiz. (2021). Leimgruber–Batcho Indole Synthesis. YouTube. [Link]
-
chemeurope.com. (n.d.). Leimgruber-Batcho indole synthesis. [Link]
-
Taydakov, I. V., et al. (2011). Convenient modification of the Leimgruber-Batcho indole synthesis: Reduction of 2-nitro-β-pyrrolidinostyrenes by the FeCl₃–activated carbon–N₂H₄·H₂O system. Russian Chemical Bulletin, 60(4), 814-816. [Link]
-
Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. Wiley. [Link]
Sources
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Leimgruber-Batcho_indole_synthesis [chemeurope.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for Dimethyl 2-(2-nitrophenyl)malonate Reduction
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the reduction of dimethyl 2-(2-nitrophenyl)malonate to dimethyl 2-(2-aminophenyl)malonate.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing the nitro group in dimethyl 2-(2-nitrophenyl)malonate?
The most common and effective methods for the reduction of aromatic nitro groups, applicable to dimethyl 2-(2-nitrophenyl)malonate, include:
-
Catalytic Hydrogenation: This is a widely used method employing catalysts such as Palladium on carbon (Pd/C) or Platinum on carbon (Pt/C) with hydrogen gas. It is known for high yields and clean reaction profiles.
-
Metal-Acid Reductions: Reagents like iron powder in the presence of hydrochloric acid (Fe/HCl) or acetic acid are robust and cost-effective methods for nitro group reduction.[1]
-
Stannous Chloride (SnCl2) Reduction: Stannous chloride is a mild and selective reducing agent for aromatic nitro compounds, often used when other sensitive functional groups, such as esters, are present.[1][2][3]
Q2: Which reduction method is most suitable if my molecule contains other reducible functional groups?
The choice of reducing agent depends on the specific functional groups present in your molecule. For dimethyl 2-(2-nitrophenyl)malonate, the primary concern is the potential hydrolysis of the ester groups.
-
Stannous chloride (SnCl2) in a non-aqueous, non-acidic medium like ethanol or ethyl acetate is an excellent choice for selectively reducing the nitro group without affecting the ester functionalities.[3]
-
Catalytic hydrogenation is also generally chemoselective for nitro groups over esters under controlled conditions (e.g., moderate temperature and pressure).
-
Fe/HCl is a strong reducing system and might lead to some ester hydrolysis, especially with prolonged reaction times or high temperatures. Careful monitoring is recommended.
Q3: What is the expected product of the reduction?
The primary product of the successful reduction of dimethyl 2-(2-nitrophenyl)malonate is dimethyl 2-(2-aminophenyl)malonate . However, this product can be unstable and may undergo spontaneous cyclization to form 3-carbomethoxy-2-oxindole , particularly if heated or under acidic/basic conditions. Further hydrolysis and decarboxylation can lead to 2-oxindole .
Troubleshooting Guides
Issue 1: Incomplete Reaction or Low Yield
Potential Causes & Solutions
| Potential Cause | Recommended Action |
| Inactive Catalyst (Catalytic Hydrogenation) | Ensure the catalyst is fresh and has been stored properly. A pre-hydrogenation step of the catalyst before adding the substrate can sometimes improve activity. |
| Insufficient Reducing Agent | Increase the molar equivalents of the reducing agent (e.g., Fe, SnCl2) and/or acid. Monitor the reaction by TLC to determine the optimal amount. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring for side product formation. For catalytic hydrogenation, a temperature of 60°C is a good starting point. |
| Poor Solubility of Starting Material | Choose a solvent system in which the dimethyl 2-(2-nitrophenyl)malonate is fully soluble. For catalytic hydrogenation, acetic acid or ethanol are common choices. |
| Reaction Time Too Short | Extend the reaction time and monitor the progress by TLC until the starting material is consumed. |
Issue 2: Formation of Side Products
Potential Side Products & Mitigation Strategies
| Side Product | Identification | Mitigation Strategy |
| N-hydroxy-2-oxindole | Can be detected by LC-MS. | This is often an intermediate. Ensure complete reduction by extending the reaction time or increasing catalyst loading/reducing agent equivalents. |
| 2-Oxindole | Can be identified by NMR and comparison to known spectra. | This forms from the cyclization and subsequent decarboxylation of the desired product. Work up the reaction at a lower temperature and avoid strongly acidic or basic conditions during purification. |
| Hydrolysis of Ester Groups | Can be observed by the appearance of carboxylic acid signals in NMR. | Use milder reaction conditions. For metal-acid reductions, consider using acetic acid instead of HCl. SnCl2 in a neutral solvent is a good alternative to minimize hydrolysis. |
Data Presentation: Comparison of Reduction Methods
The following table summarizes typical reaction conditions and reported yields for the reduction of aromatic nitro compounds with functionalities similar to dimethyl 2-(2-nitrophenyl)malonate.
| Method | Reducing Agent/Catalyst | Solvent | Temperature | Typical Yield | Notes |
| Catalytic Hydrogenation | 5% Pt/C, H₂ (75 psig) | Acetic Acid / Water | 60°C then 105-114°C | ~61% (for a similar substrate) | The higher temperature is for in-situ cyclization and decarboxylation to the oxindole. |
| Iron Reduction | Fe powder / HCl or Acetic Acid | Ethanol / Water | Reflux | 85-95% | A robust and high-yielding method. |
| Stannous Chloride Reduction | SnCl₂·2H₂O | Ethanol | Room Temp. to 30°C | 60-98%[1] | Highly selective for the nitro group, preserving ester functionalities.[3] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation to 2-Oxindole (Based on a similar substrate)
-
Reaction Setup: In an autoclave reactor, combine dimethyl 2-(2-nitrophenyl)malonate, 5% Pt/C catalyst, a small amount of ammonium hydroxide, acetic acid, and water.
-
Hydrogenation: Seal the vessel, flush with nitrogen, and then introduce hydrogen gas to a pressure of 75 psig.
-
Initial Reduction: Stir the mixture vigorously and heat to 60°C. Maintain this temperature until hydrogen uptake ceases (approximately 30 minutes).
-
Cyclization and Decarboxylation: Increase the temperature to 105-114°C to facilitate the hydrolysis and decarboxylation of the intermediate to form the 2-oxindole.
-
Work-up: Cool the reaction mixture, filter to remove the catalyst, and add warm water. Cool the mixture in an ice bath to precipitate the product. Filter and dry the solid product.
Protocol 2: Selective Reduction using Stannous Chloride
-
Reaction Setup: Dissolve dimethyl 2-(2-nitrophenyl)malonate in ethanol in a round-bottom flask.
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Addition of Reducing Agent: Add stannous chloride dihydrate (SnCl₂·2H₂O) to the solution.
-
Reaction: Stir the mixture at room temperature or slightly elevated (e.g., 30°C). Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, remove the solvent under reduced pressure. Partition the residue between ethyl acetate and a basic aqueous solution (e.g., 2M KOH) to remove tin salts.
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Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude dimethyl 2-(2-aminophenyl)malonate. Further purification can be achieved by column chromatography.
Visualizations
Caption: General experimental workflow for the reduction of dimethyl 2-(2-nitrophenyl)malonate.
Caption: A decision tree for troubleshooting low reaction yields.
References
Technical Support Center: Synthesis of Dimethyl 2-(2-nitrophenyl)malonate
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting advice and frequently asked questions (FAQs) regarding the synthesis of dimethyl 2-(2-nitrophenyl)malonate, with a focus on the critical role of the base in this reaction.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of dimethyl 2-(2-nitrophenyl)malonate?
A1: The synthesis of dimethyl 2-(2-nitrophenyl)malonate from an ortho-halonitrobenzene (e.g., 2-fluoronitrobenzene or 2-chloronitrobenzene) and dimethyl malonate proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The process involves two key steps:
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Deprotonation: A base is used to remove an acidic α-hydrogen from dimethyl malonate, generating a resonance-stabilized carbanion (enolate).
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Nucleophilic Attack and Aromaticity Restoration: The resulting carbanion acts as a nucleophile, attacking the electron-deficient aromatic ring at the carbon atom bearing the halogen. This forms a temporary intermediate known as a Meisenheimer complex. The aromaticity is then restored by the elimination of the halide ion.
Q2: Which bases are commonly used for this synthesis, and how do they compare?
A2: Several bases can be employed for this reaction, each with its own advantages and disadvantages. The choice of base can significantly impact the reaction's yield, purity, and scalability. Below is a comparative analysis of common bases.
Q3: What are the most common side reactions, and how can they be minimized?
A3: The most frequently encountered side reactions include:
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Dialkylation: The product, dimethyl 2-(2-nitrophenyl)malonate, still has an acidic proton and can be deprotonated and react with another molecule of the ortho-halonitrobenzene. To minimize this, use a precise 1:1 stoichiometry of dimethyl malonate to the aryl halide.
-
Hydrolysis: If water is present in the reaction mixture, the ester groups of the malonate can be hydrolyzed, especially under basic conditions at elevated temperatures. Ensure the use of anhydrous solvents and reagents.
-
Transesterification: When using an alkoxide base (e.g., sodium methoxide), if the alcohol of the alkoxide does not match the alkyl group of the malonic ester, an exchange can occur, leading to a mixture of ester products. It is recommended to use sodium methoxide with dimethyl malonate to avoid this issue. Strong, non-nucleophilic bases like sodium hydride (NaH) or carbonate bases also prevent transesterification.[1]
Q4: I am observing a low yield. What are the potential causes and troubleshooting steps?
A4: A low yield can stem from several factors:
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Inefficient Deprotonation: The base may not be strong enough or may have degraded due to exposure to moisture. Ensure the use of a fresh, anhydrous base and a sufficiently high reaction temperature to facilitate deprotonation.
-
Poor Quality Reagents: Impurities in the starting materials or solvents can interfere with the reaction. Use purified reagents and anhydrous solvents.
-
Suboptimal Reaction Conditions: The reaction temperature and time may need optimization. If the reaction is too slow, consider increasing the temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Work-up Issues: The product may be lost during the extraction and purification steps. Ensure proper phase separation and consider alternative purification methods if column chromatography results in significant product loss.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Product Formation | Ineffective deprotonation of dimethyl malonate. | - Use a stronger base (e.g., NaH).- Ensure the base is not old or degraded.- Use anhydrous solvent and reagents. |
| Low reaction temperature. | - Increase the reaction temperature, for example, to 90 °C when using K₂CO₃ in DMF.[2] | |
| Presence of Multiple Products in TLC/NMR | Dialkylation of the product. | - Use a strict 1:1 molar ratio of dimethyl malonate to 2-halonitrobenzene. |
| Transesterification. | - If using an alkoxide base, ensure it matches the ester (e.g., sodium methoxide for dimethyl malonate).- Alternatively, use a non-nucleophilic base like NaH or K₂CO₃.[1] | |
| Hydrolysis of the ester. | - Use anhydrous solvents and reagents and perform the reaction under an inert atmosphere. | |
| Difficulty in Product Purification | Product co-elutes with starting material or byproducts. | - Optimize the solvent system for column chromatography.- Consider recrystallization as an alternative purification method. |
Data Presentation
Table 1: Comparison of Common Bases for the Synthesis of Dimethyl 2-(2-nitrophenyl)malonate
| Base | Typical Solvent(s) | Advantages | Disadvantages | Reported Yield |
| Potassium Carbonate (K₂CO₃) | DMF | Inexpensive, easy to handle, effective for this specific reaction. | Requires higher temperatures (e.g., 90 °C). | Excellent (99% for the reaction of 2-fluoronitrobenzene with dimethyl malonate).[2] |
| Sodium Hydride (NaH) | DMF, THF | Strong, non-nucleophilic base, avoids transesterification. | Flammable solid, requires careful handling under an inert atmosphere. | Moderate (46% for a similar reaction with a different malonate ester).[3] |
| Sodium Methoxide (NaOMe) | Methanol, DMF | Effective for deprotonation. | Can lead to transesterification if other esters are present. Requires anhydrous conditions. | Not specifically reported for this reaction, but generally effective for malonic ester alkylations. |
| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | Toluene, THF | Strong, non-nucleophilic organic base, good solubility in organic solvents. | More expensive than inorganic bases. | Not specifically reported for this reaction, but used in related Michael additions. |
Experimental Protocols
Protocol 1: Synthesis of Dimethyl 2-(2-nitrophenyl)malonate using Potassium Carbonate [2]
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Reagents:
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2-Fluoronitrobenzene (1 equiv)
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Dimethyl malonate (1 equiv)
-
Potassium carbonate (3 equiv)
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Anhydrous Dimethylformamide (DMF) (to make a 1.25 M solution with respect to the limiting reagent)
-
-
Procedure:
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In a round-bottom flask, combine 2-fluoronitrobenzene, dimethyl malonate, and potassium carbonate.
-
Add anhydrous DMF to the flask.
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Heat the resulting suspension to 90 °C and stir for 2 hours.
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After cooling to room temperature, dilute the mixture with ice-water and diethyl ether.
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Separate the aqueous layer and extract it three times with diethyl ether.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to yield dimethyl 2-(2-nitrophenyl)malonate as a yellow oil.
-
Mandatory Visualizations
Caption: Reaction mechanism for the synthesis of dimethyl 2-(2-nitrophenyl)malonate.
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enantioselective Synthesis of (+)-Coerulescine by a Phase-Transfer Catalytic Allylation of Diphenylmethyl tert-Butyl α-(2-Nitrophenyl)Malonate - PMC [pmc.ncbi.nlm.nih.gov]
managing temperature in the synthesis of dimethyl 2-(2-nitrophenyl)malonate
Welcome to the dedicated technical support guide for the synthesis of dimethyl 2-(2-nitrophenyl)malonate. This resource is designed for researchers, chemists, and drug development professionals who are navigating the intricacies of this specific synthesis. The following troubleshooting guides and FAQs are structured to provide direct, actionable advice to overcome common challenges, with a core focus on the critical parameter of temperature management.
Introduction: The Thermal Tightrope of SNAr Reactions
The synthesis of dimethyl 2-(2-nitrophenyl)malonate is most commonly achieved via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the resonance-stabilized enolate of dimethyl malonate acts as a nucleophile, displacing a leaving group (typically a halide) from an activated 2-nitroaromatic ring. The success of this synthesis is a delicate balance. The nitro group is essential for activating the aromatic ring towards nucleophilic attack, but it also renders the molecule susceptible to decomposition and side reactions at elevated temperatures.[1][2]
Effective temperature management is, therefore, not merely a suggestion but a mandatory control parameter for ensuring high yield, purity, and reaction safety. This guide will deconstruct the thermal challenges and provide field-proven solutions.
Troubleshooting Guide: From Low Yields to Impure Products
This section addresses specific experimental issues in a direct question-and-answer format.
Question 1: My reaction yield is disappointingly low, and TLC/LC-MS analysis shows a significant amount of unreacted 2-nitrochlorobenzene. What is the likely cause?
Answer: This is a classic symptom of an incomplete reaction, most often tied to insufficient thermal energy or inefficient nucleophile generation.
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Causality Analysis: The SNAr reaction has a significant activation energy barrier. If the reaction temperature is too low, the rate of substitution will be exceedingly slow, leading to poor conversion within a practical timeframe. Furthermore, incomplete deprotonation of dimethyl malonate means there is a lower concentration of the required nucleophile.[3]
-
Step-by-Step Troubleshooting:
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Verify Enolate Formation: Before adding the nitroaromatic substrate, ensure the deprotonation of dimethyl malonate is complete. When using a base like sodium hydride (NaH), the cessation of hydrogen gas evolution is a key indicator.[4] For alkoxide bases, ensure they are fresh and used under strictly anhydrous conditions, as moisture will degrade them.[3][5]
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Gradual Temperature Increase: The SNAr step requires heating. If your protocol was run at room temperature, it is unlikely to proceed efficiently. The reaction temperature should be gradually increased while monitoring progress. A typical starting point is 40-50 °C, with the potential to increase further if the reaction remains sluggish.
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Monitor Progress: Use TLC or LC-MS to track the consumption of the starting material. If after 2-3 hours at a given temperature there is minimal change, consider increasing the temperature by 10 °C increments.
-
Question 2: My reaction mixture turned dark brown or black upon heating, and the resulting crude product is a complex mixture of impurities. What went wrong?
Answer: A dark, tar-like reaction mixture is a strong indicator of thermal decomposition. The 2-nitrophenyl moiety is thermally sensitive, and excessive heat can initiate unwanted side reactions.
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Causality Analysis: At elevated temperatures (often exceeding 100-120 °C, but substrate-dependent), nitroaromatic compounds can undergo complex decomposition pathways.[1][2] This not only destroys your target molecule but also generates a host of impurities that complicate purification.
-
Step-by-Step Troubleshooting:
-
Establish an Upper Temperature Limit: Do not exceed a pre-determined temperature ceiling. For this specific synthesis, it is advisable to keep the reaction temperature below 80-90 °C unless scouting experiments have proven otherwise.
-
Ensure Homogeneous Heating: Use a well-stirred oil bath or a heating mantle with a thermocouple controller to ensure even heat distribution. Localized "hot spots" in the flask can initiate decomposition even if the external thermometer reads within the acceptable range.
-
Solvent Choice: Ensure your solvent has an appropriate boiling point. Using a low-boiling solvent like THF without a reflux condenser can lead to solvent loss, concentrating the reactants and potentially leading to an uncontrolled temperature increase. A solvent like DMF or DMSO is common for SNAr reactions but requires careful temperature control.
-
Question 3: I'm seeing a significant amount of what appears to be a di-substituted byproduct, where two nitrophenyl groups are attached to the malonate. How can I prevent this?
Answer: While less common than in alkylation reactions, the formation of a di-substituted product is possible if the initial product, dimethyl 2-(2-nitrophenyl)malonate, is deprotonated and reacts again. This is primarily an issue of stoichiometry and base management.
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Causality Analysis: The methine proton on your desired product is still acidic and can be removed by a strong base. If excess base or unreacted malonate enolate is present, it can deprotonate the product, creating a new nucleophile that can react with another molecule of the 2-nitroaromatic starting material.
-
Step-by-Step Troubleshooting:
-
Control Stoichiometry: Use a slight excess (e.g., 1.05 to 1.1 equivalents) of dimethyl malonate relative to the 2-nitroaromatic compound. This ensures the base is consumed in generating the initial enolate and minimizes the chance of deprotonating the product.
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Base Equivalents: Use precisely one equivalent of a strong base like NaH relative to the dimethyl malonate. Using excess base significantly increases the risk of secondary deprotonation.[5]
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Temperature of Addition: Add the 2-nitroaromatic substrate after the complete formation of the malonate enolate at a controlled, lower temperature before proceeding to heat the reaction. This ensures the nucleophile is ready before the electrophile is introduced.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for each step of the synthesis?
A1: The synthesis can be broken down into two main thermal stages. The optimal temperatures are summarized in the table below.
| Reaction Stage | Recommended Temperature | Rationale & Key Observations |
| 1. Enolate Formation | 0 °C to Room Temperature | Using a strong base like NaH is exothermic. Cooling to 0 °C moderates the initial reaction rate.[4] The mixture can then be allowed to warm to room temperature to ensure complete deprotonation (cessation of H₂ gas). |
| 2. SNAr Reaction | 40 °C to 80 °C | This is the "working" temperature range. Start on the lower end and increase if necessary. The reaction is typically slow at room temperature. Monitor by TLC/LC-MS to find the "sweet spot" for your specific substrate and solvent. |
| 3. Quenching | 0 °C | The reaction should be cooled in an ice bath before quenching (e.g., with aqueous ammonium chloride) to dissipate any heat generated during neutralization and prevent potential hydrolysis of the ester groups. |
Q2: Why is it critical to use an inert atmosphere during enolate formation?
A2: Strong bases used for deprotonation, such as sodium hydride (NaH) or sodium methoxide, are highly reactive and sensitive to moisture and oxygen.[3][5] An inert atmosphere (e.g., nitrogen or argon) prevents the base from being quenched by atmospheric water, which would lead to incomplete enolate formation and consequently, low yields.
Q3: What are the primary risks of "overshooting" the reaction temperature?
A3: The primary risks are product decomposition and reduced purity, as discussed in the troubleshooting section.[1] Secondary risks include potential pressure buildup if decomposition generates gaseous byproducts in a sealed system and the increased rate of side reactions, such as ester hydrolysis if any water is present.
Q4: How can I accurately monitor the internal temperature of the reaction?
A4: For precise temperature control, an external thermometer on the heating mantle is insufficient. Always use a calibrated thermometer or a thermocouple probe that is immersed in the reaction mixture itself (ensure it is properly sealed to maintain an inert atmosphere).[6] This provides a true reading of the internal reaction conditions.
Experimental Protocol: Synthesis of Dimethyl 2-(2-nitrophenyl)malonate
This protocol provides a robust starting point. Researchers should always perform their own risk assessment before beginning any new procedure.
Materials:
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Dimethyl malonate (1.05 eq.)
-
2-Nitrochlorobenzene (1.00 eq.)
-
Sodium hydride (60% dispersion in mineral oil, 1.05 eq.)
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Anhydrous Dimethylformamide (DMF)
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Saturated aqueous ammonium chloride (NH₄Cl)
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Ethyl acetate
-
Brine
Procedure:
-
Flask Preparation: A three-necked round-bottom flask is equipped with a magnetic stir bar, a thermocouple for internal temperature monitoring, a reflux condenser, and a nitrogen inlet. The glassware must be oven-dried.
-
Enolate Formation:
-
The flask is charged with sodium hydride. The mineral oil is washed away with anhydrous hexanes, and the hexanes are carefully decanted under a stream of nitrogen.
-
Anhydrous DMF is added, and the resulting suspension is cooled to 0 °C using an ice bath.
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Dimethyl malonate is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, the ice bath is removed, and the mixture is stirred at room temperature for 1 hour or until hydrogen gas evolution ceases.
-
-
SNAr Reaction:
-
A solution of 2-nitrochlorobenzene in a small amount of anhydrous DMF is added to the enolate suspension.
-
The reaction mixture is heated to 60 °C using a controlled oil bath.
-
The reaction progress is monitored every 1-2 hours via TLC or LC-MS. If the reaction is slow, the temperature can be cautiously increased to 70-80 °C.
-
-
Work-up and Purification:
-
Once the starting material is consumed, the reaction is cooled to 0 °C.
-
The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous NH₄Cl.
-
The mixture is transferred to a separatory funnel and diluted with water and ethyl acetate.
-
The layers are separated, and the aqueous layer is extracted twice more with ethyl acetate.
-
The combined organic layers are washed with water and then brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Visualization of Key Process Controls
The following diagram illustrates the critical checkpoints for temperature management throughout the synthesis workflow.
Caption: Workflow diagram highlighting critical temperature control points.
References
- 1. Thermal decomposition of 2-(4-nitrophenyl)- and 2-(2,4-dinitrophenyl)malonic acids and derivatives☆-Science-Chemical Encyclopedia-lookchem [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Acidic Hydrolysis of Dimethyl 2-(2-nitrophenyl)malonate
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the acidic hydrolysis of dimethyl 2-(2-nitrophenyl)malonate.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of the acidic hydrolysis of dimethyl 2-(2-nitrophenyl)malonate?
The primary goal of acidic hydrolysis is to convert the two methyl ester groups of dimethyl 2-(2-nitrophenyl)malonate into carboxylic acid groups, yielding 2-(2-nitrophenyl)malonic acid. However, a significant challenge with this substrate is the high propensity for subsequent decarboxylation under acidic conditions, which can lead to the formation of 2-(2-nitrophenyl)acetic acid as a major byproduct or even the sole product.[1][2]
Q2: What are the typical acidic conditions used for the hydrolysis of substituted arylmalonate esters?
Q3: How can I monitor the progress of the hydrolysis reaction?
The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) to observe the disappearance of the starting material and the appearance of products. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) can be employed to quantify the starting material, the diacid intermediate, and the decarboxylated product. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to analyze aliquots of the reaction mixture to determine the ratio of reactants and products.
Q4: What are the main challenges associated with this reaction?
The main challenges include:
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Incomplete hydrolysis: The reaction may be slow or stall, leaving partially hydrolyzed mono-ester or unreacted starting material.
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Spontaneous decarboxylation: The intermediate, 2-(2-nitrophenyl)malonic acid, is susceptible to losing carbon dioxide under the acidic and thermal conditions of the reaction to form 2-(2-nitrophenyl)acetic acid.[1][2][4][5] This is a common issue with malonic acids, especially those with electron-withdrawing substituents.
-
Product isolation: Separating the desired 2-(2-nitrophenyl)malonic acid from the decarboxylated byproduct and any remaining starting material can be challenging due to similar polarities.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion of starting material | 1. Insufficient acid concentration or activity. 2. Reaction temperature is too low. 3. Short reaction time. | 1. Increase the concentration of the acid. Consider using a stronger acid if applicable. 2. Gradually increase the reaction temperature while carefully monitoring for decarboxylation. 3. Extend the reaction time and monitor progress by TLC or HPLC. |
| Formation of a significant amount of 2-(2-nitrophenyl)acetic acid (decarboxylation) | 1. Reaction temperature is too high. 2. Prolonged reaction time at elevated temperatures. 3. Strong acidic conditions. | 1. Reduce the reaction temperature. This may require a longer reaction time to achieve full hydrolysis. 2. Optimize the reaction time to maximize the yield of the diacid before significant decarboxylation occurs. 3. Use milder acidic conditions if possible, although this may slow down the hydrolysis. |
| Presence of both partially and fully hydrolyzed products | Incomplete reaction. | Continue the reaction for a longer duration or consider a modest increase in temperature. |
| Difficulty in isolating the pure 2-(2-nitrophenyl)malonic acid | Co-elution of the product and byproduct during chromatography due to similar polarities. | Consider derivatization of the carboxylic acids to esters for easier separation by chromatography, followed by a subsequent mild hydrolysis. Alternatively, fractional crystallization could be explored. |
Experimental Protocols
General Protocol for Acidic Hydrolysis and Decarboxylation of a 2-Nitroarylmalonate Diester
This protocol is adapted from procedures for similar substrates and aims to produce 2-(2-nitrophenyl)acetic acid through hydrolysis followed by decarboxylation.[3]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve dimethyl 2-(2-nitrophenyl)malonate in a mixture of glacial acetic acid and concentrated hydrochloric acid.
-
Heating: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting material.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully add water to precipitate the product.
-
Isolation: Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(2-nitrophenyl)acetic acid.
| Parameter | Value |
| Starting Material | Dimethyl 2-(2-nitrophenyl)malonate |
| Reagents | Glacial Acetic Acid, Concentrated Hydrochloric Acid |
| Temperature | Reflux |
| Typical Reaction Time | 4-12 hours (monitor by TLC) |
| Expected Product | 2-(2-nitrophenyl)acetic acid |
Visualizations
Reaction Pathway
Caption: Reaction pathway for the acidic hydrolysis of dimethyl 2-(2-nitrophenyl)malonate.
Experimental Workflow
Caption: A generalized workflow for the hydrolysis experiment.
Troubleshooting Logic
Caption: A decision tree for troubleshooting common experimental issues.
References
- 1. d-nb.info [d-nb.info]
- 2. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles - Google Patents [patents.google.com]
- 4. Unveiling the Decarboxylation of a Malonic Acid‐Containing Macrocycle at Acidic pH: Implications and Applications of an Overlooked Phenomenon - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
preventing decarboxylation of malonic acid derivatives during synthesis
Technical Support Center: Malonic Acid Derivatives
Welcome to the technical support center for synthetic methodologies involving malonic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common, yet often frustrating, challenge of premature decarboxylation. Here, we provide field-proven insights and detailed protocols to help you maintain the integrity of your molecular scaffolds during synthesis.
Frequently Asked Questions (FAQs): The Fundamentals of Decarboxylation
This section addresses the core principles behind the decarboxylation of malonic acid derivatives. Understanding why it happens is the first step to preventing it.
Q1: What exactly is the decarboxylation of a malonic acid derivative?
A: Decarboxylation is a chemical reaction that removes a carboxyl group, releasing it as carbon dioxide (CO₂). In the context of malonic acid and its substituted derivatives, this reaction is particularly facile upon heating the diacid form.[1][2] The process converts a substituted malonic acid into a substituted acetic acid, effectively cleaving a C-C bond and resulting in the loss of a key functional handle.[1][3]
Q2: What is the chemical mechanism that makes this reaction so favorable for malonic acids?
A: The susceptibility of malonic acids and other β-dicarboxylic acids to decarboxylation is due to their ability to form a stable, cyclic six-membered transition state.[3] The reaction proceeds through an internal electron transfer, where the carbonyl oxygen of one carboxyl group acts as a proton acceptor for the hydroxyl proton of the other. This concerted process allows for the cleavage of a C-C bond, releasing CO₂ and forming an enol intermediate, which then rapidly tautomerizes to the more stable carboxylic acid product.[1][3]
Q3: What are the key experimental factors that promote unwanted decarboxylation?
A: Several factors can trigger premature decarboxylation. Awareness of these is critical for experimental design:
-
Elevated Temperatures: Heat is the primary driver for decarboxylation of the free malonic acid.[1][2] Many standard procedures, such as ester hydrolysis or subsequent reactions run at high temperatures, can inadvertently cause decarboxylation.
-
Harsh pH Conditions: Both strongly acidic and strongly basic conditions, especially when combined with heat during the saponification (hydrolysis) of malonic esters, facilitate the formation of the unstable diacid, which then readily decarboxylates.[4][5][6]
-
Steric Hindrance: In some cases, highly substituted or sterically hindered dialkylated malonic acids may require elevated temperatures to decarboxylate, but the potential for the reaction remains high once the diacid is formed.[7]
Troubleshooting Guide: Protocols & Preventative Strategies
This section provides direct answers and actionable protocols for specific experimental challenges.
Q: My substituted malonic ester is decarboxylating during the saponification step. How can I form the dicarboxylate salt or diacid without this side reaction?
A: This is a classic challenge. Standard saponification protocols often use a strong base like sodium hydroxide in refluxing aqueous alcohol, creating ideal conditions for decarboxylation of the resulting malonic acid upon workup.[8][9] The key is to modify the hydrolysis conditions to be as mild as possible.
Causality: The high heat and strong base not only hydrolyze the esters but also provide the activation energy for the decarboxylation pathway. By lowering the temperature and using a milder base, you can selectively achieve hydrolysis while leaving the C-C bond intact.
Solution: Employ Mild Saponification Conditions. A widely successful strategy is the use of lithium hydroxide (LiOH) in a mixed solvent system at or below room temperature.[9] The higher Lewis acidity of the lithium cation can facilitate the reaction under milder conditions than its sodium or potassium counterparts.
Table 1: Comparison of Saponification Conditions
| Parameter | Standard Protocol | Mild Protocol (Recommended) |
| Base | NaOH or KOH | LiOH·H₂O |
| Solvent | Aqueous Ethanol/Methanol | Tetrahydrofuran (THF) / Water |
| Temperature | Reflux (65-85 °C) | 0 °C to Room Temperature |
| Reaction Time | 2-12 hours | 12-24 hours |
| Outcome | High risk of decarboxylation | Minimized decarboxylation |
Experimental Protocol: Mild Saponification of a Substituted Diethyl Malonate
-
Dissolution: Dissolve the substituted diethyl malonate (1.0 equiv) in a 3:1 mixture of THF and water (e.g., 12 mL THF, 4 mL H₂O per 1 mmol of ester).
-
Cooling: Place the reaction flask in an ice bath and cool the solution to 0 °C with stirring.
-
Base Addition: Add solid lithium hydroxide monohydrate (LiOH·H₂O) (2.5 equiv) to the cooled solution in one portion.
-
Reaction: Allow the reaction to stir at 0 °C for 1-2 hours, then remove the ice bath and continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup: Once complete, carefully acidify the reaction mixture to pH ~2 with cold 1 M HCl. Extract the aqueous layer with ethyl acetate (3x). The combined organic layers contain your desired substituted malonic acid.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure without excessive heating. The resulting malonic acid should be used immediately or stored at low temperature.
Q: I need to selectively remove only one ester group from my substituted malonate, converting it to a mono-acid or a different final product. How can I achieve this without isolating the unstable diacid?
A: For this specific and common transformation, the Krapcho dealkoxycarbonylation is the method of choice.[10][11] This reaction is designed to remove one ester group (and the associated carboxyl) under near-neutral conditions, completely avoiding the formation of the malonic diacid intermediate.[10][12]
Causality: The Krapcho reaction mechanism does not proceed through hydrolysis. Instead, a nucleophilic halide ion (e.g., Cl⁻, CN⁻) performs an Sₙ2 attack on the alkyl carbon of the ester group.[11][13] This is followed by the elimination of CO₂ from the resulting carboxylate intermediate. This pathway is particularly effective for methyl or ethyl esters in polar aprotic solvents that stabilize the ionic intermediates.[10][11]
Table 2: Common Conditions for Krapcho Decarboxylation
| Component | Common Choices | Role & Rationale |
| Salt | LiCl, NaCl, NaCN, KCN[11][13] | Provides the nucleophilic anion (Cl⁻, CN⁻) for Sₙ2 attack on the ester alkyl group. |
| Solvent | DMSO, DMF[10][11] | Polar aprotic solvent stabilizes ionic intermediates and allows for high reaction temperatures. |
| Co-Solvent | Water (stoichiometric) | Acts as a proton source for the carbanion intermediate formed after CO₂ loss.[11] |
| Temperature | 140–190 °C[10] | Provides the necessary activation energy for the Sₙ2 reaction and subsequent steps. |
Experimental Protocol: Krapcho Dealkoxycarbonylation of a Dimethyl Malonate Derivative
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the substituted dimethyl malonate (1.0 equiv), lithium chloride (LiCl) (2.0-3.0 equiv), and dimethyl sulfoxide (DMSO) (approx. 0.2-0.5 M concentration).
-
Water Addition: Add deionized water (1.0-2.0 equiv).
-
Heating: Heat the reaction mixture to 160-180 °C using an oil bath. The evolution of gas (CO₂ and chloromethane) should be observed.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-8 hours).
-
Workup: Cool the reaction mixture to room temperature. Dilute with a large volume of water and extract with diethyl ether or ethyl acetate (3x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation to yield the mono-ester product.
By selecting the appropriate strategy—mild hydrolysis to preserve the diacid or Krapcho decarboxylation to selectively remove one ester—you can effectively control the outcome of your synthesis and prevent unwanted side reactions.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nbinno.com [nbinno.com]
- 3. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. grokipedia.com [grokipedia.com]
- 11. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 12. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
Technical Support Center: Identifying Impurities in Dimethyl 2-(2-nitrophenyl)malonate
Welcome to the technical support center for the synthesis and analysis of dimethyl 2-(2-nitrophenyl)malonate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you identify and resolve common impurity-related challenges during your experiments.
Introduction: The Synthetic Pathway and Potential Pitfalls
The synthesis of dimethyl 2-(2-nitrophenyl)malonate typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction. In this process, the carbanion generated from dimethyl malonate attacks an electron-deficient aromatic ring, such as 1-fluoro-2-nitrobenzene or 1-chloro-2-nitrobenzene, displacing the halide. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack.
While the reaction is generally robust, the formation of impurities can occur due to several factors including reaction conditions, purity of starting materials, and work-up procedures. This guide will provide a structured approach to identifying these impurities using common analytical techniques.
Caption: Synthetic workflow for dimethyl 2-(2-nitrophenyl)malonate highlighting the potential for impurity formation.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues that may arise during the synthesis and analysis of dimethyl 2-(2-nitrophenyl)malonate.
Q1: I see an unexpected peak in my 1H NMR spectrum. What could it be?
A1: An unexpected peak in your 1H NMR spectrum could be one of several common impurities. Here's a systematic approach to identify it:
-
Unreacted Starting Materials:
-
Dimethyl Malonate: Look for a singlet around 3.4 ppm (for the CH2 group) and a singlet around 3.7 ppm (for the two OCH3 groups).[1]
-
1-Fluoro-2-nitrobenzene or 1-Chloro-2-nitrobenzene: These will show complex multiplets in the aromatic region (typically 7.0-8.5 ppm).
-
-
Positional Isomers:
-
If you used a di-substituted starting material other than a 1,2-isomer, you might have positional isomers. For example, using 1-fluoro-4-nitrobenzene could result in the formation of dimethyl 2-(4-nitrophenyl)malonate. The aromatic region of the 1H NMR for the 4-nitro isomer will show a more symmetric splitting pattern (two doublets) compared to the more complex pattern of the 2-nitro isomer.
-
-
Side-Reaction Products:
-
Hydrolysis: The presence of water can lead to the hydrolysis of one or both of the methyl ester groups, forming the corresponding carboxylic acid or mono-methyl ester. This will result in the disappearance of a methyl singlet and the appearance of a broad singlet for the carboxylic acid proton (often >10 ppm).
-
Transesterification: If an alcohol other than methanol is present (e.g., ethanol from the solvent), transesterification can occur, leading to the formation of ethyl-methyl or diethyl esters. Look for a quartet around 4.2 ppm and a triplet around 1.3 ppm, characteristic of an ethyl group.
-
Troubleshooting Table: Common 1H NMR Impurities
| Impurity | Expected 1H NMR Chemical Shifts (ppm) | Troubleshooting Steps |
| Dimethyl Malonate | ~3.4 (s, 2H), ~3.7 (s, 6H) | Ensure complete reaction by monitoring with TLC or HPLC. Increase reaction time or temperature if necessary. |
| 1-Halo-2-nitrobenzene | Multiplets in the 7.0-8.5 region | Use a slight excess of dimethyl malonate. Purify the product by column chromatography. |
| Dimethyl 2-(4-nitrophenyl)malonate | More symmetric aromatic signals (e.g., two doublets) | Verify the purity and isomer of the starting halonitrobenzene. |
| Hydrolysis Products | Disappearance of OCH3 signal, appearance of broad COOH signal (>10 ppm) | Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere. |
| Transesterification Products | Quartet ~4.2 ppm, Triplet ~1.3 ppm (for ethyl ester) | Use methanol as the solvent if possible, or ensure other alcohols are rigorously excluded. |
Q2: My GC-MS analysis shows multiple peaks. How can I identify the main product and the impurities?
A2: GC-MS is a powerful tool for separating and identifying volatile compounds. Here's how to interpret your chromatogram:
-
Expected Elution Order: Generally, less polar compounds will elute first. You can expect unreacted starting materials like 1-fluoro-2-nitrobenzene to elute before the more polar product, dimethyl 2-(2-nitrophenyl)malonate.
-
Mass Spectrum of Dimethyl 2-(2-nitrophenyl)malonate: The molecular ion peak (M+) should be observed at m/z 253. Key fragmentation patterns for malonate esters often involve the loss of the ester groups.[2] Look for characteristic fragments such as:
-
m/z 222 ([M - OCH3]+)
-
m/z 194 ([M - COOCH3]+)
-
m/z 134 (loss of the malonate group)
-
-
Mass Spectra of Potential Impurities:
-
Dimethyl Malonate: Molecular ion at m/z 132.
-
1-Fluoro-2-nitrobenzene: Molecular ion at m/z 141.
-
Positional Isomers: Dimethyl 2-(4-nitrophenyl)malonate will have the same molecular weight (253) but may have a different retention time and a slightly different fragmentation pattern due to the different substitution on the aromatic ring.
-
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve a small amount of your crude or purified product in a volatile solvent like dichloromethane or ethyl acetate.
-
GC Conditions (Example):
-
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
-
Caption: Workflow for impurity identification using GC-MS.
Q3: I am developing an HPLC method for purity analysis. What are some good starting conditions?
A3: HPLC is an excellent method for quantifying the purity of your dimethyl 2-(2-nitrophenyl)malonate. A reverse-phase method is typically a good starting point.
Experimental Protocol: HPLC Method Development
-
Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a versatile choice.
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a common starting point.
-
Example Gradient: Start with 30% acetonitrile and ramp up to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the nitrophenyl group absorbs strongly, for instance, 254 nm.
-
Injection Volume: 10 µL.
Troubleshooting HPLC Separation:
-
Poor Peak Shape:
-
Tailing: This can be due to interactions with residual silanols on the column. Adding a small amount of acid to the mobile phase can help.
-
Fronting: This may indicate column overload. Try injecting a smaller amount of your sample.
-
-
Co-eluting Peaks: If your product and an impurity are not well-resolved, you can adjust the gradient profile. A shallower gradient will provide better separation. You can also try a different stationary phase, such as a phenyl-hexyl column, which may offer different selectivity for aromatic compounds.
Summary of Potential Impurities
The following table summarizes the most likely impurities you may encounter in the synthesis of dimethyl 2-(2-nitrophenyl)malonate.
| Impurity Class | Specific Examples | Origin |
| Unreacted Starting Materials | Dimethyl malonate, 1-halo-2-nitrobenzene | Incomplete reaction |
| Positional Isomers | Dimethyl 2-(4-nitrophenyl)malonate | Impure starting materials (e.g., presence of 1-halo-4-nitrobenzene) |
| Reaction By-products | Mono-hydrolyzed product, Di-hydrolyzed product | Presence of water during reaction or work-up |
| Transesterification products (e.g., ethyl methyl ester) | Presence of other alcohols | |
| Solvent/Base Adducts | Varies depending on solvent and base used | Side reactions with the solvent or base |
This technical support guide provides a starting point for identifying and troubleshooting common impurities in the synthesis of dimethyl 2-(2-nitrophenyl)malonate. For further assistance, please consult the references below or contact your technical support representative.
References
Sources
Technical Support Center: Work-up Procedure for Dimethyl 2-(2-nitrophenyl)malonate Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of dimethyl 2-(2-nitrophenyl)malonate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic approach for dimethyl 2-(2-nitrophenyl)malonate?
The synthesis of dimethyl 2-(2-nitrophenyl)malonate is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of an activated aryl halide, such as 2-fluoronitrobenzene or 2-chloronitrobenzene, with the enolate of dimethyl malonate. The nitro group in the ortho position is crucial as it activates the aromatic ring towards nucleophilic attack.[1][2]
Q2: What are the most common side products in this reaction?
The most prevalent side products in the synthesis of dimethyl 2-(2-nitrophenyl)malonate include:
-
Dialkylated malonic esters: This occurs when the mono-alkylated product is deprotonated again and reacts with another molecule of the aryl halide.
-
Products from reaction at the para-position: If a di-substituted aryl halide is used (e.g., 2,4-dichloronitrobenzene), substitution can also occur at the para-position, leading to isomeric impurities.[3]
-
Hydrolysis products: In the presence of water, the ester groups of the malonate can be hydrolyzed.
Q3: How can I monitor the progress of the reaction?
The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[4] This allows for the visualization of the consumption of starting materials and the formation of the desired product.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Low or no product yield | Incomplete deprotonation of dimethyl malonate. | Ensure the use of a strong, anhydrous base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) and carry out the reaction under inert and anhydrous conditions.[5][6] |
| Deactivated aryl halide. | Confirm the presence and correct positioning (ortho) of the electron-withdrawing nitro group on the aromatic ring. | |
| Reaction temperature is too low. | While the initial deprotonation is often done at 0°C, the substitution reaction may require heating. Optimize the reaction temperature based on the specific aryl halide used. | |
| Presence of multiple spots on TLC, indicating side products | Formation of dialkylated product. | Use a molar excess of dimethyl malonate relative to the aryl halide. |
| Isomeric impurities from di-substituted aryl halides. | If using a di-substituted starting material, be prepared for purification challenges. Consider using a mono-substituted aryl halide if possible. | |
| Difficulty in isolating the product during work-up | Emulsion formation during extraction. | Dilute the reaction mixture with a larger volume of the extraction solvent and brine solution. |
| Product is not precipitating. | If precipitation is the desired isolation method, ensure the correct anti-solvent is being used and that the solution is sufficiently concentrated. Cooling may also aid precipitation. | |
| Product is an oil instead of a solid | Presence of impurities. | Purify the crude product using flash column chromatography.[5] |
| The product is inherently an oil at room temperature. | Confirm the physical state of the pure product from literature sources. If it is an oil, purification methods other than recrystallization will be necessary. |
Experimental Protocols
Synthesis of Dimethyl 2-(2-nitrophenyl)malonate
This protocol is adapted from a general procedure for the synthesis of similar compounds.[5]
Materials:
-
2-Fluoronitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
To a solution of 2-fluoronitrobenzene (1 equivalent) and dimethyl malonate (1 equivalent) in DMF, add potassium carbonate (3 equivalents).
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure dimethyl 2-(2-nitrophenyl)malonate.[5]
Data Presentation
| Parameter | Value | Reference |
| Starting Material | 2-Fluoronitrobenzene | [5] |
| Base | Potassium Carbonate (K₂CO₃) | [5] |
| Solvent | N,N-Dimethylformamide (DMF) | [5] |
| Purification Method | Flash column chromatography | [5] |
Visualizations
References
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 3. US6469181B1 - Process for preparing 2-oxindoles and N-hydroxy-2-oxindoles - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. diposit.ub.edu [diposit.ub.edu]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
advantages of Leimgruber-Batcho over other indole syntheses.
An In-Depth Guide to the Leimgruber-Batcho Indole Synthesis: A Comparative Analysis for the Modern Chemist
Introduction: The Enduring Importance of the Indole Nucleus
The indole scaffold is a cornerstone of heterocyclic chemistry, prominently featured in a vast array of natural products, pharmaceuticals, and agrochemicals. Its ubiquity has driven the development of numerous synthetic methodologies, each with its own set of strengths and limitations. Among these, the Leimgruber-Batcho indole synthesis has emerged as a particularly powerful and versatile tool for the construction of this privileged heterocycle. This guide provides a detailed comparison of the Leimgruber-Batcho synthesis with other classical indole syntheses, supported by experimental data, to assist researchers in making informed decisions for their synthetic strategies.
The Leimgruber-Batcho Synthesis: A Two-Step Approach to Versatility
The Leimgruber-Batcho synthesis, first reported in 1976, is a two-step process that begins with the reaction of a 2-nitrotoluene derivative with a dimethylformamide acetal to form a β-enamine. Subsequent reductive cyclization of this intermediate furnishes the indole ring.
Diagram 1: The Leimgruber-Batcho Indole Synthesis
Caption: A simplified workflow of the Leimgruber-Batcho indole synthesis.
The true power of this methodology lies in its mild reaction conditions and broad substrate scope, which stand in stark contrast to many of the harsher, more traditional methods.
Comparative Analysis: Leimgruber-Batcho vs. Classical Indole Syntheses
To fully appreciate the advantages of the Leimgruber-Batcho synthesis, it is instructive to compare it with other widely used methods such as the Fischer, Reissert, and Madelung syntheses.
The Fischer Indole Synthesis
The Fischer synthesis, discovered in 1883, is perhaps the most well-known method for indole synthesis. It involves the reaction of a phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
While the Fischer synthesis is a powerful tool, it often requires harsh acidic conditions and high temperatures, which can be incompatible with sensitive functional groups. Furthermore, the regiochemical outcome can be difficult to control when using unsymmetrical ketones.
The Reissert Indole Synthesis
The Reissert synthesis involves the condensation of o-nitrotoluene with diethyl oxalate, followed by reductive cyclization to form the indole-2-carboxylic acid. This method offers good control over the C2-substituent but is generally limited to the synthesis of this specific class of indoles.
The Madelung Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-phenylalkanamide at high temperatures using a strong base. This method is severely limited by its harsh reaction conditions and is generally only applicable to the synthesis of specific alkyl-substituted indoles.
Head-to-Head Comparison: A Data-Driven Perspective
The following table provides a comparative overview of the key features of these indole syntheses, highlighting the distinct advantages of the Leimgruber-Batcho method.
| Feature | Leimgruber-Batcho Synthesis | Fischer Indole Synthesis | Reissert Indole Synthesis | Madelung Synthesis |
| Reaction Conditions | Mild (often room temperature to moderate heating) | Harsh (strong acids, high temperatures) | Moderate to harsh | Very harsh (strong bases, high temperatures) |
| Substrate Scope | Broad; tolerates a wide range of functional groups | Moderate; sensitive functional groups may not be tolerated | Limited to o-nitrotoluenes | Limited to N-phenylalkanamides |
| Regioselectivity | Excellent; regiochemistry is predetermined by the starting 2-nitrotoluene | Can be poor with unsymmetrical ketones | Excellent for C2-substitution | Excellent; regiochemistry is predetermined |
| Key Advantages | Mild conditions, high functional group tolerance, good yields | Widely applicable, readily available starting materials | Good for indole-2-carboxylic acids | Simple starting materials |
| Key Disadvantages | Requires access to substituted 2-nitrotoluenes | Harsh conditions, potential for poor regioselectivity | Limited scope | Harsh conditions, limited scope |
Experimental Evidence: A Case Study
A study published in Organic Syntheses provides a detailed experimental protocol for the synthesis of 4-fluoroindole using the Leimgruber-Batcho method. The reaction proceeds in high yield (85-90%) under relatively mild conditions, showcasing the practical utility of this method. In contrast, attempts to synthesize the same compound using the Fischer synthesis with 4-fluorophenylhydrazine and pyruvic acid often result in lower yields and the formation of unwanted side products due to the harsh acidic conditions.
Diagram 2: Synthesis of 4-Fluoroindole
Caption: Leimgruber-Batcho synthesis of 4-fluoroindole.
Conclusion: A Superior Choice for Modern Synthetic Challenges
The Leimgruber-Batcho indole synthesis offers a compelling alternative to classical methods, particularly in the context of complex molecule synthesis where functional group tolerance is paramount. Its mild reaction conditions, broad substrate scope, and excellent regioselectivity make it a highly versatile and reliable tool for the modern organic chemist. While the Fischer, Reissert, and Madelung syntheses remain important in their own right, the Leimgruber-Batcho method often provides a more efficient and elegant solution for the construction of a wide range of indole-containing targets.
A Comparative Guide to Indole Synthesis: Evaluating Alternatives to the Leimgruber-Batcho Method
For researchers, scientists, and professionals in drug development, the synthesis of the indole nucleus remains a cornerstone of medicinal chemistry. The indole scaffold is a privileged structure found in a vast array of pharmacologically active compounds.[1] Among the numerous methods developed for its construction, the Leimgruber-Batcho synthesis is a powerful and widely utilized strategy, particularly within the pharmaceutical industry.[2] However, no single method is universally optimal. The choice of synthetic route depends critically on starting material availability, desired substitution patterns, functional group tolerance, and reaction conditions.
This guide provides an in-depth comparison of the Leimgruber-Batcho indole synthesis with its principal classical and modern alternatives. We will delve into the mechanistic underpinnings of each method, present comparative experimental data, and provide detailed protocols to inform the strategic selection of the most suitable synthesis for a given research objective.
The Benchmark: Leimgruber-Batcho Indole Synthesis
Developed in the mid-20th century, the Leimgruber-Batcho synthesis is a highly efficient, two-step process that constructs the indole ring from readily available ortho-nitrotoluenes.[2][3] Its popularity stems from its high yields, mild conditions, and, crucially, its ability to produce indoles that are unsubstituted at the C2 and C3 positions—a common requirement in pharmaceutical synthesis.[1][4]
Mechanism: The synthesis begins with the formation of an enamine by reacting an o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] The acidity of the benzylic protons of the o-nitrotoluene is enhanced by the electron-withdrawing nitro group, facilitating deprotonation and condensation.[3] The addition of a secondary amine like pyrrolidine can accelerate this step by forming a more reactive reagent.[2] The resulting intermediate, a β-amino-2-nitrostyrene, is an intense red "push-pull" olefin.[2] The second step is a reductive cyclization of this intermediate. A variety of reducing agents are effective, including Raney nickel with hydrazine, palladium-on-carbon (Pd/C) with hydrogen, or tin(II) chloride.[2][4] The reduction of the nitro group to an amine is followed by intramolecular cyclization and elimination of the secondary amine to furnish the aromatic indole ring.[2]
Figure 1: Leimgruber-Batcho Synthesis Workflow.
Advantages:
-
High yields under relatively mild conditions.[2]
-
Directly produces indoles unsubstituted at C2 and C3.[4]
-
A wide variety of nuclear-substituted indoles can be prepared.[4]
-
The two-step process can often be performed in a single pot, improving efficiency.[5]
Limitations:
-
The primary constraint is the availability of appropriately substituted o-nitrotoluene starting materials.[4]
Classical Alternatives to Leimgruber-Batcho
Long before the development of the Leimgruber-Batcho method, several classical syntheses were established. These remain relevant and are often the methods of choice under specific circumstances.
Fischer Indole Synthesis
First reported in 1883, the Fischer synthesis is arguably the most famous and widely used method for indole construction.[1] It involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone.[1][6]
Mechanism: The reaction proceeds through a series of equilibria. The arylhydrazone tautomerizes to an enehydrazine, which then undergoes a[7][7]-sigmatropic rearrangement (akin to a Claisen rearrangement) to form a di-imine intermediate. This intermediate rearomatizes, and subsequent intramolecular cyclization with the elimination of ammonia yields the indole ring.
Figure 3: Bischler-Möhlau Synthesis Workflow.
Comparison to Leimgruber-Batcho:
-
Conditions: Historically, the Bischler-Möhlau synthesis was plagued by very harsh reaction conditions and low yields. [8][9]Modern modifications using microwave irradiation have made it milder and more efficient. [9][10]* Substitution Pattern: This method is specifically designed to produce 2-aryl-indoles, making it less versatile than the Leimgruber-Batcho for accessing other substitution patterns. [11]
Reissert Indole Synthesis
The Reissert synthesis shares a common starting material class with the Leimgruber-Batcho method: ortho-nitrotoluenes. [12]It provides a pathway to indole-2-carboxylic acids.
Mechanism: The synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base (e.g., potassium ethoxide) to form an ethyl o-nitrophenylpyruvate. [12]This intermediate then undergoes reductive cyclization, typically using zinc in acetic acid, to furnish the indole-2-carboxylic acid. [12]The carboxylic acid can be subsequently removed by heating if the parent indole is desired. [12]
Figure 5: Larock Indole Synthesis Workflow.
Comparison to Leimgruber-Batcho:
-
Versatility: The Larock synthesis offers incredible versatility in the substitution pattern of the final indole, as a wide variety of substituted o-haloanilines and alkynes can be used. T[13]his allows for the direct construction of complex, 2,3-disubstituted indoles in a single step. *[14] Functional Group Tolerance: Palladium-catalyzed reactions are often tolerant of a wide range of functional groups, which can simplify synthetic routes by avoiding protection/deprotection steps. *[15] Cost and Reagents: The main drawback is the reliance on a palladium catalyst and often expensive ortho-iodoaniline starting materials, although methods using more economical o-bromo or o-chloroanilines have been developed.
[13]### Quantitative Performance Comparison
The following table summarizes key parameters for the discussed indole synthesis methods to facilitate an objective comparison.
| Synthesis Method | Starting Materials | Key Reagents / Catalyst | Typical Temp. | Typical Time | Typical Yield (%) | Key Advantage |
| Leimgruber-Batcho | o-Nitrotoluene, DMF-DMA | Ra-Ni, H₂NNH₂ or Pd/C, H₂ | Reflux | 2-12 h | 70-95% | High yield, mild conditions, C2/C3-unsubstituted products. |
| Fischer | Arylhydrazine, Ketone/Aldehyde | Acid (ZnCl₂, PPA) | 100-200 °C | 1-6 h | 60-85% | Very broad substrate scope, highly versatile. |
| Bischler-Möhlau | α-Bromo-ketone, Aniline | None (thermal) or MW | Reflux / MW | 1-5 h | <40% (classic), >70% (MW) | Direct synthesis of 2-aryl-indoles. |
| Reissert | o-Nitrotoluene, Diethyl oxalate | KOEt, then Zn/AcOH | Reflux | 4-10 h | 65-80% | Produces indole-2-carboxylic acids as useful intermediates. |
| Larock | o-Iodoaniline, Alkyne | Pd(OAc)₂, Base (K₂CO₃) | 100 °C | 12-24 h | 70-90% | Excellent for 2,3-disubstituted indoles, high functional group tolerance. |
Experimental Protocols
Protocol 1: Leimgruber-Batcho Synthesis of 5-Methoxyindole
This protocol is adapted from a standard procedure for the synthesis of substituted indoles.
[4]Step 1: Enamine Formation
-
To a solution of 4-methoxy-2-nitrotoluene (1.67 g, 10 mmol) in 20 mL of dry N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (2.38 g, 20 mmol) and pyrrolidine (1.42 g, 20 mmol).
-
Heat the reaction mixture at 110 °C for 4 hours, monitoring the reaction by TLC until the starting nitrotoluene is consumed.
-
Cool the mixture to room temperature. The resulting deep red solution containing the enamine intermediate is typically used directly in the next step without purification.
Step 2: Reductive Cyclization
-
Dilute the enamine solution with 50 mL of methanol.
-
Carefully add a slurry of Raney Nickel (approx. 1 g, washed with methanol) to the solution under an inert atmosphere (N₂ or Ar).
-
Heat the mixture to 50 °C and add hydrazine hydrate (2.0 mL, 40 mmol) dropwise over 30 minutes. Vigorous gas evolution will be observed. Caution: Hydrazine is toxic and potentially explosive.
-
After the addition is complete, continue heating at reflux for 2 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the Raney Nickel catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 5-methoxyindole. A typical yield is 80-90%.
Protocol 2: Fischer Indole Synthesis of 2-Phenylindole
This protocol is adapted from a robust procedure for synthesizing 2-phenylindole.
[10]1. Combine phenylhydrazine (10.8 g, 100 mmol) and acetophenone (12.0 g, 100 mmol) in a round-bottom flask. 2. Add polyphosphoric acid (PPA) (50 g) to the mixture. 3. Heat the stirred mixture on a steam bath or in an oil bath at 100-120 °C for 1 hour. 4. Carefully pour the hot reaction mixture onto 200 g of crushed ice. 5. The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water. 6. Recrystallize the crude product from ethanol to yield pure 2-phenylindole as white crystals. A typical yield is 75-85%.
Protocol 3: Larock Indole Synthesis of 2-Butyl-3-phenylindole
This protocol is based on the original Larock methodology.
[13][16]1. To an oven-dried Schlenk flask, add palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), 2-iodoaniline (219 mg, 1.0 mmol), and potassium carbonate (276 mg, 2.0 mmol). 2. Evacuate the flask and backfill with an inert atmosphere (N₂ or Ar). Repeat this cycle three times. 3. Add anhydrous DMF (5 mL) followed by 1-phenyl-1-hexyne (190 mg, 1.2 mmol). 4. Heat the reaction mixture at 100 °C for 18 hours. 5. Cool the mixture to room temperature, dilute with water (20 mL), and extract with diethyl ether (3 x 20 mL). 6. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. 7. Purify the residue by flash column chromatography on silica gel (eluting with a hexane-ethyl acetate gradient) to afford 2-butyl-3-phenylindole. A typical yield is 80-90%.
Strategic Selection of an Indole Synthesis
Choosing the appropriate synthetic route is paramount. The following decision tree provides a logical framework for selecting a method based on the desired product and available starting materials.
Figure 6: Decision workflow for selecting an indole synthesis.
Conclusion
The Leimgruber-Batcho indole synthesis is a cornerstone of modern heterocyclic chemistry, offering a reliable and high-yielding route to indoles that are unsubstituted at the pyrrole ring. However, its efficacy is intrinsically linked to the availability of the requisite o-nitrotoluene precursors. This guide has demonstrated that a rich landscape of alternative methods exists, each with a distinct profile of advantages and limitations.
Classical methods like the Fischer synthesis offer unparalleled versatility in terms of commercially available starting materials, while the Reissert synthesis provides a complementary route from the same starting materials as Leimgruber-Batcho to produce valuable carboxylic acid intermediates. Modern transition-metal-catalyzed approaches, exemplified by the Larock synthesis, provide exceptional control over the synthesis of complex, polysubstituted indoles with high functional group tolerance. The ultimate selection of a synthetic strategy is not a matter of identifying a single "best" method, but rather of conducting a careful, target-oriented analysis of the strengths and weaknesses of each available tool in the synthetic chemist's arsenal.
References
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BenchChem. (2025). A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis. 1
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Wikipedia. (n.d.). Leimgruber–Batcho indole synthesis.
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Bentham Science. (2021). Synthesis of Medicinally Important Indole Derivatives: A Review.
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Gribble, G. (2017). Leimgruber–Batcho Indole Synthesis. ResearchGate.
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BenchChem. (2025). A Comparative Guide to Indole Synthesis: Classic Routes Versus Modern Methods. 10
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BenchChem. (2025). A Comparative Analysis of Indole Alkaloid Synthesis Strategies. 17
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Taber, D. F., & Tirunahari, P. K. (2011). Indole synthesis: a review and proposed classification. PMC - NIH.
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Duke Vertices. (2023). Application of Palladium Chemistry in Organic Synthesis Techniques: the Larock Indole Synthesis, a Literature Review.
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Wikipedia. (n.d.). Larock indole synthesis.
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International Journal of Pharmaceutical & Biological Archive. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances.
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ResearchGate. (2024). Synthesis of Indoles through Larock Annulation: Recent Advances.
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Bentham Science. (n.d.). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.
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Wikipedia. (n.d.). Bischler–Möhlau indole synthesis.
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SynArchive. (n.d.). Leimgruber-Batcho Indole Synthesis.
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Clark, R. D. (1984). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, 22(1).
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ResearchGate. (n.d.). Leimgruber-Batcho Indole Synthesis (mid-20th century).
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ResearchGate. (2023). Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.
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Wikipedia. (n.d.). Reissert indole synthesis.
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National Institutes of Health. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies.
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YouTube. (2024). Leimgruber–Batcho Indole Synthesis.
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chemeurope.com. (n.d.). Bischler-Möhlau indole synthesis.
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SynArchive. (n.d.). Larock Indole Synthesis.
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Wiley Online Library. (n.d.). Bischler-Möhlau Indole Synthesis.
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Organic Chemistry Portal. (n.d.). Synthesis of indoles.
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National Institutes of Health. (n.d.). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
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ResearchGate. (2016). Bischler Indole Synthesis.
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Química Organica.org. (n.d.). Indoles Synthesis.
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Semantic Scholar. (n.d.). Bischler-Möhlau indole synthesis.
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University of California, Irvine. (n.d.). Indoles.
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Thieme. (n.d.). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
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Thieme. (2018). Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization.
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MDPI. (n.d.). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts.
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DergiPark. (n.d.). SYNTHESIS OF INDOLES DERIVATIVES USING METAL FREE CATALYST IN ORGANIC REACTIONS.
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International Journal of Advanced Research. (2024). One-pot tandem Leimgruber-Batcho reaction for the synthesis of substituted indoles.
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ResearchGate. (n.d.). Applications of the Hemetsberger Indole Synthesis.
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RSC Publishing. (2017). Fischer indole synthesis applied to the total synthesis of natural products.
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RSC Publishing. (n.d.). Indoles via Knoevenagel–Hemetsberger reaction sequence.
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Expertsmind.com. (n.d.). Hemetsberger Indole Synthesis.
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A Comparative Guide to Reducing Agents for Nitro Group Cyclization
For Researchers, Scientists, and Drug Development Professionals
The reductive cyclization of nitroarenes is a cornerstone transformation in synthetic organic chemistry, providing a powerful and versatile strategy for the synthesis of N-heterocyles, a scaffold prevalent in pharmaceuticals and functional materials. The choice of reducing agent is critical and can significantly impact the reaction's efficiency, chemoselectivity, and substrate scope. This guide provides an objective comparison of commonly employed reducing agents for nitro group cyclization, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for a given synthetic challenge.
At a Glance: Comparison of Common Reducing Agents
| Reducing Agent System | Key Advantages | Key Disadvantages | Typical Reaction Conditions |
| Catalytic Hydrogenation | High atom economy, clean reaction (water as byproduct), well-established. | Requires specialized high-pressure equipment, potential for over-reduction or dehalogenation, catalyst can be pyrophoric (e.g., Raney Ni). | H₂ gas (1-50 atm), Pd/C, PtO₂, or Raney Ni catalyst, various solvents (EtOH, EtOAc, THF), room temperature to moderate heat. |
| Iron (Fe) | Inexpensive, environmentally benign, good functional group tolerance. | Stoichiometric amounts often required, can lead to metal contamination in the product, sometimes requires harsh acidic conditions. | Fe powder, HCl or AcOH, various solvents (EtOH, H₂O), reflux temperatures. |
| Stannous Chloride (SnCl₂) | Mild reaction conditions, good chemoselectivity for the nitro group.[1][2] | Generates stoichiometric tin waste which can be difficult to remove, potential for debenzylation in some substrates.[3] | SnCl₂·2H₂O, various solvents (EtOH, EtOAc), room temperature to reflux. |
| Sodium Dithionite (Na₂S₂O₄) | "Green" reagent, mild reaction conditions, excellent chemoselectivity, tolerates a wide range of functional groups.[4][5] | Can have solubility issues, decomposition can lead to sulfur byproducts.[6] | Na₂S₂O₄, often in a biphasic solvent system (e.g., H₂O/DCM or H₂O/THF), often with a phase-transfer catalyst, room temperature. |
| Catalytic Transfer Hydrogenation | Avoids the use of high-pressure H₂ gas, generally mild conditions, good functional group tolerance.[7][8] | Hydrogen donor is consumed stoichiometrically, catalyst and hydrogen donor can be expensive. | Pd/C or other transition metal catalyst, hydrogen donor (e.g., formic acid, ammonium formate, cyclohexene), various solvents, moderate heat. |
Quantitative Data Summary
The following tables provide a summary of representative yields for the synthesis of indoles via reductive cyclization of ortho-nitrostyrenes or related precursors using different reducing agents. It is important to note that direct comparison is challenging due to variations in substrates and reaction conditions across different studies.
Table 1: Iron-Catalyzed Reductive Cyclization
| Substrate | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Nitrostyrene | Fe(OAc)₂ (1 mol%), 4,7-(MeO)₂phen (1 mol%), PhSiH₃ | Toluene | 80 | 12 | 95 | [9] |
| Substituted o-Nitrostyrene | Knölker-type iron catalyst, Cs₂CO₃, Benzyl alcohol | Toluene | 100 | 18 | >99 | [10] |
Table 2: Sodium Dithionite Mediated Reductive Cyclization
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| N-(2-nitrophenyl)pyrrole-2-carboxaldehyde | Na₂S₂O₄ | THF/H₂O | RT | 1 | >90 | [5] |
| 2-Nitrobenzenesulfonamides and aldehydes | Na₂S₂O₄ | DMF/H₂O | RT | 2 | up to 95 |
Table 3: Catalytic Transfer Hydrogenation for Indole Synthesis
| Substrate | Catalyst/H-Donor | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Nitrostyrene | Pd/C, HCOOH | Dioxane | 100 | 2 | 85 | |
| Substituted o-Nitrostyrene | RuCl₂(p-cymene)₂, Ligand, 2-propanol | Toluene | 80 | 4 | up to 98 | [11] |
Table 4: Stannous Chloride Mediated Reductive Cyclization
| Substrate | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| o-Nitrobenzyl ketone | SnCl₂·2H₂O | EtOH | Reflux | 3 | 88 | [2] |
| 2-(2-nitrobenzyl)-benzothiazinone | SnCl₂ | EtOH | Reflux | 2 | >90 | [2] |
Reaction Mechanisms and Experimental Workflows
The following diagrams illustrate the proposed mechanisms for the reduction of a nitro group by different reagents and a general experimental workflow for a tandem reductive cyclization.
Figure 1: Simplified mechanistic pathways for nitro group reduction.
Figure 2: General workflow for one-pot reductive cyclization.
Experimental Protocols
General Procedure for Iron-Catalyzed Reductive Cyclization of an o-Nitrostyrene [9]
-
To a dried Schlenk tube under an inert atmosphere, add the o-nitrostyrene substrate (1.0 equiv), iron(II) acetate (0.01 equiv), and 4,7-dimethoxyphenanthroline (0.01 equiv).
-
Add anhydrous toluene via syringe.
-
Add phenylsilane (2.0-3.0 equiv) dropwise to the stirred solution.
-
Heat the reaction mixture to 80 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of NaHCO₃.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Sodium Dithionite Mediated Reductive Cyclization [5]
-
Dissolve the nitroarene substrate (1.0 equiv) in a suitable organic solvent (e.g., THF, DCM) in a round-bottom flask.
-
In a separate flask, prepare a solution of sodium dithionite (3.0-5.0 equiv) in water.
-
Add the aqueous sodium dithionite solution to the solution of the nitroarene. A phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be added if necessary.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, separate the organic layer.
-
Extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by crystallization or column chromatography.
General Procedure for Catalytic Transfer Hydrogenation [11]
-
To a round-bottom flask, add the nitroarene substrate (1.0 equiv), the palladium on carbon catalyst (5-10 mol% Pd), and a suitable solvent (e.g., dioxane, ethanol).
-
Add the hydrogen donor, such as formic acid (5.0 equiv) or ammonium formate (5.0 equiv).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter the catalyst through a pad of Celite.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography.
General Procedure for Stannous Chloride Mediated Reductive Cyclization [2]
-
Dissolve the nitroarene substrate (1.0 equiv) in ethanol in a round-bottom flask.
-
Add a solution of stannous chloride dihydrate (3.0-5.0 equiv) in concentrated hydrochloric acid or ethanol.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃ or NaOH.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Conclusion
The selection of a reducing agent for nitro group cyclization is a multifaceted decision that depends on the specific substrate, desired functional group tolerance, and practical considerations such as cost, safety, and environmental impact. Catalytic hydrogenation and transfer hydrogenation offer atom-economical routes with often high yields, while classic metal-acid systems like iron and stannous chloride remain valuable for their cost-effectiveness and reliability.[3][7] Sodium dithionite has emerged as a particularly attractive "green" alternative, enabling highly chemoselective reductions under mild, often room temperature conditions.[4][5] This guide provides a framework for comparing these methods, and the provided protocols offer a starting point for reaction optimization. Researchers are encouraged to consider the specific attributes of each reagent system to best suit their synthetic objectives.
References
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- 6. Stoichiometric Reduction with Low Valent Sulfur (sulfide/dithionite) - Wordpress [reagents.acsgcipr.org]
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A Comparative Guide for Researchers: Dimethyl vs. Diethyl 2-(2-Nitrophenyl)malonate in Heterocyclic Synthesis
For researchers and professionals in drug development and organic synthesis, the choice between dimethyl 2-(2-nitrophenyl)malonate and diethyl 2-(2-nitrophenyl)malonate as precursors for heterocyclic compounds like quinolines and indoles is a critical decision that can impact reaction efficiency and yield. This guide provides an objective comparison of their performance, supported by theoretical principles and available experimental data, to aid in the selection of the optimal reagent for specific synthetic needs.
Executive Summary
Both dimethyl and diethyl 2-(2-nitrophenyl)malonate are key intermediates in the synthesis of various nitrogen-containing heterocyclic scaffolds. The primary distinction in their reactivity stems from the nature of the ester group—methyl versus ethyl. Theoretical considerations suggest that the dimethyl ester may exhibit higher reactivity due to lower steric hindrance and slightly enhanced electrophilicity of the carbonyl carbons. While direct comparative studies with quantitative data for the same reaction are limited in publicly available literature, existing experimental data for related reactions and theoretical principles can guide the selection process. This guide will delve into these aspects, providing detailed experimental protocols for the synthesis of the malonate precursors and their subsequent conversion into heterocyclic systems.
Theoretical Comparison of Reactivity
The performance of dimethyl and diethyl 2-(2-nitrophenyl)malonate in cyclization reactions is primarily influenced by steric and electronic effects.
Steric Hindrance: The smaller size of the methyl group in dimethyl 2-(2-nitrophenyl)malonate compared to the ethyl group in the diethyl analogue is expected to result in less steric hindrance. This can facilitate the approach of reagents and the formation of the transition states required for cyclization, potentially leading to faster reaction rates.
Electronic Effects: Alkyl groups are weakly electron-donating. The ethyl group has a slightly stronger electron-donating inductive effect than the methyl group. This can marginally decrease the electrophilicity of the carbonyl carbons in the diethyl ester, potentially slowing down nucleophilic attack during cyclization reactions.
Based on these principles, dimethyl 2-(2-nitrophenyl)malonate is predicted to be the more reactive of the two compounds in reactions involving nucleophilic attack and cyclization.
Performance in Synthesis: A Data-Driven Perspective
Synthesis of 2-(2-Nitrophenyl)malonate Precursors
The synthesis of both dimethyl and diethyl 2-(2-nitrophenyl)malonate typically involves the nucleophilic aromatic substitution of a suitable o-nitrohalobenzene with the corresponding malonic ester.
A study on the synthesis of various substituted dimethyl 2-(2-nitrophenyl)malonates reported high yields. For instance, the reaction of 2,4-difluoronitrobenzene with dimethyl malonate in the presence of potassium carbonate in DMF afforded dimethyl 2-(5-fluoro-2-nitrophenyl)malonate in good yield. Similarly, the synthesis of dimethyl 2-(4-chloro-2-nitrophenyl)malonate from 4-chloro-1-fluoro-2-nitrobenzene and dimethyl malonate resulted in a 90% yield.[1]
Table 1: Synthesis Yields of Substituted Dimethyl 2-(2-Nitrophenyl)malonates [1]
| Starting Material | Product | Yield (%) |
| 2,4-difluoronitrobenzene | Dimethyl 2-(5-fluoro-2-nitrophenyl)malonate | Not specified, but described as a general high-yield procedure |
| 2,5-difluoronitrobenzene | Dimethyl 2-(4-fluoro-2-nitrophenyl)malonate | Not specified, but described as a general high-yield procedure |
| 2,6-difluoronitrobenzene | Dimethyl 2-(3-fluoro-2-nitrophenyl)malonate | Not specified, but described as a general high-yield procedure |
| 4-chloro-1-fluoro-2-nitrobenzene | Dimethyl 2-(4-chloro-2-nitrophenyl)malonate | 90 |
Reductive Cyclization to Indole and Quinoline Derivatives
The key application of these malonates is in the synthesis of heterocyclic compounds through reductive cyclization of the nitro group, followed by intramolecular condensation. This is a crucial step in methodologies like the Leimgruber-Batcho indole synthesis.
Unfortunately, the available literature does not provide a direct comparative study of the yields and reaction times for the reductive cyclization of dimethyl 2-(2-nitrophenyl)malonate versus its diethyl counterpart to form the same indole or quinoline derivative. However, the theoretical advantages of the dimethyl ester in terms of reactivity suggest it may lead to faster reactions or require milder conditions.
Experimental Protocols
General Procedure for the Synthesis of Dimethyl 2-(2-Nitrophenyl)malonates[1]
Materials:
-
Substituted 2-fluoronitrobenzene (1 equiv)
-
Dimethyl malonate (1 equiv)
-
Potassium carbonate (3 equiv)
-
Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, combine the substituted 2-fluoronitrobenzene, dimethyl malonate, and potassium carbonate.
-
Add DMF to the mixture (to a concentration of approximately 1.25 M).
-
Heat the resulting suspension to 90 °C and stir for 2 hours.
-
After cooling to room temperature, dilute the mixture with ice-water and diethyl ether.
-
Separate the aqueous layer and extract it three times with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Procedure for Reductive Cyclization to form Oxindoles[2]
This procedure describes the conversion of a 2-nitroarylmalonate diester to a 2-oxindole without isolation of intermediates.
Materials:
-
Dimethyl or Diethyl 2-(2-nitrophenyl)malonate
-
Catalyst (e.g., 5% Pt/C)
-
Solvent (e.g., ethanol, acetic acid)
-
Hydrogen source (e.g., hydrogen gas)
Procedure:
-
Charge an autoclave reactor with the 2-nitroarylmalonate diester, catalyst, and solvent.
-
Seal the vessel and flush with nitrogen, then charge with hydrogen gas to the desired pressure.
-
Stir the reaction mixture under hydrogen pressure at a suitable temperature until hydrogen uptake ceases.
-
Heat the mixture to a higher temperature to facilitate hydrolysis and decarboxylation of the intermediate.
-
After the reaction is complete, cool the mixture and filter to remove the catalyst.
-
The product can be isolated by crystallization or further purification.
Visualizing the Synthetic Pathway
The Leimgruber-Batcho indole synthesis is a classic example of a reaction where these malonate derivatives can be utilized. The general workflow involves the reductive cyclization of a β-amino-α-(2-nitrophenyl)acrylate, which can be conceptually related to the cyclization of the reduced 2-(2-nitrophenyl)malonate.
Caption: General workflow of the Leimgruber-Batcho indole synthesis.
Conclusion
In the synthesis of heterocyclic compounds, both dimethyl and diethyl 2-(2-nitrophenyl)malonate serve as valuable precursors. Based on fundamental principles of organic chemistry, dimethyl 2-(2-nitrophenyl)malonate is anticipated to exhibit higher reactivity due to reduced steric hindrance and slightly greater electrophilicity compared to its diethyl counterpart. This may translate to faster reaction times and/or the ability to use milder reaction conditions.
While direct comparative experimental data is limited, the high yields reported for the synthesis of various substituted dimethyl 2-(2-nitrophenyl)malonates suggest that it is a readily accessible and efficient starting material. For researchers aiming to optimize reaction kinetics and potentially improve yields in sterically demanding cyclizations, dimethyl 2-(2-nitrophenyl)malonate may be the preferred choice. However, the selection of the reagent should always be guided by the specific requirements of the target molecule and the overall synthetic strategy. Further side-by-side experimental studies are warranted to provide definitive quantitative comparisons.
References
Spectroscopic Purity Analysis of Dimethyl 2-(2-Nitrophenyl)malonate: A Comparative Guide
For researchers, scientists, and professionals in drug development, confirming the purity of synthesized compounds is a critical step. This guide provides a comparative analysis of standard spectroscopic methods for verifying the purity of dimethyl 2-(2-nitrophenyl)malonate, complete with experimental data and detailed protocols.
The successful synthesis of a target molecule is only half the battle; ensuring its purity is paramount for reliable downstream applications. In the case of dimethyl 2-(2-nitrophenyl)malonate, a versatile intermediate in organic synthesis, various spectroscopic techniques can be employed to confirm its identity and assess its purity. This guide will focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Comparison of Spectroscopic Methods
Each spectroscopic technique provides unique insights into the molecular structure and purity of a sample. A combination of these methods is often necessary for a comprehensive analysis.
| Spectroscopic Method | Information Provided | Strengths | Limitations |
| ¹H NMR | Provides information about the number, connectivity, and chemical environment of hydrogen atoms. | Excellent for structural elucidation and identifying proton-containing impurities. | Can be complex to interpret for molecules with overlapping signals. |
| ¹³C NMR | Reveals the number and types of carbon atoms in a molecule. | Complements ¹H NMR for a complete structural picture. | Less sensitive than ¹H NMR and requires longer acquisition times. |
| FTIR | Identifies the functional groups present in a molecule. | Fast and sensitive to a wide range of functional groups. | Provides limited information on the overall molecular structure. |
| Mass Spectrometry | Determines the molecular weight and fragmentation pattern of a molecule. | Highly sensitive and provides the molecular formula. | Isomeric compounds may not be distinguishable. |
Expected Spectroscopic Data for Pure Dimethyl 2-(2-Nitrophenyl)malonate
¹H NMR (Proton NMR)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methine proton, and the methyl ester protons.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (C₆H₄) | 7.5 - 8.2 | Multiplet | 4H |
| Methine (CH) | ~5.0 | Singlet | 1H |
| Methyl (OCH₃) | ~3.8 | Singlet | 6H |
¹³C NMR (Carbon NMR)
The ¹³C NMR spectrum will display signals for the carbonyl carbons, the aromatic carbons, the methine carbon, and the methyl carbons.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 165 - 170 |
| Aromatic (C-NO₂) | ~148 |
| Aromatic (C-H) | 124 - 135 |
| Aromatic (C-C) | ~130 |
| Methine (CH) | 55 - 60 |
| Methyl (OCH₃) | ~53 |
FTIR (Fourier-Transform Infrared) Spectroscopy
The FTIR spectrum will exhibit characteristic absorption bands for the nitro and ester functional groups.
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Ester) | 1730 - 1750 (strong) |
| N-O (Nitro, asymmetric) | 1520 - 1560 (strong) |
| N-O (Nitro, symmetric) | 1340 - 1380 (strong) |
| C-O (Ester) | 1000 - 1300 (strong) |
| C-H (Aromatic) | 3000 - 3100 (medium) |
| C-H (Aliphatic) | 2850 - 3000 (medium) |
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₁₁H₁₁NO₆, MW: 253.21 g/mol ).
| Ion | Predicted m/z |
| [M]⁺ | 253.06 |
Potential Impurities and Their Spectroscopic Signatures
The most common synthesis of dimethyl 2-(2-nitrophenyl)malonate proceeds via a nucleophilic aromatic substitution reaction between 1-chloro-2-nitrobenzene and dimethyl malonate. Potential impurities could include unreacted starting materials or byproducts.
| Impurity | Potential Spectroscopic Signature |
| Dimethyl malonate | ¹H NMR: Singlet at ~3.4 ppm (CH₂) and ~3.75 ppm (OCH₃). |
| 1-Chloro-2-nitrobenzene | ¹H NMR: Aromatic signals in the range of 7.4 - 7.9 ppm. |
| Byproducts from side reactions | May introduce additional, unexpected signals in all spectra. |
Experimental Protocols
1. NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or 500 MHz).
-
¹H NMR Acquisition:
-
Acquire a one-pulse proton spectrum.
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
2. FTIR Spectroscopy
-
Sample Preparation:
-
Neat: Place a small drop of the liquid sample between two salt plates (e.g., NaCl or KBr).
-
Solid (KBr pellet): Grind a small amount of the solid sample with dry KBr powder and press into a thin pellet.
-
ATR: Place the sample directly on the ATR crystal.
-
-
Instrumentation: A standard FTIR spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
3. Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
-
Acquisition:
-
Introduce the sample into the ion source.
-
Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Visualization of the Analytical Workflow
The logical flow for the spectroscopic analysis to confirm the purity of dimethyl 2-(2-nitrophenyl)malonate can be visualized as follows:
Caption: Workflow for Spectroscopic Purity Analysis.
Validating the Structure of Synthesized Dimethyl 2-(2-nitrophenyl)malonate: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate structural confirmation of synthesized compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of key analytical techniques for the validation of dimethyl 2-(2-nitrophenyl)malonate, a valuable intermediate in organic synthesis.
This document outlines the expected data from various spectroscopic methods, provides detailed experimental protocols for its synthesis and characterization, and compares the primary synthesis method with alternative approaches.
Structural Validation Data
The structural integrity of synthesized dimethyl 2-(2-nitrophenyl)malonate is best confirmed through a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.
| Technique | Parameter | Expected Value for Dimethyl 2-(2-nitrophenyl)malonate | Reference Data (Dimethyl Malonate) |
| ¹H NMR (500 MHz, CDCl₃) | Chemical Shift (δ) | 8.07 (dd, J = 8.2, 1.4 Hz, 1H), 7.65 (ddd, J = 7.6, 7.6, 1.4 Hz, 1H), 7.56–7.49 (m, 2H), 5.33 (s, 1H), 3.80 (s, 6H)[1] | 3.74 (s, 6H), 3.42 (s, 2H) |
| ¹³C NMR (126 MHz, CDCl₃) | Chemical Shift (δ) | 167.8, 148.9, 133.7, 131.5, 129.5, 128.0, 125.4, 54.2, 53.3[1] | 167.3, 52.6, 41.4 |
| IR Spectroscopy | Key Absorptions (cm⁻¹) | ~1740 (C=O stretch, ester), ~1530 (asymmetric NO₂ stretch), ~1350 (symmetric NO₂ stretch) | ~1740 (C=O stretch) |
| Mass Spectrometry | Molecular Ion (m/z) | Expected [M]+ at 253.06 | 132.04 |
Experimental Protocols
A reliable method for the synthesis and characterization of dimethyl 2-(2-nitrophenyl)malonate is detailed below.
Synthesis of Dimethyl 2-(2-nitrophenyl)malonate
This procedure is adapted from a reported synthesis utilizing a nucleophilic aromatic substitution reaction.[1]
Materials:
-
2-Fluoro-1-nitrobenzene
-
Dimethyl malonate
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a solution of 2-fluoro-1-nitrobenzene (1.0 equivalent) in DMF, add dimethyl malonate (1.0 equivalent) and potassium carbonate (3.0 equivalents).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield dimethyl 2-(2-nitrophenyl)malonate as a yellow oil.[1]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified product in deuterated chloroform (CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.
-
Process the data and compare the chemical shifts and coupling constants with the expected values.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the purified oil as a thin film on a salt plate (e.g., NaCl or KBr) using an FTIR spectrometer.
-
Identify the characteristic absorption bands for the ester carbonyl and nitro functional groups.
Mass Spectrometry (MS):
-
Analyze the purified product using an electron ionization (EI) mass spectrometer.
-
Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern.
Comparison with Alternative Methods
The described synthesis of dimethyl 2-(2-nitrophenyl)malonate via nucleophilic aromatic substitution is a common and effective method. However, other strategies for the formation of C-aryl bonds in malonic esters exist.
| Method | Description | Advantages | Disadvantages |
| Nucleophilic Aromatic Substitution (Primary Method) | Reaction of an activated aryl halide (e.g., 2-fluoronitrobenzene) with a malonate enolate. | Readily available starting materials, generally good yields.[1] | Requires an electron-withdrawing group on the aromatic ring for activation. |
| Copper-Catalyzed Arylation | Cross-coupling reaction between an aryl halide and a malonate ester using a copper catalyst. | Broader substrate scope, can be used with less activated aryl halides. | Requires a catalyst, which can add cost and complexity to the purification. |
| Palladium-Catalyzed Arylation (e.g., Buchwald-Hartwig) | A highly versatile method for C-C bond formation between aryl halides/triflates and enolates. | Very broad substrate scope and high functional group tolerance. | The palladium catalyst and specialized ligands can be expensive. |
Experimental Workflow and Structural Logic
The following diagrams illustrate the workflow for the synthesis and validation of dimethyl 2-(2-nitrophenyl)malonate and the logical relationship of its structural features to the expected spectroscopic data.
References
A Comparative Analysis of Indole Synthesis Routes for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of the indole scaffold is a critical endeavor. This heterocyclic aromatic compound is a cornerstone of numerous natural products and pharmaceuticals. This guide provides an objective comparison of four classical indole synthesis methodologies: the Fischer, Bischler-Möhlau, Reissert, and Madelung syntheses. The analysis focuses on reaction yields, supported by experimental data, to aid in the selection of the most appropriate route for a given synthetic challenge.
Comparative Yield Analysis
The selection of an indole synthesis route is often dictated by the desired substitution pattern, the availability of starting materials, and the tolerance of functional groups. The following tables summarize the typical yields for these classical methods, providing a quantitative basis for comparison.
| Synthesis Route | General Reactants | Typical Yield (%) | Key Features |
| Fischer Indole Synthesis | Phenylhydrazine and a ketone or aldehyde | 5 - 80% | Versatile, widely used, but can have low yields with certain substrates.[1] |
| Bischler-Möhlau Synthesis | α-Halo- or α-hydroxyketone and an arylamine | Historically low, 52 - 75% (microwave-assisted) | Traditionally harsh conditions and low yields[2], but modern variations have improved efficiency. |
| Reissert Synthesis | o-Nitrotoluene and diethyl oxalate | 28 - 66% (for indole-2-carboxylic acid) | A two-step process involving condensation and reductive cyclization. |
| Madelung Synthesis | N-acyl-o-toluidine | 50 - 90% (modified) | Traditionally requires high temperatures, but modern methods allow for milder conditions.[3] |
Detailed Experimental Protocols
Fischer Indole Synthesis of 2-Phenylindole
This protocol describes the synthesis of 2-phenylindole from phenylhydrazine and acetophenone.
Experimental Protocol:
-
Hydrazone Formation: A mixture of phenylhydrazine (10.8 g, 0.1 mol) and acetophenone (12.0 g, 0.1 mol) is heated on a steam bath for 30 minutes. The resulting phenylhydrazone is then crystallized from ethanol.
-
Cyclization: The dried phenylhydrazone (10.5 g, 0.05 mol) is thoroughly mixed with anhydrous zinc chloride (50 g). The mixture is heated in an oil bath to 170 °C with vigorous stirring. The reaction is typically complete within a few minutes after the mixture becomes molten.
-
Work-up and Purification: The reaction mixture is cooled and then treated with dilute hydrochloric acid. The crude 2-phenylindole is collected by filtration, washed with water, and then recrystallized from ethanol to yield the pure product.
Expected Yield: 72-80%
Bischler-Möhlau Indole Synthesis (Microwave-Assisted)
This modified protocol for the Bischler-Möhlau synthesis utilizes microwave irradiation to improve yields and reduce reaction times for the synthesis of 2-arylindoles.
Experimental Protocol:
-
Formation of α-Arylaminoketone: Aniline (2 equivalents) and an α-bromoketone (1 equivalent) are mixed in the absence of a solvent. The mixture is allowed to react at room temperature for several hours or gently warmed to form the corresponding α-arylaminoketone.
-
Microwave-Assisted Cyclization: The crude α-arylaminoketone is mixed with a catalytic amount of an acid (e.g., p-toluenesulfonic acid) and subjected to microwave irradiation (e.g., at 150 °C) for a short period (typically 5-15 minutes).
-
Work-up and Purification: The reaction mixture is cooled, dissolved in a suitable organic solvent (e.g., ethyl acetate), and washed with an aqueous basic solution (e.g., saturated sodium bicarbonate) to remove the acid catalyst. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography.
Expected Yield: 52-75%
Reissert Indole Synthesis of Indole-2-Carboxylic Acid
The Reissert synthesis is a two-step process that provides access to indole-2-carboxylic acids, which can be subsequently decarboxylated to the parent indole.
Experimental Protocol:
-
Condensation: o-Nitrotoluene (13.7 g, 0.1 mol) and diethyl oxalate (14.6 g, 0.1 mol) are added to a solution of sodium ethoxide (from 2.3 g of sodium in 50 mL of absolute ethanol). The mixture is stirred at room temperature for several hours, during which a solid precipitate of ethyl o-nitrophenylpyruvate, sodium salt, is formed. The salt is collected by filtration and washed with ethanol.
-
Reductive Cyclization: The dried salt is suspended in a mixture of acetic acid and water. Iron powder is added portion-wise with stirring, and the mixture is heated on a steam bath for several hours. The reaction mixture is then filtered to remove iron residues.
-
Work-up and Purification: The filtrate is cooled, and the precipitated indole-2-carboxylic acid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Expected Yield: The overall yield for the two steps can vary, with reports of 28% total recovery for indole-2-carboxylic acid.[4] The yield for the reductive cyclization step alone has been reported to be around 66%.
Madelung Indole Synthesis (Modified)
This modified Madelung synthesis employs milder conditions than the traditional high-temperature protocol for the synthesis of substituted indoles. A notable example is the synthesis of the tremorgenic indole alkaloid (-)-penitrem D, which was achieved with an 81% yield in one of the key steps.[3]
Experimental Protocol:
-
Amide Formation: An o-toluidine derivative is acylated with an appropriate acyl chloride or anhydride in the presence of a base (e.g., pyridine or triethylamine) to form the corresponding N-acyl-o-toluidine.
-
Cyclization: The N-acyl-o-toluidine is dissolved in an anhydrous solvent such as tetrahydrofuran (THF). A strong base, such as n-butyllithium or sodium bis(trimethylsilyl)amide, is added at a low temperature (e.g., -78 °C). The reaction mixture is then allowed to warm to room temperature or gently heated to effect cyclization.
-
Work-up and Purification: The reaction is quenched with water or an aqueous ammonium chloride solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude indole is then purified by column chromatography or recrystallization.
Expected Yield: 50-90%
Visualizing the Synthesis Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of each synthesis route.
Caption: Fischer Indole Synthesis Workflow.
Caption: Bischler-Möhlau Synthesis Workflow.
Caption: Reissert Indole Synthesis Workflow.
Caption: Madelung Indole Synthesis Workflow.
References
- 1. Reissert Indole Synthesis (Chapter 49) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 4. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
A Researcher's Guide to Navigating Regioselectivity in the Leimgruber-Batcho Indole Synthesis
For researchers and professionals in drug development and medicinal chemistry, the indole scaffold remains a cornerstone of molecular design. Its prevalence in a vast array of pharmacologically active compounds necessitates robust and predictable synthetic routes. Among the arsenal of methods for indole ring construction, the Leimgruber-Batcho synthesis has carved out a significant niche, particularly within the pharmaceutical industry. This guide offers an in-depth assessment of the regioselectivity of this powerful reaction, providing a comparative analysis with other key indole syntheses, supported by experimental insights, to empower chemists in making informed strategic decisions in their synthetic endeavors.
The Leimgruber-Batcho Synthesis: A Strategic Overview
First disclosed in the 1970s, the Leimgruber-Batcho indole synthesis provides an efficient two-step route to indoles from readily available o-nitrotoluenes.[1] The sequence begins with the formation of an enamine by reacting the o-nitrotoluene with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA).[2] This is followed by a reductive cyclization of the intermediate enamine to furnish the indole ring system.[2] This method is particularly lauded for its high yields, mild reaction conditions, and its ability to produce indoles unsubstituted at the C2 and C3 positions, a feature not always easily achieved with other classical methods.[2]
One of the most frequently cited advantages of the Leimgruber-Batcho synthesis is its ability to provide substituted indoles without the need for cumbersome isomer separation, particularly when dealing with the formation of 4- and 6-substituted isomers.[1] This implies a high degree of regioselectivity, a critical factor in the efficient synthesis of complex target molecules.
Decoding the Regioselectivity: The Decisive Cyclization Step
The regioselectivity of the Leimgruber-Batcho synthesis is determined during the intramolecular cyclization of the o-amino-β-aminostyrene intermediate, which is formed in situ from the reduction of the nitroenamine. The nucleophilic attack of the newly formed aniline nitrogen onto the enamine double bond dictates the final substitution pattern of the indole ring. When the starting o-nitrotoluene is unsymmetrically substituted on the benzene ring, two potential regioisomers can be formed.
The regiochemical outcome is primarily governed by a combination of electronic and steric factors of the substituents on the aromatic ring.
Electronic Effects: The nucleophilicity of the cyclizing aniline nitrogen is modulated by the electronic nature of the substituents on the ring. Electron-donating groups (EDGs) enhance the nucleophilicity of the nitrogen, while electron-withdrawing groups (EWGs) diminish it. However, the more significant influence of these groups is on the electrophilicity of the two possible carbon atoms for cyclization. The cyclization will preferentially occur at the carbon atom that is more electron-deficient.
Steric Effects: The steric bulk of substituents on the aromatic ring can also play a crucial role in directing the cyclization. The intramolecular ring-closing step is sensitive to steric hindrance, and the reaction will favor the pathway that minimizes steric interactions in the transition state.
While a comprehensive set of predictive rules is not explicitly laid out in a single source, analysis of various reported syntheses allows for the deduction of general trends:
-
Electron-Withdrawing Groups (EWGs): When an EWG is present on the aromatic ring, the cyclization tends to occur at the carbon atom para to the EWG. This is because the EWG withdraws electron density from this position, making it more electrophilic and thus more susceptible to nucleophilic attack by the aniline nitrogen.
-
Electron-Donating Groups (EDGs): The directing effect of EDGs is less pronounced and can be influenced by other factors. However, the cyclization generally avoids the position ortho to a bulky EDG due to steric hindrance.
-
Steric Hindrance: In cases where electronic effects are not strongly differentiating, steric hindrance often becomes the dominant factor. The cyclization will favor the less sterically encumbered position. For instance, a substituent at the 3-position of the o-nitrotoluene will generally direct the cyclization away from the C4 position of the resulting indole due to steric clash.
It is important to note that the interplay of these factors can be complex, and the regiochemical outcome may not always be exclusively controlled by a single effect.
Comparative Analysis of Regioselectivity in Indole Syntheses
To fully appreciate the utility of the Leimgruber-Batcho synthesis, it is instructive to compare its regioselectivity with other classical indole syntheses.
| Synthesis Method | General Regioselectivity | Key Controlling Factors | Common Issues |
| Leimgruber-Batcho | Generally high and predictable. | Electronic and steric effects of substituents on the o-nitrotoluene. | Inaccessible multiply substituted o-nitrotoluenes can be a limitation.[1] |
| Fischer | Can be ambiguous with unsymmetrical ketones or meta-substituted arylhydrazines. | Governed by the stability of the intermediate enamine and the subsequent[3][3]-sigmatropic rearrangement.[1] | Often yields mixtures of regioisomers, requiring separation. Reaction conditions can be harsh. |
| Bischler-Möhlau | Often unpredictable and can lead to mixtures of isomers. | Sensitive to reaction conditions and the nature of the aniline and α-haloketone. | Harsh reaction conditions and often poor yields.[4] |
| Gassman | Generally provides good regioselectivity for 3-thioalkylindoles. | The initial N-chlorination and subsequent[3][4]-sigmatropic rearrangement are the key regiochemistry-determining steps. | Limited to the synthesis of 3-thioalkylindoles, which may require a subsequent desulfurization step.[5] |
Experimental Protocol: Assessing the Regioselectivity of a Leimgruber-Batcho Synthesis
The following protocol provides a general framework for conducting a Leimgruber-Batcho synthesis and analyzing the regiochemical outcome.
Part 1: Enamine Formation
-
To a solution of the substituted o-nitrotoluene (1.0 equiv) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 equiv).
-
Heat the reaction mixture at 110-120 °C for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The crude enamine can often be used directly in the next step without further purification.
Part 2: Reductive Cyclization
-
Dilute the crude enamine solution with a suitable solvent such as methanol or ethyl acetate.
-
Add a catalyst, typically 5-10 mol% of Palladium on carbon (Pd/C) or Raney Nickel.
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr apparatus) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude indole product.
Part 3: Analysis of Regioselectivity
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the isolated product(s) using spectroscopic methods:
-
¹H NMR and ¹³C NMR: To determine the structure and substitution pattern of the indole ring. The coupling patterns and chemical shifts of the aromatic protons are particularly informative for distinguishing between regioisomers.
-
NOESY/COSY: To establish through-space and through-bond correlations, respectively, which can definitively confirm the regiochemistry.
-
Mass Spectrometry: To confirm the molecular weight of the product(s).
-
-
Calculate the ratio of the regioisomers based on the isolated yields or by integration of characteristic signals in the ¹H NMR spectrum of the crude product mixture.
Visualizing the Mechanistic Pathways
To better understand the factors governing regioselectivity, it is helpful to visualize the key steps of the Leimgruber-Batcho synthesis.
Caption: Key stages of the Leimgruber-Batcho indole synthesis.
The critical regiochemical decision occurs during the intramolecular cyclization of the o-amino-β-aminostyrene intermediate.
Caption: Competing pathways in the regioselective cyclization step.
Conclusion
The Leimgruber-Batcho indole synthesis stands as a highly valuable tool for the construction of the indole nucleus, offering excellent yields and operational simplicity. Its notable advantage lies in its generally high and predictable regioselectivity, which is primarily dictated by the electronic and steric nature of the substituents on the starting o-nitrotoluene. By understanding these guiding principles, researchers can strategically design their synthetic routes to access specific indole regioisomers with high fidelity, thereby streamlining the synthesis of complex molecular targets in drug discovery and development. This guide serves as a foundational resource to aid in the rational application of this powerful synthetic method.
References
- Clark, R. D.; Repke, D. B. The Leimgruber-Batcho Indole Synthesis. Heterocycles1984, 22 (1), 195-221.
- Bischler, A.; Möhlau, R. Ueber die Entstehung einiger substituirter Indole. Ber. Dtsch. Chem. Ges.1892, 25 (2), 2860–2873.
- Gassman, P. G.; van Bergen, T. J. A general method for the synthesis of indoles. J. Am. Chem. Soc.1974, 96 (17), 5495–5508.
- Leimgruber, W.; Batcho, A. D. Process for the production of indoles. U.S.
- Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Ber. Dtsch. Chem. Ges.1883, 16 (2), 2241–2245.
- Taber, D. F.; Neubert, P.; Rheingold, A. L. The Fischer Indole Synthesis. J. Am. Chem. Soc.1987, 109 (20), 6128–6134.
- Gassman, P. G.; van Bergen, T. J.; Gilbert, D. P.; Cue, Jr., B. W. General method for the synthesis of indoles. J. Am. Chem. Soc.1974, 96 (17), 5495-5508.
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- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]
Navigating the Hurdles of Indole Synthesis: A Comparative Guide to the Fischer Method and Its Alternatives
The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since 1883, remains a widely utilized method for the construction of the indole nucleus, a privileged scaffold in pharmaceuticals, agrochemicals, and natural products. However, despite its historical significance and broad applicability, the Fischer synthesis exhibits notable limitations with certain substrates, often leading to low yields, undesired side products, or complete reaction failure. This guide provides a comprehensive comparison of the Fischer indole synthesis with modern alternatives, offering researchers, scientists, and drug development professionals a practical framework for selecting the optimal synthetic strategy, supported by experimental data and detailed protocols.
The Fischer Indole Synthesis: Enduring Utility and Inherent Limitations
The Fischer indole synthesis involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (an aldehyde or ketone).[1] While robust, its success is highly dependent on the electronic and steric nature of the substrates.
Key Limitations:
-
Electron-Withdrawing Groups (EWGs) on the Arylhydrazine: The presence of EWGs on the phenylhydrazine ring significantly deactivates the aromatic ring towards the key electrophilic cyclization step, often resulting in poor yields. For instance, the reaction of p-nitrophenylhydrazine with isopropyl methyl ketone in acetic acid gives a mere 10% yield of the corresponding indolenine.[2] Increasing the acidity with a mixture of acetic and hydrochloric acid only marginally improves the yield to 30%.[2]
-
Electron-Donating Groups (EDGs) on the Carbonyl Substrate: Conversely, strong EDGs on the ketone or aldehyde can over-stabilize cationic intermediates, promoting a competing heterolytic N-N bond cleavage pathway that precludes the desired[3][3]-sigmatropic rearrangement necessary for indolization.[4] This is a primary reason for the failure of the Fischer synthesis in the preparation of 3-aminoindoles from α-amino ketones.[4]
-
Unsymmetrical Ketones and Regioselectivity: The use of unsymmetrical ketones can lead to the formation of two regioisomeric indole products. The ratio of these isomers is highly sensitive to the acid catalyst and reaction conditions.[5] For example, the reaction of methyl ethyl ketone with phenylhydrazine can yield both 2,3-dimethylindole and 2-ethylindole, with the product ratio varying significantly depending on the acidity of the medium.[6]
-
Synthesis of the Parent Indole: The Fischer indole synthesis fails with acetaldehyde, making the direct synthesis of the parent, unsubstituted indole problematic under standard conditions.[7] An alternative approach involves using pyruvic acid to form 2-indolecarboxylic acid, which is subsequently decarboxylated.[7]
-
Harsh Reaction Conditions: The reaction often requires strong acids (e.g., polyphosphoric acid, zinc chloride) and elevated temperatures, which can be incompatible with sensitive functional groups.[1][8]
Comparative Analysis: Fischer Synthesis vs. Modern Alternatives
To overcome the limitations of the Fischer indole synthesis, a variety of alternative methods have been developed. The following sections provide a comparative overview of these methods for specific challenging substrates.
Substrates with Electron-Withdrawing Groups
For substrates bearing EWGs, where the Fischer synthesis struggles, alternative methods that do not rely on the electrophilic cyclization onto a deactivated ring are often superior. The Leimgruber-Batcho indole synthesis is a prime example.
Table 1: Comparison of Fischer and Leimgruber-Batcho Syntheses for Nitro-Substituted Indoles
| Synthesis Method | Phenylhydrazine Substrate | Carbonyl/Toluene Substrate | Product | Catalyst/Reagents | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Fischer Indole Synthesis | p-Nitrophenylhydrazine | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic acid | Reflux | 1.5 h | 10 | [2] |
| Fischer Indole Synthesis | p-Nitrophenylhydrazine | Isopropyl methyl ketone | 2,3,3-Trimethyl-5-nitroindolenine | Acetic acid/HCl | Reflux | 4 h | 30 | [2] |
| Leimgruber-Batcho | N/A | o-Nitrotoluene | Indole | 1. DMFDMA, Pyrrolidine; 2. Raney Ni, H₂ | Reflux then RT | Not specified | High | [9] |
The Leimgruber-Batcho synthesis, which proceeds via the reductive cyclization of an enamine formed from an o-nitrotoluene, is particularly advantageous for substrates with EWGs as the nitro group is a prerequisite for the reaction and is subsequently reduced.[9] This method generally provides high yields under mild conditions.[9]
Synthesis of 3-Aminoindoles
The direct synthesis of 3-aminoindoles via the Fischer route is notoriously difficult.[4] Modern catalytic methods provide a more viable pathway.
Table 2: Comparison of Synthetic Routes to 3-Aminoindoles
| Synthesis Method | Starting Materials | Key Reagents/Catalyst | Product | Yield (%) | Reference |
| Fischer Indole Synthesis | α-Amino ketone hydrazone | Acid catalyst | 3-Aminoindole | Fails or very low yield | [4] |
| Copper-Catalyzed TCC | 2-Aminobenzaldehyde, secondary amine, alkyne | CuCl | 3-Aminoindoline | Good to excellent | [10] |
| Two-Step (Post-functionalization) | Indole, Nitrostyrene | 1. Phosphorous acid; 2. Hydrazine hydrate | 3-Aminoindole | Good to excellent | [11] |
A recently developed copper-catalyzed three-component coupling (TCC) reaction of 2-aminobenzaldehydes, secondary amines, and terminal acetylenes provides an efficient route to 3-aminoindolines, which can be readily isomerized to 3-aminoindoles.[10] Another novel, low-cost method involves a two-step sequence starting from readily available indoles and nitrostyrene, yielding unprotected 3-aminoindoles in good to excellent yields.[11]
Synthesis of 2-Arylindoles: A Head-to-Head Comparison
For the synthesis of 2-arylindoles, where the Fischer synthesis is often successful, a comparison with other methods like the Bischler-Möhlau and Larock syntheses highlights the trade-offs in reaction conditions and efficiency.
Table 3: Comparative Synthesis of 2-Phenylindole
| Synthesis Protocol | Starting Materials | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Reference |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | Zinc chloride (ZnCl₂) | 170-180°C, 15-20 min | 72-86 | [12] |
| Bischler-Möhlau Synthesis | α-Bromoacetophenone, Aniline | Anilinium bromide | Microwave irradiation, 600W, 1 min | 52-75 | [12] |
| Larock Indole Annulation | 2-Iodoaniline, Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Room temperature, 12h | 69-78 | [12] |
While the Fischer synthesis can provide high yields of 2-phenylindole, it requires high temperatures.[12] The Bischler-Möhlau synthesis, particularly with microwave assistance, offers a rapid alternative, though historically it has been plagued by low yields and harsh conditions.[12][13] The Larock synthesis, a palladium-catalyzed method, provides good yields at room temperature, showcasing the advantages of modern transition-metal catalysis.[12]
Experimental Protocols
Protocol 1: Fischer Indole Synthesis of 2-Phenylindole using Polyphosphoric Acid (PPA)
Materials:
-
Phenylhydrazine
-
Acetophenone
-
Polyphosphoric acid (PPA)
Procedure:
-
Gently heat a mixture of phenylhydrazine (1.0 eq) and acetophenone (1.0 eq) in a round-bottom flask in a water bath at 60°C for 30 minutes to form the phenylhydrazone. The mixture may solidify upon cooling.
-
In a separate, larger flask equipped with a mechanical stirrer, heat PPA (approximately 10 times the weight of phenylhydrazine) to 80-90°C.
-
Carefully add the pre-formed phenylhydrazone in portions to the hot PPA, maintaining the temperature below 100°C.
-
After the addition is complete, stir the mixture at 100°C for 10-15 minutes.
-
Cool the reaction mixture to about 70°C and pour it onto crushed ice.
-
Neutralize the solution with 10% sodium hydroxide solution until alkaline.
-
Collect the precipitated 2-phenylindole by vacuum filtration, wash with water, and recrystallize from ethanol.[6]
Protocol 2: Leimgruber-Batcho Indole Synthesis (General Procedure)
Step 1: Enamine Formation
-
Heat a mixture of the o-nitrotoluene, N,N-dimethylformamide dimethyl acetal (DMFDMA), and pyrrolidine in an inert atmosphere.[9]
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure to obtain the crude enamine, which can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent (e.g., methanol/tetrahydrofuran).
-
Add a reducing agent such as Raney Nickel and hydrazine hydrate.[9]
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate.
-
Purify the crude indole by column chromatography.
Visualizing Reaction Pathways and Workflows
Caption: The reaction pathway of the Fischer indole synthesis.
Caption: A logical workflow for troubleshooting Fischer indole synthesis.
Conclusion
The Fischer indole synthesis, while a powerful and historic reaction, is not without its limitations. For substrates with challenging electronic or steric properties, modern synthetic methods often provide superior yields and milder reaction conditions. By understanding the specific limitations of the Fischer synthesis and being aware of the available alternatives, researchers can make more informed decisions in their synthetic planning, ultimately leading to more efficient and successful indole synthesis campaigns. This comparative guide serves as a valuable resource for navigating the complexities of indole synthesis and selecting the most appropriate method for a given target molecule.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fischer indole synthesis on unsymmetrical ketones. The effect of the acid catalyst - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 10. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. Mechanistic Considerations in the Synthesis of 2-Aryl-Indole Analogues under Bischler-Mohlau Conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bartoli Indole Synthesis for 7-Substituted Indoles
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 7-substituted indoles is a critical endeavor in medicinal chemistry and drug discovery, as this structural motif is a key component in a vast array of biologically active compounds. The Bartoli indole synthesis has emerged as a powerful tool for accessing these valuable molecules. This guide provides an objective comparison of the Bartoli indole synthesis with other prominent methods for preparing 7-substituted indoles, supported by experimental data and detailed protocols to aid in the selection of the optimal synthetic strategy.
Comparison of Synthetic Methods for 7-Substituted Indoles
The choice of synthetic route to a 7-substituted indole is often dictated by factors such as the desired substitution pattern, substrate availability, and reaction scalability. Below is a comparative overview of the Bartoli indole synthesis and its common alternatives: the Leimgruber-Batcho, Fischer, and Larock syntheses.
| Synthesis Method | Starting Materials | Key Reagents/Catalysts | General Yields for 7-Substituted Indoles | Advantages | Limitations |
| Bartoli Indole Synthesis | ortho-Substituted Nitroarenes, Vinyl Grignard Reagents | 3 equivalents of Vinyl Grignard Reagent | Moderate to Good (40-80%)[1] | Direct and flexible route to 7-substituted indoles[2]; Tolerates a variety of functional groups. | Requires a substituent ortho to the nitro group[2]; Use of stoichiometric and highly reactive Grignard reagents. |
| Leimgruber-Batcho Indole Synthesis | ortho-Nitrotoluenes | N,N-Dimethylformamide dimethyl acetal (DMF-DMA), Reducing Agent (e.g., Raney Ni, H₂) | Varies; can be high but may be low for certain substituents (e.g., 7-methylindole)[3] | High-yielding for many substituted indoles; Mild reaction conditions.[4][5] | Multi-step process[5]; Accessibility of substituted o-nitrotoluenes can be a limitation.[4] |
| Fischer Indole Synthesis | Phenylhydrazines, Aldehydes/Ketones | Acid Catalyst (Brønsted or Lewis) | Generally satisfactory, but can be low with ortho-substituted hydrazines.[6] | One of the oldest and most versatile indole syntheses.[7] | Often requires harsh acidic conditions and high temperatures[8]; Can produce mixtures of regioisomers with unsymmetrical ketones. |
| Larock Indole Synthesis | ortho-Haloanilines, Alkynes | Palladium Catalyst | Good to excellent for 2,3-disubstituted indoles.[9] | High functional group tolerance; Can be highly regioselective. | Primarily for 2,3-disubstituted indoles; Palladium catalyst can be expensive. |
Experimental Data for the Synthesis of 7-Substituted Indoles
The following table summarizes reported yields for the synthesis of specific 7-substituted indoles using the Bartoli indole synthesis and its alternatives. This data provides a quantitative basis for comparison.
| 7-Substituent | Synthesis Method | Specific Starting Materials | Reported Yield |
| 7-Chloro | Bartoli | 1-Chloro-2-nitrobenzene, Isopropenylmagnesium bromide | 53% (for 7-chloro-3-methylindole)[10] |
| 7-Bromo | Bartoli | o-Bromonitrobenzene, Vinylmagnesium bromide | 54%[1] |
| 7-Methyl | Leimgruber-Batcho (One-pot) | 2,6-Dinitrotoluene | Relatively low yield[3] |
| 7-Hydroxy | Fischer | ortho-Substituted phenylhydrazone | Satisfactory yield |
| 7-Methoxy | Modified Batcho-Leimgruber | Methyl 2-methyl-3-methoxybenzoate | ~45-55% (overall)[11] |
| 7-Methoxy | Fischer | 3-Methoxyphenylhydrazine, Methyl 2-oxobutanoate | ~60-70% (overall)[11] |
Reaction Mechanisms and Experimental Workflows
Visualizing the reaction pathways and experimental setups is crucial for understanding and implementing these synthetic methods.
Bartoli Indole Synthesis
The mechanism of the Bartoli indole synthesis involves the addition of a vinyl Grignard reagent to an ortho-substituted nitroarene, followed by a[12][12]-sigmatropic rearrangement and subsequent cyclization.[2]
Caption: Mechanism of the Bartoli Indole Synthesis.
An important variation is the Dobbs modification, which utilizes an ortho-bromo substituent as a directing group that can be subsequently removed, expanding the scope to the synthesis of indoles that are unsubstituted at the 7-position.
Caption: Dobbs Modification Workflow.
Leimgruber-Batcho Indole Synthesis
This two-step method involves the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization to form the indole ring.[5]
Caption: Leimgruber-Batcho Experimental Workflow.
Detailed Experimental Protocols
Bartoli Synthesis of 7-Bromoindole
Materials:
-
o-Bromonitrobenzene
-
Vinylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of o-bromonitrobenzene (1.0 eq) in anhydrous THF is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to -40 °C in a dry ice/acetone bath.
-
Vinylmagnesium bromide (3.0 eq) is added dropwise to the stirred solution over 20 minutes, maintaining the temperature below -35 °C.
-
The reaction mixture is stirred at -40 °C for an additional 1 hour.
-
The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at -40 °C.
-
The mixture is allowed to warm to room temperature and then extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 7-bromoindole.
Leimgruber-Batcho Synthesis of 7-Methoxyindole
Step 1: Enamine Formation
-
A solution of 2-methyl-6-nitroanisole (1.0 eq) in anhydrous dimethylformamide (DMF) is prepared in a round-bottom flask.
-
N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) and pyrrolidine (1.2 eq) are added to the solution.
-
The mixture is heated at reflux for 3 hours under a nitrogen atmosphere.
-
The solvent is removed under reduced pressure to yield the crude enamine intermediate, which can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
The crude enamine is dissolved in methanol.
-
Raney nickel (a catalytic amount) is carefully added to the solution.
-
The mixture is stirred under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature until the starting material is consumed (monitored by TLC).
-
The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to give 7-methoxyindole.
Fischer Synthesis of 7-Methylindole
Materials:
-
o-Tolylhydrazine hydrochloride
-
Pyruvic acid
-
Polyphosphoric acid (PPA)
-
Glacial acetic acid
Procedure:
-
A mixture of o-tolylhydrazine hydrochloride (1.0 eq) and pyruvic acid (1.1 eq) in glacial acetic acid is stirred at room temperature for 1 hour to form the corresponding phenylhydrazone.
-
The acetic acid is removed under reduced pressure.
-
Polyphosphoric acid is added to the crude phenylhydrazone, and the mixture is heated at 100-120 °C for 30-60 minutes.
-
The reaction mixture is cooled and then carefully poured onto crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and then dissolved in a suitable organic solvent (e.g., ethyl acetate).
-
The organic solution is washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield 7-methylindole-2-carboxylic acid.
-
Decarboxylation is achieved by heating the carboxylic acid at its melting point or in a high-boiling solvent like quinoline with a copper catalyst to afford 7-methylindole.
Larock Synthesis of a 2,3,7-Trisubstituted Indole
While the Larock synthesis is not the primary method for simple 7-monosubstituted indoles, it is highly effective for more complex, substituted indoles.
Materials:
-
2-Iodo-6-chloroaniline
-
1-Phenyl-1-propyne
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk tube are added 2-iodo-6-chloroaniline (1.0 eq), 1-phenyl-1-propyne (1.2 eq), Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and K₂CO₃ (2.0 eq).
-
The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Anhydrous DMF is added via syringe, and the mixture is heated at 100 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the 7-chloro-2-methyl-3-phenylindole.
Conclusion
The Bartoli indole synthesis offers a direct and efficient pathway to 7-substituted indoles, a class of compounds often challenging to access through classical methods. Its operational simplicity and tolerance for various functional groups make it a valuable tool for synthetic chemists. However, the choice of the optimal synthetic route will always depend on the specific target molecule, the availability of starting materials, and the desired scale of the reaction. The Leimgruber-Batcho synthesis provides a high-yielding alternative, particularly when the required o-nitrotoluene is readily accessible. The Fischer indole synthesis, while classic and versatile, can be limited by harsh conditions and potential regioselectivity issues for 7-substituted targets. The Larock synthesis excels in the preparation of more complex, polysubstituted indoles. By carefully considering the comparative data and detailed protocols presented in this guide, researchers can make informed decisions to streamline the synthesis of their target 7-substituted indoles.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 3. journalijar.com [journalijar.com]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 7. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Fischer Indole Synthesis [organic-chemistry.org]
- 9. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of Indole-2-Carboxylic Acids: The Reissert Method Versus Key Alternatives
For researchers, scientists, and professionals in drug development, the indole nucleus represents a privileged scaffold due to its prevalence in a vast array of biologically active compounds. The synthesis of specifically substituted indoles, such as indole-2-carboxylic acids, is a critical step in the development of new therapeutic agents. This guide provides an objective comparison of the classical Reissert indole synthesis against other notable methods for preparing indole-2-carboxylic acids, namely the Fischer, Bischler-Möhlau, and Japp-Klingemann syntheses. The performance of these methods is evaluated based on yield, substrate scope, and reaction conditions, supported by experimental data.
The Reissert Indole Synthesis: A Classic Approach
The Reissert indole synthesis is a well-established method for the preparation of indole-2-carboxylic acids and their derivatives.[1][2] The reaction proceeds in two main steps: the condensation of an o-nitrotoluene with diethyl oxalate in the presence of a strong base, followed by a reductive cyclization of the resulting ethyl o-nitrophenylpyruvate.[1][2]
Mechanism of the Reissert Indole Synthesis
References
A Mechanistic Showdown: A Comparative Guide to Classical Indole Syntheses
The indole scaffold is a cornerstone in the architecture of countless natural products, pharmaceuticals, and functional materials. Its synthesis has been a subject of intense investigation for over a century, leading to a rich collection of named reactions that have become fundamental tools for organic chemists. This guide provides a mechanistic and quantitative comparison of several prominent classical indole syntheses, offering researchers, scientists, and drug development professionals a comprehensive overview to inform their synthetic strategies.
At a Glance: Quantitative Comparison of Classical Indole Syntheses
To facilitate a direct comparison, the following table summarizes key quantitative data for various classical indole syntheses. It is important to note that reaction conditions and yields are highly substrate-dependent, and the examples provided are for specific, literature-reported transformations.
| Synthesis Method | Starting Materials | Product | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Fischer Indole Synthesis | Phenylhydrazine, Acetophenone | 2-Phenylindole | Glacial Acetic Acid | None | Heating | Not Specified | 97.79%[1] |
| Bischler-Möhlau Synthesis | N-Phenacylaniline, Anilinium Bromide | 2-Arylindoles | None (Solid-State) | None | Microwave (540W) | 0.02 | 50-75%[2] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl Oxalate | Indole-2-carboxylic acid | Sodium Ethoxide, Zinc/Acetic Acid | Ethanol, Acetic Acid | Not Specified | Not Specified | 55% (2 steps for a derivative)[3] |
| Madelung Indole Synthesis | N-Acetyl-o-toluidine | 2-Methylindole | Sodium Amide | Ether | 240-260 | 0.5 | 80-83%[4] |
| Nenitzescu Indole Synthesis | p-Benzoquinone, Ethyl β-aminocrotonate | Ethyl 5-hydroxy-2-methylindole-3-carboxylate | None | Acetone | Reflux | Not Specified | 46%[5] |
| Leimgruber-Batcho Synthesis | o-Nitrotoluene, DMFDMA, Pyrrolidine | Indole | Raney Nickel, Hydrazine | Not Specified | Not Specified | High Yields[6] |
Delving into the Mechanisms: A Visual Guide
The following diagrams, generated using Graphviz, illustrate the logical flow and key transformations within each classical indole synthesis.
Fischer Indole Synthesis
This acid-catalyzed reaction proceeds through the formation of a phenylhydrazone, which then undergoes a characteristic[7][7]-sigmatropic rearrangement.
Bischler-Möhlau Indole Synthesis
This method involves the reaction of an α-halo-ketone with an excess of a primary or secondary arylamine.
Reissert Indole Synthesis
This synthesis begins with the condensation of an o-nitrotoluene with diethyl oxalate, followed by a reductive cyclization.
Madelung Indole Synthesis
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base.
Nenitzescu Indole Synthesis
This synthesis produces 5-hydroxyindole derivatives from the reaction of a benzoquinone with a β-enamino ester.
Leimgruber-Batcho Indole Synthesis
A two-step process that begins with the formation of an enamine from an o-nitrotoluene, followed by reductive cyclization.
Experimental Protocols
Detailed methodologies for the key syntheses cited in the comparison table are provided below.
Fischer Indole Synthesis of 2-Phenylindole
-
Step 1: Formation of Acetophenone Phenylhydrazone. A mixture of acetophenone and phenylhydrazine is heated.[1] The resulting phenylhydrazone can be isolated or used directly in the next step.
-
Step 2: Cyclization. The acetophenone phenylhydrazone is heated in the presence of an acid catalyst, such as glacial acetic acid, to induce cyclization and subsequent aromatization to yield 2-phenylindole.[1]
Bischler-Möhlau Synthesis of 2-Arylindoles (Microwave-Assisted)
-
Step 1: Formation of N-Phenacylaniline. Aniline and a phenacyl bromide are reacted in the solid state in the presence of sodium bicarbonate.[2]
-
Step 2: Cyclization. A mixture of the N-phenacylaniline and anilinium bromide is subjected to microwave irradiation (540 W) for a short duration (e.g., 1 minute) to afford the 2-arylindole.[2]
Reissert Indole Synthesis of Indole-2-carboxylic Acid
-
Step 1: Condensation. o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base like potassium ethoxide in ethanol to yield ethyl o-nitrophenylpyruvate.[8]
-
Step 2: Reductive Cyclization. The resulting ethyl o-nitrophenylpyruvate is subjected to reductive cyclization using zinc dust in acetic acid.[8] This reduces the nitro group to an amine, which spontaneously cyclizes to form indole-2-carboxylic acid.
Madelung Indole Synthesis of 2-Methylindole
-
Procedure: A mixture of N-acetyl-o-toluidine and finely divided sodium amide is heated in a flask under a nitrogen atmosphere. The temperature is raised to 240-260°C and maintained for a short period. After cooling, the reaction mixture is worked up by adding ethanol and water, followed by extraction with ether. The product is then purified by distillation.[4]
Nenitzescu Indole Synthesis of Ethyl 5-hydroxy-2-methylindole-3-carboxylate
-
Procedure: p-Benzoquinone is reacted with ethyl β-aminocrotonate in a suitable solvent, such as acetone, under reflux conditions.[5] The product, ethyl 5-hydroxy-2-methylindole-3-carboxylate, is then isolated and purified.
Leimgruber-Batcho Indole Synthesis of Indole
-
Step 1: Enamine Formation. o-Nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine to form the corresponding enamine.[6]
-
Step 2: Reductive Cyclization. The intermediate enamine is then subjected to reductive cyclization using a reducing agent such as Raney nickel and hydrazine to afford the indole product.[6]
References
- 1. scribd.com [scribd.com]
- 2. sciforum.net [sciforum.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. revistadechimie.ro [revistadechimie.ro]
- 6. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 7. Preparation of 2-phenylindole | PDF [slideshare.net]
- 8. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
A Researcher's Guide to the Proper Disposal of Dimethyl 2-(2-nitrophenyl)malonate
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we handle, including their safe and compliant disposal. Dimethyl 2-(2-nitrophenyl)malonate, a nitroaromatic compound, requires meticulous handling not only during experimentation but also in its disposal phase. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in safety, regulatory compliance, and scientific principles.
The presence of the nitroaromatic group is a key determinant of this compound's hazard profile, influencing its reactivity and toxicity. Nitroaromatic compounds are often toxic, environmentally persistent, and can have energetic properties.[1][2] Therefore, ad-hoc disposal methods, such as drain disposal, are strictly prohibited as they can lead to significant environmental contamination and harm to aquatic life.[3][4]
Part 1: Hazard Identification and Risk Assessment
Before handling waste, a thorough understanding of the hazards is paramount. The primary risk factors for Dimethyl 2-(2-nitrophenyl)malonate are categorized based on its Safety Data Sheet (SDS). While the specific compound's SDS was not directly found, hazards can be inferred from similar nitrophenyl and malonate compounds. For instance, related compounds are often classified as harmful if swallowed, and cause skin, eye, and respiratory irritation.[5][6]
Table 1: Hazard Profile Summary
| Hazard Category | Classification & Precautionary Statements (Anticipated) | Scientific Rationale & Causality |
| Acute Toxicity | H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product.[3][5] | The nitro group can interfere with metabolic processes, making the compound toxic upon ingestion. |
| Skin & Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. P280: Wear protective gloves/eye protection/face protection.[3][5][7] | Aromatic compounds, particularly those with electron-withdrawing groups like NO₂, can interact with proteins and lipids in tissues, leading to irritation. |
| Respiratory Irritation | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][5] | Inhalation of fine particles or vapors can irritate the mucosal linings of the respiratory tract. |
| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects (assumed for nitrophenyl compounds). P273: Avoid release to the environment.[3] | Nitroaromatic compounds are known pollutants that are persistent and toxic to aquatic ecosystems.[4] |
Note: This table is a synthesis based on common hazards for similar chemical structures. Always refer to the specific SDS provided by your supplier.
Part 2: Step-by-Step Disposal Protocol
The required method for disposing of Dimethyl 2-(2-nitrophenyl)malonate is through a licensed hazardous waste management service. The following protocol ensures that waste is collected, stored, and documented in a safe and compliant manner pending professional disposal.
Step 1: Segregation of Waste
Why it's critical: Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process. Segregating at the point of generation is the most effective control measure.
-
Action: Designate a specific, labeled waste container solely for Dimethyl 2-(2-nitrophenyl)malonate and any materials grossly contaminated with it (e.g., pipette tips, weighing paper, gloves).
-
Do Not Mix: Never mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, which could potentially react with the nitro group or the malonate ester.[1][8]
Step 2: Proper Containerization
Why it's critical: The integrity of the waste container prevents leaks, spills, and exposure to personnel. The U.S. Environmental Protection Agency (EPA) mandates that hazardous waste containers must be kept closed except when adding or removing waste.[9]
-
Action: Use a chemically compatible container, typically a high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting screw cap.[9]
-
Liquid Waste: If disposing of solutions, ensure the container is designed for liquids and will not leak.
-
Solid Waste: For solid waste, ensure the container can be sealed to prevent the release of dust or fumes.
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 3: Accurate and Compliant Labeling
Why it's critical: Proper labeling communicates hazards to everyone in the laboratory and is a strict regulatory requirement for waste handlers.
-
Action: Affix a "Hazardous Waste" label to the container immediately.
-
Required Information:
-
The full chemical name: "Dimethyl 2-(2-nitrophenyl)malonate" (avoid abbreviations).
-
The words "Hazardous Waste".
-
A clear description of the contents (e.g., "Solid waste" or "Solution in Methanol").
-
The date accumulation started.
-
The name of the principal investigator or lab group responsible.[9]
-
Step 4: Safe Accumulation and Storage
Why it's critical: Safe storage minimizes the risk of spills, reactions, and unauthorized access while waste awaits collection.
-
Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Storage Conditions: The SAA should be in a cool, dry, well-ventilated area, away from heat sources or direct sunlight.[10] It must be under the control of the laboratory personnel generating the waste.
-
Secondary Containment: Place the waste container in a secondary containment bin or tray that can hold at least 110% of the volume of the largest container to contain potential leaks.
Step 5: Arranging for Professional Disposal
Why it's critical: Final disposal must be handled by professionals equipped to manage and neutralize hazardous chemicals in accordance with federal and state regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[9][11]
-
Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[12]
-
Documentation: Complete any required waste manifest or pickup request forms accurately. This documentation creates a "cradle-to-grave" record of the waste, which is a legal requirement.[11][13]
-
Never: Do not pour this chemical down the drain or place it in the regular trash.[3][5]
Part 3: Emergency Procedures for Spills
In the event of a spill, a swift and correct response is crucial to mitigate exposure and contamination.
-
Evacuate & Ventilate: Alert others in the immediate area and evacuate non-essential personnel. Ensure the area is well-ventilated.[3]
-
Don PPE: At a minimum, wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles with side shields.[3][5]
-
Contain the Spill: For a small spill, cover it with an inert absorbent material like vermiculite, sand, or a commercial chemical absorbent.[10]
-
Collect Material: Carefully sweep or scoop the absorbed material into your designated hazardous waste container. Avoid creating dust.[3]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.[3]
-
Report: Report the incident to your laboratory supervisor and EHS department.
Workflow Visualization
The following diagram outlines the logical flow for the proper disposal of Dimethyl 2-(2-nitrophenyl)malonate waste.
Caption: Workflow for compliant hazardous waste disposal.
References
- 1. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]
- 2. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Nsc13695 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. fishersci.com [fishersci.com]
- 9. pfw.edu [pfw.edu]
- 10. agilent.com [agilent.com]
- 11. epa.gov [epa.gov]
- 12. Chapter 10 - Hazardous Chemical Waste Disposal | Environment, Health and Safety [ehs.cornell.edu]
- 13. epa.gov [epa.gov]
Personal protective equipment for handling Dimethyl 2-(2-nitrophenyl)malonate
Essential Safety and Handling Guide for Dimethyl 2-(2-nitrophenyl)malonate
This guide provides immediate and essential safety protocols for laboratory personnel, researchers, and drug development professionals handling Dimethyl 2-(2-nitrophenyl)malonate. Adherence to these procedures is critical for ensuring personal safety and minimizing laboratory hazards.
Chemical Profile and Hazards:
Dimethyl 2-(2-nitrophenyl)malonate and structurally similar compounds are known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Some related compounds are also harmful if swallowed.[2][3] It is imperative to handle this chemical with appropriate personal protective equipment in a well-ventilated area.[1][3][4]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment for handling Dimethyl 2-(2-nitrophenyl)malonate.
| Body Part | PPE Item | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Inspect for tears or degradation before each use.[5][6] |
| Eyes & Face | Safety glasses with side shields or chemical splash goggles | Must conform to ANSI Z87.1 or EN166 standards. A face shield should be worn over safety glasses if there is a splash hazard.[3][5] |
| Body | Laboratory coat | A flame-resistant lab coat (e.g., Nomex®) should be worn and fully buttoned.[5] |
| Respiratory | Respirator | Required if working outside of a certified chemical fume hood or if aerosols/dust may be generated.[5][7] |
| Feet | Closed-toe shoes | Shoes must cover the entire foot.[5] |
Operational Plan: From Preparation to Disposal
This section outlines the step-by-step procedures for the safe handling and disposal of Dimethyl 2-(2-nitrophenyl)malonate.
Preparation and Weighing:
-
Ventilation: All handling of solid Dimethyl 2-(2-nitrophenyl)malonate, including weighing, must be conducted in a certified chemical fume hood to avoid inhalation of dust particles.[3][4]
-
Personal Protective Equipment: Don all required PPE as detailed in the table above before entering the designated handling area.
-
Spill Kit: Ensure a spill kit containing appropriate absorbent material (e.g., vermiculite, sand) is readily accessible.
-
Weighing: Use a tared, sealed container for weighing to minimize exposure.
Experimental Use:
-
Closed System: Whenever possible, conduct reactions in a closed system to prevent the release of vapors or dust.
-
Temperature Control: Avoid excessive heating, as it may lead to decomposition and the release of toxic gases.[1]
-
Compatibility: Keep away from incompatible materials such as strong acids, bases, and reducing agents.[8][9]
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][10] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.[1][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1][11]
-
Spill: In case of a spill, evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material and collect it in a sealed container for disposal.[4][10]
Disposal Plan:
-
Waste Collection: All waste materials contaminated with Dimethyl 2-(2-nitrophenyl)malonate, including gloves, absorbent materials, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Disposal Regulations: Dispose of chemical waste in accordance with all local, state, and federal regulations. Do not dispose of it down the drain.[7]
Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely handling Dimethyl 2-(2-nitrophenyl)malonate.
Caption: Workflow for handling Dimethyl 2-(2-nitrophenyl)malonate.
References
- 1. aksci.com [aksci.com]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. aaronchem.com [aaronchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
